Product packaging for Crk12-IN-2(Cat. No.:)

Crk12-IN-2

Cat. No.: B12411597
M. Wt: 529.7 g/mol
InChI Key: RPIZNCDXFXBQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crk12-IN-2 is a useful research compound. Its molecular formula is C23H33F2N5O3S2 and its molecular weight is 529.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33F2N5O3S2 B12411597 Crk12-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H33F2N5O3S2

Molecular Weight

529.7 g/mol

IUPAC Name

N-[4-[[4-amino-5-[4-[(dimethylamino)methyl]-2,6-difluorobenzoyl]-1,3-thiazol-2-yl]amino]cyclohexyl]-2-methylpropane-1-sulfonamide

InChI

InChI=1S/C23H33F2N5O3S2/c1-13(2)12-35(32,33)29-16-7-5-15(6-8-16)27-23-28-22(26)21(34-23)20(31)19-17(24)9-14(10-18(19)25)11-30(3)4/h9-10,13,15-16,29H,5-8,11-12,26H2,1-4H3,(H,27,28)

InChI Key

RPIZNCDXFXBQNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)NC1CCC(CC1)NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3F)CN(C)C)F)N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Crk12-IN-2: A Deep Dive into a Novel Anti-Leishmanial Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DUNDEE, Scotland – November 8, 2025 – A comprehensive technical guide released today details the mechanism of action of Crk12-IN-2, a promising preclinical candidate for the treatment of visceral leishmaniasis. This in-depth resource, tailored for researchers, scientists, and drug development professionals, elucidates the core pathways and molecular interactions that underpin the compound's potent anti-parasitic activity. The guide provides a granular look at the experimental data and methodologies that have identified cdc-2-related kinase 12 (CRK12) as the primary target of this novel pyrazolopyrimidine series of compounds.

Visceral leishmaniasis, a devastating parasitic disease, is responsible for significant mortality and morbidity worldwide, particularly in resource-poor settings.[1] The current therapeutic arsenal is hampered by issues of toxicity, resistance, and complex administration routes, underscoring the urgent need for new, effective, and accessible treatments.[1] this compound (also known as GSK3186899 or DDD853651) has emerged from a rigorous drug discovery program as a potent and selective inhibitor of Leishmania CRK12, a cyclin-dependent kinase crucial for the parasite's survival.[1][2][3]

Core Mechanism: Targeting a Vital Parasite Kinase

The principal mechanism of action of this compound is the inhibition of Leishmania donovani cdc-2-related kinase 12 (CRK12).[1][2][3] This has been robustly validated through a combination of chemical proteomics, genetic manipulation of the parasite, and the generation of drug-resistant mutants.[1] CRK12 is considered an essential enzyme for the parasite, as attempts to create a complete gene deletion mutant have been unsuccessful without the presence of an ectopic copy of the gene.[1] The definitive partner cyclin for CRK12 has been identified as CYC9.[1] The CRK12/CYC9 complex is believed to play a critical role in the regulation of the Leishmania cell cycle.[4]

Inhibition of CRK12 by this compound leads to a distinct phenotypic outcome: arrest of the parasite's cell cycle in the G1 and G2/M phases.[1] This disruption of the normal cell division process ultimately leads to parasite death.

Quantitative Efficacy of this compound and Analogs

The pyrazolopyrimidine scaffold, from which this compound is derived, has yielded several potent compounds. The following tables summarize the key quantitative data for this compound (Compound 7) and a more potent, albeit metabolically unstable, analog (Compound 5).

CompoundAssay TypeTargetEC50 (µM)95% Confidence Interval (µM)Notes
This compound (Compound 7) Intra-macrophage (L. donovani)L. donovani amastigotes1.41.2 - 1.5Good selectivity against mammalian THP-1 cells (EC50 >50 µM).[1]
Axenic amastigote (L. donovani)L. donovani amastigotes0.10.06 - 0.17Cytocidal at 0.2 µM after 96 hours.[1]
Compound 5 Intra-macrophage (L. donovani)L. donovani amastigotes0.014-Highly potent but metabolically unstable.[1]
Genetic BackgroundCompoundEC50 (nM)Fold Change vs. Wild Type
Wild TypeCompound 50.72 ± 0.01-
CRK12 Wild Type OverexpressionCompound 50.24 ± 0.002~3-fold more sensitive
CRK12 & CYC9 Co-overexpressionCompound 51.43 ± 0.01~2-fold resistant
CRK12 Mutant (G572D) OverexpressionCompound 51.99 ± 0.002~3.4-fold resistant
CRK12 Mutant & CYC9 Co-overexpressionCompound 54.6 ± 0.05~7.8-fold resistant
CRK12 Heterozygous KnockoutCompound 50.76 ± 0.004~2-fold more sensitive

Experimental Protocols: A Methodological Overview

The characterization of this compound's mechanism of action has relied on a suite of sophisticated experimental techniques.

Intra-Macrophage Leishmania donovani Assay

This assay is a cornerstone for evaluating the efficacy of anti-leishmanial compounds against the clinically relevant intracellular amastigote stage of the parasite.

  • Host Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages.

  • Infection: The macrophages are infected with L. donovani amastigotes.

  • Compound Treatment: A dilution series of the test compound (e.g., this compound) is added to the infected macrophage cultures.

  • Incubation: The treated cultures are incubated for a defined period to allow for compound action.

  • Quantification: The parasite load within the macrophages is determined, typically by microscopy after staining. The number of amastigotes per macrophage is counted, and the EC50 value is calculated as the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.

Cell Cycle Analysis via Flow Cytometry

This technique is employed to assess the impact of this compound on the progression of the Leishmania cell cycle.

  • Parasite Culture and Treatment: Leishmania promastigotes are cultured and treated with the test compound at a concentration known to be effective (e.g., 5x EC50).

  • Fixation and Staining: The parasites are harvested, fixed, and stained with a fluorescent DNA intercalating agent, such as propidium iodide.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The DNA content of the cell population is plotted as a histogram. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.[1]

Chemical Proteomics for Target Identification

Chemical proteomics was instrumental in identifying CRK12 as the primary target of the pyrazolopyrimidine series.

  • Probe Synthesis: An analog of the inhibitor is synthesized with a linker that allows it to be attached to a solid support, such as magnetic beads.[2]

  • Protein Pull-down: The inhibitor-derivatized beads are incubated with a lysate of Leishmania parasites. Proteins that bind to the inhibitor are "pulled down" from the lysate.

  • Competitive Elution: To distinguish specific binders from non-specific ones, a competition experiment is performed where the lysate is pre-incubated with a soluble form of the inhibitor before the addition of the beads.

  • Mass Spectrometry: The proteins bound to the beads are eluted, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Proteins that are significantly less abundant in the competition experiment are considered specific targets of the inhibitor.

Visualizing the Molecular Interactions and Experimental Logic

To further clarify the mechanism of action and the experimental approaches used, the following diagrams have been generated.

Crk12_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Normal Pathway cluster_outcome Outcome of Inhibition Crk12_IN_2 This compound (GSK3186899) CRK12 Leishmania CRK12 Crk12_IN_2->CRK12 Arrest G1 and G2/M Arrest CellCycle Cell Cycle Progression CRK12->CellCycle CYC9 CYC9 CYC9->CRK12 activates

Caption: The inhibitory action of this compound on the Leishmania CRK12/CYC9 complex, leading to cell cycle arrest.

Target_Validation_Workflow Start Start: Phenotypic Screening Hit (Pyrazolopyrimidine) ChemProteomics Chemical Proteomics (Affinity Pull-down & MS) Start->ChemProteomics ResistantMutants Generation of Resistant Mutants Start->ResistantMutants TargetID Identification of CRK12 as Primary Target ChemProteomics->TargetID GeneticValidation Genetic Validation GeneticValidation->TargetID GeneManipulation Gene Knockout/ Overexpression ResistantMutants->GeneManipulation Sequence genomes to find mutations GeneManipulation->GeneticValidation

Caption: Experimental workflow for the validation of CRK12 as the primary target of the pyrazolopyrimidine series.

Polypharmacology_Concept Crk12_IN_2 This compound CRK12 CRK12 (Primary Target) Crk12_IN_2->CRK12 High Affinity CRK3 CRK3 (Secondary Target) Crk12_IN_2->CRK3 Lower Affinity CRK6 CRK6 (Secondary Target) Crk12_IN_2->CRK6 Lower Affinity Phenotype Anti-leishmanial Phenotype CRK12->Phenotype CRK3->Phenotype CRK6->Phenotype

Caption: The polypharmacology of this compound, highlighting the primary and secondary kinase targets.

Polypharmacology: A Broader Perspective

While CRK12 is the principal target of this compound, evidence suggests a degree of polypharmacology.[1] Chemical proteomics studies have shown that the pyrazolopyrimidine series also interacts with other Leishmania protein kinases, notably CRK3 and CRK6, albeit with significantly lower affinity.[1] It is plausible that the inhibition of these secondary targets contributes to the overall anti-leishmanial phenotype, including the observed cell cycle arrest.[1] This multi-targeted action could be advantageous in mitigating the development of drug resistance.

Conclusion

The detailed elucidation of the mechanism of action of this compound represents a significant advancement in the field of anti-leishmanial drug discovery. By targeting the essential kinase CRK12, this compound class effectively halts parasite proliferation. The comprehensive data package, including quantitative efficacy, detailed methodologies, and a clear understanding of the target and its downstream effects, provides a solid foundation for the further development of this promising therapeutic candidate. The insights gained from these studies will be invaluable for the design of next-generation anti-parasitic agents and for strategies to combat the global threat of leishmaniasis.

References

The Role of CRK12 in Trypanosoma brucei: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the function, significance, and therapeutic potential of the cdc2-related kinase 12 (CRK12) in the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).

Core Summary

CRK12 is a cyclin-dependent kinase (CDK) that has been identified as an essential protein for the proliferation and survival of the bloodstream form of Trypanosoma brucei. It forms an active protein kinase complex with a putative transcriptional cyclin, CYC9. This CRK12:CYC9 complex plays a crucial role in regulating endocytosis, and its disruption leads to significant morphological abnormalities and ultimately, parasite death. These findings establish CRK12 as a promising drug target for the development of novel therapies against HAT.

CRK12:CYC9 Signaling Pathway

The interaction between CRK12 and CYC9 is central to its function. While the complete downstream signaling cascade is still under investigation, the current understanding suggests a pathway where the CRK12:CYC9 complex is essential for maintaining normal endocytic function. Disruption of this complex, either through depletion of CRK12 or CYC9, leads to distinct but related phenotypes, suggesting their involvement in a common pathway with some specialized functions.

CRK12_CYC9_Pathway CRK12 CRK12 ActiveComplex CRK12:CYC9 Active Kinase Complex CRK12->ActiveComplex CYC9 CYC9 CYC9->ActiveComplex Endocytosis Endocytosis ActiveComplex->Endocytosis Regulates Proliferation Parasite Proliferation & Survival Endocytosis->Proliferation Essential for

Caption: The CRK12:CYC9 signaling pathway in T. brucei.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on CRK12 function and inhibition.

Experiment Cell Line Condition Time Point Result Reference
CRK12 RNAiBloodstream T. bruceiTetracycline-induced18 hoursGrowth arrest[1][2]
CRK12 RNAiBloodstream T. bruceiTetracycline-induced18 hoursmRNA depleted to ~30% of uninduced levels[1][2]
CRK12 RNAi in vivoMouse modelDoxycycline-treated72 & 96 hoursNo detectable parasitemia[1][2]
CRK12 RNAi in vivoMouse modelNon-doxycycline treated72 hoursHigh parasitemia (culled)[1][2]

Table 1: Effects of CRK12 Depletion on T. brucei

Inhibitor Target IC50 (µM) Reference
F733-0072T. brucei growth1.11[3][4]
F733-0407T. brucei growth1.97[3][4]
L368-0556T. brucei growth0.85[3][4]
L439-0038T. brucei growth1.66[3][4]
GSK3186899/DDD853651CRK12Not specified for T. brucei in provided text, but noted as a significant inhibitor.[3]
Compound 2 (aminothiazole)CRK12Not specified for T. brucei in provided text, but noted as a potent inhibitor.[3]

Table 2: Inhibitors of CRK12 and their Efficacy

Experimental Protocols

Detailed methodologies for key experiments are provided below.

RNA Interference (RNAi) Mediated Depletion of CRK12

This protocol describes the tetracycline-inducible RNAi system used to deplete CRK12 in bloodstream form T. brucei.

RNAi_Workflow Start Start: CRK12 RNAi cell line Induction Induce with Tetracycline (1 µg/ml) Start->Induction Incubation Incubate at 37°C, 5% CO2 Induction->Incubation Timepoints Collect samples at 0, 12, 18, 24 hours Incubation->Timepoints Analysis Analyze: - Cell Growth (hemocytometer) - mRNA levels (qRT-PCR) - Protein levels (Western blot) - Phenotype (microscopy) Timepoints->Analysis End End Analysis->End

Caption: Workflow for CRK12 RNAi experiment.

Methodology:

  • Cell Culture: Bloodstream form T. brucei CRK12 RNAi cell lines are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO2.

  • Induction of RNAi: To induce the depletion of CRK12, tetracycline is added to the culture medium at a final concentration of 1 µg/ml.

  • Monitoring Cell Growth: Cell density is monitored every 24 hours using a hemocytometer to assess the effect of CRK12 depletion on cell proliferation.

  • Analysis of mRNA and Protein Levels: Samples are collected at various time points post-induction (e.g., 0, 12, 18, 24 hours).

    • qRT-PCR: RNA is extracted, reverse transcribed to cDNA, and quantitative real-time PCR is performed to measure the relative abundance of CRK12 mRNA.

    • Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using an anti-CRK12 antibody to detect the levels of CRK12 protein.

  • Phenotypic Analysis:

    • Microscopy: Cells are fixed and stained with DAPI to visualize the nucleus and kinetoplast. Differential interference contrast (DIC) and fluorescence microscopy are used to observe any morphological changes, such as enlarged flagellar pockets.[5]

    • Electron Microscopy: For detailed ultrastructural analysis of the flagellar pocket, cells are fixed, embedded, and sectioned for transmission electron microscopy.[5]

In Vivo RNAi Model

This protocol outlines the use of a mouse model to assess the essentiality of CRK12 for T. brucei survival in a host.

Methodology:

  • Animal Model: Immunocompromised mice are used for this study.

  • Infection: Mice are inoculated with the CRK12 RNAi T. brucei cell line.

  • Induction of RNAi: One group of mice receives drinking water supplemented with doxycycline to induce CRK12 RNAi. A control group receives untreated drinking water.

  • Monitoring Parasitemia: Blood samples are taken from the tail vein at regular intervals (e.g., 72 and 96 hours post-infection), and the number of parasites is determined by microscopy.[1][2]

  • Endpoint: Mice are monitored for clinical signs of disease, and the experiment is terminated when parasitemia in the control group reaches a predetermined level.

Virtual Screening for CRK12 Inhibitors

This protocol describes a computational approach to identify potential small molecule inhibitors of CRK12.

Inhibitor_Screening_Workflow Start Start: 3D Structure of CRK12 (e.g., from AlphaFold2) Refinement Refine 3D Structure using Molecular Dynamics (MD) Simulation Start->Refinement Screening Virtual Screening of Compound Library (e.g., >1.5 million compounds) Refinement->Screening Docking Multiple-scale Molecular Docking Screening->Docking Selection Select Candidate Compounds (e.g., 26 compounds) Docking->Selection Validation Experimental Validation: - Anti-T. brucei bioassays - Dose-response curves (IC50) Selection->Validation End End: Identification of potent inhibitors Validation->End

Caption: Workflow for virtual screening of CRK12 inhibitors.

Methodology:

  • 3D Structure Modeling: The three-dimensional structure of T. brucei CRK12 is obtained, for instance, using AlphaFold2.[3][6]

  • Structure Refinement: The predicted 3D structure is refined using molecular dynamics (MD) simulations to obtain a more accurate representation of the protein's conformation.[3][6]

  • Virtual Screening: A large library of chemical compounds is screened against the refined CRK12 structure using molecular docking software. This process typically involves multiple stages of increasing precision.[3][4][6]

  • Candidate Selection: Based on docking scores and predicted binding interactions, a subset of promising compounds is selected for experimental validation.[3][4]

  • In Vitro Bioassays: The selected compounds are tested for their ability to inhibit the growth of bloodstream form T. brucei in culture.

  • Dose-Response Analysis: For the most potent compounds, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).[3][7]

  • Interaction Analysis: Further computational analysis, such as MD simulations and binding free energy calculations, can be performed to understand the interaction mechanism between the top inhibitor candidates and CRK12.[3][6]

Conclusion and Future Directions

CRK12 is a validated and essential protein in Trypanosoma brucei, playing a critical role in endocytosis and parasite viability. The CRK12:CYC9 complex represents a key regulatory node in the parasite's cell biology. The distinct phenotypes observed upon depletion of CRK12 and CYC9 suggest that while they function together, they may also have independent roles or that the threshold for their respective functions differs.[1]

The identification of potent small molecule inhibitors of CRK12 underscores its potential as a therapeutic target for HAT.[3][4] Future research should focus on:

  • Elucidating the downstream substrates of the CRK12:CYC9 kinase complex to fully map out its signaling pathway.

  • Solving the crystal structure of CRK12 to facilitate structure-based drug design.

  • Optimizing the identified lead compounds to improve their potency, selectivity, and pharmacokinetic properties for in vivo studies.

A deeper understanding of the CRK12 signaling pathway and the development of specific inhibitors will be pivotal in the quest for new and improved treatments for Human African Trypanosomiasis.

References

The Potential of CRK12 Inhibition as a Novel Anti-Parasitic Strategy: A Technical Guide to Crk12-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the preclinical development and mechanism of action of the novel anti-parasitic compound DDD853651/GSK3186899, a potent inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12). Visceral leishmaniasis, a fatal parasitic disease, urgently requires new therapeutic options due to limitations of current treatments. This document provides a comprehensive overview of the in vitro and in vivo efficacy, pharmacokinetic profile, and experimental methodologies used to validate CRK12 as a promising drug target. Detailed protocols for key assays and visualizations of the proposed signaling pathway and experimental workflows are included to facilitate further research and development in this area.

Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a significant global health threat, responsible for substantial mortality and morbidity, particularly in developing countries.[1][2][3] The current therapeutic arsenal for VL is hampered by issues of toxicity, emerging resistance, and parenteral administration routes, highlighting the urgent need for novel, safe, and orally bioavailable drugs.[1]

A promising strategy in anti-parasitic drug discovery is the targeting of essential parasite-specific kinases. Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and other vital cellular processes.[4] This guide focuses on a pyrazolopyrimidine-based inhibitor, DDD853651/GSK3186899, which has been identified as a preclinical candidate for the treatment of VL.[1][5][6][7] This compound exerts its anti-leishmanial activity through the specific inhibition of Leishmania donovani cdc-2-related kinase 12 (CRK12), a protein kinase essential for parasite viability.[1][2][5]

This document serves as a technical resource for researchers in the field, providing a detailed summary of the preclinical data, experimental protocols, and the proposed mechanism of action of this novel CRK12 inhibitor.

Mechanism of Action

The primary mechanism of action of DDD853651/GSK3186899 is the inhibition of the parasite's cdc-2-related kinase 12 (CRK12).[1][2][5] CRK12, in complex with its cyclin partner CYC9, is believed to play a critical role in the regulation of the Leishmania cell cycle.[3][8][9]

Inhibition of the CRK12/CYC9 complex by DDD853651/GSK3186899 leads to a disruption of the normal cell cycle progression in Leishmania parasites. Studies have shown that treatment with this inhibitor results in an accumulation of parasites in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S phase population.[8] This cell cycle arrest ultimately leads to parasite death. The essentiality of CRK12 for parasite survival has been genetically validated, further solidifying its position as a promising drug target.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving LdCRK12 and the inhibitory action of DDD853651/GSK3186899.

cluster_0 Leishmania Cell cluster_1 Inhibitory Action CYC9 CYC9 ActiveComplex Active CRK12/CYC9 Complex CYC9->ActiveComplex Forms complex with CRK12 LdCRK12 CRK12->ActiveComplex Downstream Downstream Substrates ActiveComplex->Downstream Phosphorylates CellCycle Cell Cycle Progression Downstream->CellCycle Regulates Proliferation Parasite Proliferation CellCycle->Proliferation Enables Inhibitor DDD853651/GSK3186899 Inhibitor->Inhibition

Proposed signaling pathway of LdCRK12 and its inhibition.

Data Presentation

The following tables summarize the key quantitative data for the preclinical candidate DDD853651/GSK3186899.

Table 1: In Vitro Activity of DDD853651/GSK3186899
Assay TypeParasite StageCell LineEC50 (µM)
Intra-macrophageL. donovani amastigotesTHP-10.014
AxenicL. donovani amastigotes-0.1
CytotoxicityHumanTHP-1>50
Table 2: In Vivo Efficacy of DDD853651/GSK3186899 in a Mouse Model of Visceral Leishmaniasis
Dosing RegimenDurationParasite Load Reduction (%)
25 mg/kg, twice daily (oral)10 days99
50 mg/kg, twice daily (oral)5 days85
Table 3: Pharmacokinetic Profile of DDD853651/GSK3186899 in Mice
ParameterValue
Oral Bioavailability (Fpo)44%
CmaxVariable
AUC0–lastVariable
VssNot Reported
ClbNot Reported

Note: Marked variability in exposure was observed in mouse pharmacokinetic studies.[10]

Table 4: Selectivity Profile of DDD853651/GSK3186899 against Human Kinases
Human KinaseInteraction at Predicted Clinical Dose
MAPK11Interaction observed
NLKInteraction observed
MAPK14Interaction observed
CDK7Interaction observed

Note: Kinobead technology indicated interactions with these four human kinases at concentrations within multiples of the predicted clinical dose.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Leishmania donovani Intramacrophage Amastigote Assay

This assay assesses the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite.

Workflow Diagram:

start Start differentiate Differentiate THP-1 cells to macrophages with PMA start->differentiate infect Infect macrophages with L. donovani promastigotes differentiate->infect wash Wash to remove extracellular promastigotes infect->wash treat Add test compounds (DDD853651/GSK3186899) wash->treat incubate Incubate for 72 hours treat->incubate lyse Lyse macrophages and stain with SYBR Green I incubate->lyse read Read fluorescence lyse->read end End read->end

Workflow for the intramacrophage amastigote assay.

Protocol:

  • Cell Culture: Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Macrophage Differentiation: Seed THP-1 cells into 96-well plates and differentiate into adherent macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Parasite Infection: Infect the differentiated THP-1 macrophages with stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of 1:15.[4] Incubate for 4 hours at 37°C to allow for phagocytosis.[4]

  • Removal of Extracellular Parasites: After the incubation period, wash the cells multiple times with fresh medium to remove any non-internalized promastigotes.[4]

  • Compound Treatment: Add serial dilutions of DDD853651/GSK3186899 to the infected macrophage cultures. Include appropriate positive (e.g., amphotericin B) and negative (e.g., DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Quantification of Parasite Load (SYBR Green I Method):

    • Carefully remove the culture medium.

    • Lyse the macrophages using a saponin-based lysis buffer.

    • Add SYBR Green I nucleic acid stain, which will bind to the DNA of the released amastigotes.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the EC50 value of the compound by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Protocol:

  • Reagents and Buffers:

    • Recombinant Leishmania donovani CRK12/CYC9 complex.

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • ATP (radiolabeled or non-radiolabeled, depending on the detection method).

    • Substrate (a generic or specific peptide substrate for CRK12).

    • DDD853651/GSK3186899 in various concentrations.

  • Assay Procedure:

    • In a microplate, combine the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).

  • Detection of Kinase Activity:

    • Radiometric Assay: If using [γ-32P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (e.g., Kinase-Glo®): This method measures the amount of ATP remaining in the well after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

    • Fluorescence-Based Assay: Utilize a fluorescently labeled substrate and detect the change in fluorescence upon phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The preclinical data for DDD853651/GSK3186899 strongly support the continued investigation of CRK12 inhibition as a viable and promising strategy for the development of new anti-leishmanial therapies. The compound demonstrates potent and selective activity against the clinically relevant intracellular amastigote stage of Leishmania donovani and shows significant efficacy in a murine model of visceral leishmaniasis. While further optimization of its pharmacokinetic properties and a thorough evaluation of its safety profile are necessary, DDD853651/GSK3186899 represents a significant advancement in the pursuit of a novel, orally available treatment for this neglected tropical disease. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate further research in this critical area of drug discovery. Recent developments indicate that this compound, now designated DNDI-6899, is progressing towards clinical evaluation, further highlighting its potential.[1]

References

The CRK12/CYC9 Kinase Complex: A Linchpin in Parasite Survival and a Promising Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclin-dependent kinase (CDK)-like protein CRK12 and its cyclin partner CYC9 form a crucial complex that governs essential cellular processes in kinetoplastid parasites, including Trypanosoma brucei and Leishmania donovani, the causative agents of African trypanosomiasis and visceral leishmaniasis, respectively. This technical guide provides an in-depth analysis of the CRK12/CYC9 complex, consolidating current research on its pivotal role in parasite viability, cell cycle regulation, and endocytosis. We present a synthesis of quantitative data, detailed experimental protocols derived from key literature, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in parasitology and drug development. The essential nature of this complex for parasite survival, coupled with its divergence from host kinases, underscores its potential as a high-value target for novel antiparasitic therapies.

Introduction

Protozoan parasites of the order Kinetoplastida, such as Trypanosoma and Leishmania, are responsible for a significant global disease burden. The limited efficacy and emerging resistance to current chemotherapeutics necessitate the identification and validation of novel drug targets. Within the parasite kinome, cyclin-dependent kinases (CDKs) and their regulatory cyclin partners have emerged as critical regulators of cellular processes and, consequently, as attractive targets for therapeutic intervention.

One such complex, formed by the cdc2-related kinase 12 (CRK12) and the transcriptional-like cyclin CYC9, has been identified as indispensable for the survival of these parasites. In Trypanosoma brucei, the CRK12/CYC9 complex is essential for the proliferation of the bloodstream form of the parasite, playing key roles in endocytosis and cytokinesis.[1][2] Similarly, in Leishmania donovani, CRK12 has been chemically validated as a druggable target for visceral leishmaniasis.[3][4] This guide will delve into the technical details of the CRK12/CYC9 complex, providing a foundational resource for its further investigation and therapeutic exploitation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the CRK12/CYC9 complex, providing a comparative overview of its importance and the effects of its inhibition or genetic manipulation in different parasite species.

Table 1: Genetic Validation of CRK12 and CYC9 Essentiality in Trypanosoma brucei

GeneLife Cycle StageMethodPhenotypeQuantitative EffectReference
CRK12BloodstreamRNAiGrowth arrest and cell deathGrowth arrest within 18 hours; mRNA depleted to ~30% of uninduced levels at 18 hours.[1][2][1][2]
CRK12Bloodstream (in vivo)RNAi (mouse model)AparasitemiaDoxycycline-treated mice had no detectable parasitemia at 72 or 96 hours post-infection.[1][2][1][2]
CYC9BloodstreamRNAiGrowth arrestApparent from 12-18 hours post-induction; mRNA reduced by 35-50% at 20 hours.[1][1]
CYC9ProcyclicRNAiDecreased growth rate/arrestApparent from 120 hours post-induction; mRNA significantly depleted at 48 hours.[1][1]
CYC9BloodstreamRNAiCytokinesis defectTwo-fold increase in 2N2K cells over the first 12 hours of induction.[1][2][1][2]

Table 2: Chemical Validation of CRK12 as a Drug Target in Leishmania donovani

CompoundTargetAssayEC50 ValueFold Change in Resistance/SensitivityReference
Compound 5CRK12Promastigote viability0.59 ± 0.001 nM (WT)N/A[3]
Compound 5CRK12Promastigote viability0.24 ± 0.002 nM (CRK12WT overexpression)~3-fold more sensitive[3]
Compound 5CRK12Promastigote viability1.43 ± 0.01 nM (CRK12WT/CYC9 co-overexpression)~3-fold resistant[3]
Compound 5CRK12Promastigote viability1.99 ± 0.002 nM (CRK12MUT overexpression)~3.4-fold resistant[3]
Compound 5CRK12Promastigote viability4.6 ± 0.05 nM (CRK12MUT/CYC9 co-overexpression)~8-fold resistant[3]
Compound 5CRK12Promastigote viability0.76 ± 0.004 nM (CRK12 single allele KO)~2-fold more susceptible[3]
Compound 7 (DDD853651/GSK3186899)CRK12Intra-macrophage amastigote0.1 µM (95% CI 0.06-0.17 µM)N/A[3]
Compound 7 (DDD853651/GSK3186899)CRK12Promastigote viability (CRK12MUT/CYC9 co-overexpression)N/A~6-fold resistant[3]

Signaling Pathways and Logical Relationships

The precise signaling cascade upstream and downstream of the CRK12/CYC9 complex is still under investigation. However, based on current data, a model can be proposed where the complex integrates signals to regulate key cellular events.

CRK12_CYC9_Signaling_Pathway cluster_activation Complex Formation and Activation cluster_downstream Downstream Cellular Processes cluster_inhibition Therapeutic Inhibition CRK12 CRK12 Active_Complex Active CRK12/CYC9 Kinase Complex CRK12->Active_Complex CYC9 CYC9 (Transcriptional-like Cyclin) CYC9->Active_Complex Endocytosis Endocytosis Active_Complex->Endocytosis Regulates Cytokinesis Cytokinesis Active_Complex->Cytokinesis Regulates Proliferation Parasite Proliferation and Survival Endocytosis->Proliferation Cytokinesis->Proliferation Inhibitors Pyrazolopyrimidine Inhibitors (e.g., Compound 7) Inhibitors->Active_Complex Inhibits

Caption: Proposed signaling role of the CRK12/CYC9 complex in parasite cellular processes.

The diagram above illustrates the formation of the active CRK12/CYC9 kinase complex, which in turn regulates the fundamental processes of endocytosis and cytokinesis. Both of these processes are essential for the proliferation and ultimate survival of the parasite. The inhibitory action of pyrazolopyrimidine compounds on the active complex represents a key strategy for therapeutic intervention.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, adapted for clarity and reproducibility.

RNA Interference (RNAi)-Mediated Gene Silencing in T. brucei

This protocol describes the depletion of CRK12 or CYC9 mRNA in bloodstream form T. brucei to assess gene essentiality.

Experimental Workflow:

RNAi_Workflow Start Start: T. brucei bloodstream form culture Cloning 1. Clone gene fragment into p2T7-177 vector Start->Cloning Transfection 2. Transfect linearized plasmid into parasites Cloning->Transfection Selection 3. Select for stable transfectants Transfection->Selection Induction 4. Induce dsRNA expression with tetracycline Selection->Induction Analysis 5. Monitor cell growth and phenotype Induction->Analysis End End: Assess gene essentiality Analysis->End Kinase_Assay_Workflow Start Start: Purified Kinase Complex and Substrate Reaction_Setup 1. Set up kinase reaction: - CRK12/CYC9 complex - Substrate - Kinase buffer Start->Reaction_Setup Initiation 2. Initiate reaction with ATP Reaction_Setup->Initiation Incubation 3. Incubate at optimal temperature (e.g., 30°C) Initiation->Incubation Termination 4. Stop reaction and detect ADP production (e.g., using ADP-Glo™) Incubation->Termination Measurement 5. Measure luminescence Termination->Measurement End End: Determine kinase activity Measurement->End

References

Discovery and Synthesis of Novel CRK12 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Cyclin-Dependent Kinase 12 (CRK12), a validated drug target in kinetoplastid parasites, the causative agents of devastating diseases such as leishmaniasis and Human African Trypanosomiasis (HAT). This document details the signaling pathway of CRK12, experimental workflows for inhibitor discovery, quantitative data on recently identified compounds, and detailed protocols for key biological assays.

Introduction: CRK12 as a Therapeutic Target

Cyclin-Dependent Kinase 12 (CRK12) is a crucial enzyme in the cell cycle regulation of parasitic protozoa like Leishmania and Trypanosoma.[1] As a cdc-2-related kinase, it plays a pivotal role in controlling cell division and proliferation.[1] The essentiality of CRK12 for parasite viability has been confirmed through genetic and chemical validation, establishing it as a promising target for the development of new anti-parasitic drugs.[1][2] The primary mechanism of action of inhibitors targeting CRK12 is the disruption of the parasite's cell cycle, leading to cell death.[1]

The CRK12 Signaling Pathway

CRK12, like other cyclin-dependent kinases, is regulated by a partner cyclin, identified as CYC9 in Leishmania.[2][3] The CRK12/CYC9 complex is the functionally active form of the kinase. This complex is involved in the phosphorylation of downstream substrates, which in turn promotes the progression of the cell cycle.[1] Inhibition of CRK12's kinase activity disrupts this signaling cascade, leading to cell cycle arrest, primarily in the G1 and G2/M phases.[1]

CRK12_Signaling_Pathway cluster_0 CRK12 Activation cluster_1 Downstream Signaling cluster_2 Inhibition CRK12 CRK12 Active_Complex Active CRK12/CYC9 Complex CRK12->Active_Complex CYC9 CYC9 CYC9->Active_Complex Substrates Downstream Substrates Active_Complex->Substrates ATP -> ADP Arrest Cell Cycle Arrest Active_Complex->Arrest Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Phosphorylation Cell_Cycle Cell Cycle Progression Phospho_Substrates->Cell_Cycle Inhibitor Novel CRK12 Inhibitor Inhibitor->Active_Complex Inhibition

Figure 1: CRK12 Signaling Pathway and Inhibition.

Discovery of Novel CRK12 Inhibitors: A Multi-pronged Approach

The identification of novel CRK12 inhibitors has been accelerated by an integrated approach that combines computational and experimental strategies. This workflow allows for the efficient screening of large compound libraries and the subsequent validation of promising candidates.

Inhibitor_Discovery_Workflow cluster_computational Computational Phase cluster_experimental Experimental Validation Target_Modeling CRK12 3D Structure Modeling (Homology or AlphaFold2) Virtual_Screening Virtual Screening (>1.5 million compounds) Target_Modeling->Virtual_Screening Docking Molecular Docking (HTVS, SP, XP) Virtual_Screening->Docking MD_Sim Molecular Dynamics Simulation & MM/GBSA Analysis Docking->MD_Sim Hit_Selection Selection of Top Candidates (e.g., 26 compounds) MD_Sim->Hit_Selection In_Vitro_Screening In Vitro Whole-Cell Screening (e.g., T. brucei BSF) Hit_Selection->In_Vitro_Screening Experimental Testing Dose_Response Dose-Response Assays (IC50 Determination) In_Vitro_Screening->Dose_Response Target_Engagement Target Engagement Assays (e.g., Kinobeads Pulldown) Dose_Response->Target_Engagement Lead_Compounds Identification of Lead Compounds Target_Engagement->Lead_Compounds

Figure 2: Integrated Workflow for CRK12 Inhibitor Discovery.

Quantitative Analysis of Novel CRK12 Inhibitors

Recent research has identified several promising CRK12 inhibitors with potent anti-parasitic activity. The following tables summarize the quantitative data for some of these novel compounds.

Table 1: In Vitro Activity of Novel Inhibitors against Trypanosoma brucei
Compound IDIC50 (µM)[4][5]
F733-00721.11
F733-04071.97
L368-05560.85
L439-00381.66
Berenil (control)0.0069
Table 2: Binding Characteristics of Top Inhibitors to T. brucei CRK12
Compound IDBinding Free Energy (ΔGbind, kcal/mol)[4]
F733-0072-48.38
F733-0407-44.55
L368-0556-54.64
L439-0038-45.64
Table 3: Activity of Pyrazolopyrimidine Inhibitors against Leishmania donovani
Compound IDEC50 (µM, intra-macrophage assay)[2]Apparent Dissociation Constant (Kdapp, nM) for CRK12[2]
Compound 7 (GSK3186899)0.11.4
Miltefosine (control)0.9N/A
Paromomycin (control)6.6N/A

Synthesis of Core Scaffolds

The development of novel CRK12 inhibitors has focused on scaffolds such as pyrazolopyrimidines and aminothiazoles. The general synthetic strategies for these core structures are outlined below.

General Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold, the core of potent inhibitors like GSK3186899, can be synthesized through various methods, including the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents. Microwave-assisted, palladium-catalyzed multi-component reactions have also been developed for efficient and regioselective synthesis.

Pyrazolopyrimidine_Synthesis Aminopyrazole Aminopyrazole Derivative Solvent_Catalyst Solvent, Catalyst (e.g., Pd-catalyzed, microwave) Aminopyrazole->Solvent_Catalyst Dicarbonyl β-Dicarbonyl Compound (or equivalent) Dicarbonyl->Solvent_Catalyst Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Core Solvent_Catalyst->Pyrazolopyrimidine Condensation/ Cyclization

Figure 3: General Synthesis of the Pyrazolopyrimidine Scaffold.
General Synthesis of 2-Aminothiazoles

The 2-aminothiazole core, another important scaffold for kinase inhibitors, is commonly synthesized via the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea derivative. Further modifications can be made to the 2-amino and 5-positions of the thiazole ring to optimize inhibitory activity.

Aminothiazole_Synthesis Haloketone α-Haloketone Solvent Solvent (e.g., Ethanol) Haloketone->Solvent Thiourea Thiourea Derivative Thiourea->Solvent Aminothiazole 2-Aminothiazole Core Solvent->Aminothiazole Hantzsch Thiazole Synthesis

Figure 4: General Synthesis of the 2-Aminothiazole Scaffold.

Experimental Protocols

Trypanosoma brucei Bloodstream Form (BSF) Viability Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against the proliferative bloodstream form of T. brucei.

  • Cell Culture: T. brucei BSF (e.g., Lister 427 strain) are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere.[6]

  • Assay Preparation: Compounds are serially diluted in medium in a 384-well plate.

  • Cell Seeding: A suspension of T. brucei BSF is added to each well to a final density of 2 x 10^4 cells/mL.

  • Incubation: Plates are incubated for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Cell viability is determined by adding a resazurin-based reagent (e.g., Alamar Blue or PrestoBlue) and incubating for an additional 4-8 hours.[6] Fluorescence is measured (e.g., 530 nm excitation, 590 nm emission).

  • Data Analysis: IC50 values are calculated from dose-response curves using a suitable software (e.g., GraphPad Prism).

Leishmania donovani Intracellular Amastigote Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of L. donovani.

  • Host Cell Culture: A suitable macrophage cell line (e.g., THP-1) is cultured and differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).[7]

  • Infection: Differentiated macrophages are infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.

  • Compound Addition: After infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Plates are incubated for 72-96 hours at 37°C with 5% CO2.

  • Quantification of Parasite Load: The number of amastigotes per macrophage is determined. This can be done by microscopy after Giemsa staining or by high-content imaging using fluorescently labeled parasites or host cells.[7]

  • Data Analysis: The 50% effective concentration (EC50) is determined by plotting the percentage of parasite inhibition against the compound concentration.

In Vitro CRK12 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of CRK12.

  • Reagent Preparation:

    • Recombinant CRK12/CYC9 complex.

    • A suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • [γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™).

  • Reaction Setup: Test compounds are pre-incubated with the CRK12/CYC9 complex in the kinase buffer in a 96- or 384-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Detection of Activity:

    • Radiometric: The reaction is stopped, and the phosphorylated substrate is separated (e.g., by spotting onto phosphocellulose paper) and quantified using a scintillation counter.

    • Luminescent: For assays like ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal, which is read on a plate reader.

  • Data Analysis: IC50 values are calculated from the dose-response inhibition curves.

Kinobeads™ Pulldown Assay for Target Engagement

This chemical proteomics approach confirms that a compound binds to its intended target (CRK12) in a complex cellular environment.

  • Cell Lysate Preparation: Leishmania or Trypanosoma cells are lysed under non-denaturing conditions to preserve native protein complexes.[5][8]

  • Competitive Binding: The cell lysate is incubated with varying concentrations of the test compound.

  • Kinobeads Incubation: A mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads (Kinobeads) is added to the lysate.[5][8] Kinases not bound by the test compound will bind to the beads.

  • Pulldown and Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Digestion: The bound kinases are eluted from the beads and digested into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down kinases.

  • Data Analysis: The displacement of CRK12 from the beads at different compound concentrations is used to generate a competition binding curve and determine the apparent dissociation constant (Kdapp).[2]

Conclusion

The discovery and development of novel CRK12 inhibitors represent a promising avenue for the treatment of leishmaniasis and Human African Trypanosomiasis. The integrated approach of computational modeling and experimental validation has proven effective in identifying potent lead compounds with diverse chemical scaffolds. The detailed methodologies provided in this guide serve as a resource for researchers in the field to advance the development of these much-needed therapeutics. Further optimization of the identified lead compounds for improved potency, selectivity, and pharmacokinetic properties is the next critical step towards clinical development.

References

Structural Biology of CRK12 and Inhibitor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of Cyclin-Dependent Kinase 12 (CRK12), a critical enzyme in various pathogenic protozoa and a promising target for novel drug development. The content herein focuses on the structural characteristics of CRK12, its role in cellular signaling, the mechanisms of inhibitor binding, and detailed experimental protocols for its study.

Introduction to CRK12

Cyclin-Dependent Kinase 12 (CRK12) is a member of the CDC2-related kinase (CRK) family, which are key regulators of cell cycle progression and other essential cellular processes. In protozoan parasites such as Trypanosoma brucei and Leishmania donovani, the causative agents of Human African Trypanosomiasis and visceral leishmaniasis respectively, CRK12 has been identified as an essential protein for parasite viability.[1][2] Its critical role in these organisms, coupled with sufficient divergence from human cyclin-dependent kinases, makes it an attractive target for the development of selective inhibitors with therapeutic potential.

Structural Biology of CRK12

As of the latest available data, there is no experimentally determined three-dimensional structure of CRK12 in the Protein Data Bank (PDB). Consequently, our understanding of CRK12's architecture is primarily derived from computational methods, including homology modeling and artificial intelligence-based structure prediction tools like AlphaFold2.

Homology Modeling and Predicted Structure

The 3D structure of T. brucei CRK12 has been modeled using AlphaFold2, revealing a canonical kinase domain with high confidence.[1] For L. donovani CRK12, homology models have been constructed using the crystal structure of human cyclin-dependent kinase 9 (CDK9) (PDB ID: 4BCF) as a template.[3][4] These models indicate a bilobal structure typical of protein kinases, with a smaller N-terminal lobe and a larger C-terminal lobe. The active site, responsible for ATP binding and catalysis, is located in the cleft between these two lobes.

Key structural features predicted by these models include:

  • The ATP-binding pocket: This is the primary target for small molecule inhibitors. It is a well-defined cavity with specific residues that interact with the adenine and ribose moieties of ATP, as well as the phosphate groups.

  • The Hinge Region: This flexible loop connects the N- and C-terminal lobes and forms critical hydrogen bonds with ATP and competitive inhibitors. In T. brucei CRK12, ALA433 is a key hinge residue for inhibitor binding.[1]

  • The DFG Motif: The Asp-Phe-Gly motif is a conserved feature in the activation loop of kinases. Its conformation ("in" or "out") is critical for kinase activity and can be targeted by type II inhibitors.

  • The Gatekeeper Residue: This residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Its size and nature are key determinants of inhibitor selectivity.

CRK12 Signaling Pathway

CRK12 functions as part of a complex with a cyclin partner, CYC9.[3][4] The formation of the CRK12-CYC9 complex is essential for the kinase activity of CRK12 and its role in regulating cell proliferation in bloodstream-form trypanosomes.[2][3] Depletion of either CRK12 or CYC9 leads to cell growth arrest and eventual cell death.[2] The precise downstream substrates of the CRK12-CYC9 complex are yet to be fully elucidated, but its essentiality points to a critical role in the parasite's cell cycle.

CRK12_Signaling_Pathway CRK12 CRK12 ActiveComplex Active CRK12-CYC9 Complex CRK12->ActiveComplex CYC9 CYC9 CYC9->ActiveComplex Downstream Downstream Substrates ActiveComplex->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation

CRK12-CYC9 signaling pathway.

CRK12 Inhibitors and Binding

Several classes of small molecules have been identified as inhibitors of CRK12. These compounds primarily act as ATP-competitive inhibitors, binding to the active site and preventing the binding of ATP.

Known Inhibitor Scaffolds
  • Pyrazolopyrimidines: The compound GSK3186899 (also known as DDD853651) is a potent inhibitor of L. donovani CRK12 and has shown efficacy in mouse models of visceral leishmaniasis.[4][5]

  • Aminothiazoles: "Cmpd2" has been identified as a potent inhibitor of T. brucei CRK12 with nanomolar activity.[1]

  • Natural Products: Computational screening has identified several natural products, such as sesamin and methyl ellagic acid, as potential inhibitors of L. donovani CRK12.[3]

  • Other Novel Scaffolds: High-throughput computational screening has identified additional novel scaffolds with micromolar inhibitory activity against T. brucei.[1]

Quantitative Data on Inhibitor Binding

The following tables summarize the available quantitative data for various CRK12 inhibitors.

Table 1: Inhibitory Potency (IC50/EC50) of CRK12 Inhibitors

Compound Name/IDTarget OrganismAssay TypeIC50/EC50 (µM)Reference
GSK3186899/DDD853651L. donovaniN/AN/A[4][5]
Cmpd 2T. bruceiCell Viability0.00096[1]
F733-0072T. bruceiCell Viability1.11[1]
F733-0407T. bruceiCell Viability1.97[1]
L368-0556T. bruceiCell Viability0.85[1]
L439-0038T. bruceiCell Viability1.66[1]

Table 2: Binding Affinity and Computational Data for CRK12 Inhibitors

Compound Name/IDTarget OrganismParameterValueReference
Compound 5L. donovaniKdapp for CRK120.0014 µM[4]
Compound 5L. donovaniKdapp for MPK90.045 µM[4]
Compound 5L. donovaniKdapp for CRK60.097 µM[4]
NANPDB1406L. donovaniBinding Affinity-9.5 kcal/mol[3]
NANPDB2581L. donovaniBinding Affinity-9.2 kcal/mol[3]
F733-0072T. bruceiBinding Free Energy (ΔGbind)-48.38 kcal/mol[1]
F733-0407T. bruceiBinding Free Energy (ΔGbind)-44.55 kcal/mol[1]
L368-0556T. bruceiBinding Free Energy (ΔGbind)-54.64 kcal/mol[1]
L439-0038T. bruceiBinding Free Energy (ΔGbind)-45.64 kcal/mol[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of CRK12 structural biology and inhibitor binding.

Computational Modeling and Virtual Screening Workflow

Given the absence of an experimental structure, computational methods are paramount. The following workflow is typically employed for structure prediction and inhibitor discovery.

computational_workflow cluster_0 Structure Prediction and Refinement cluster_1 Virtual Screening cluster_2 Post-Screening Analysis Seq CRK12 Amino Acid Sequence AlphaFold AlphaFold2 or Homology Modeling Seq->AlphaFold MD_Refine Molecular Dynamics Refinement AlphaFold->MD_Refine Docking Molecular Docking (HTVS, SP, XP) MD_Refine->Docking DB Compound Database DB->Docking Hits Hit Compounds Docking->Hits MD_Sim MD Simulation of Protein-Ligand Complex Hits->MD_Sim MMGBSA MM/GBSA Binding Free Energy Calculation MD_Sim->MMGBSA Validation Experimental Validation MMGBSA->Validation

Computational workflow for CRK12 inhibitor discovery.

Protocol 5.1.1: Homology Modeling of CRK12

  • Template Selection: Perform a BLAST search against the Protein Data Bank (PDB) using the CRK12 amino acid sequence to identify suitable templates. Human CDK9 (PDB ID: 4BCF) is a commonly used template.[3][4]

  • Sequence Alignment: Align the target CRK12 sequence with the template sequence using a tool like ClustalW.

  • Model Building: Use software such as MODELLER or SWISS-MODEL to generate 3D models based on the sequence alignment and the template structure.

  • Model Validation: Assess the quality of the generated models using tools like PROCHECK (for Ramachandran plots) and Verify3D to ensure stereochemical quality and proper folding.

Protocol 5.1.2: Structure-Based Virtual Screening

  • Protein Preparation: Prepare the refined CRK12 model by adding hydrogen atoms, assigning partial charges, and defining the binding site grid around the ATP-binding pocket.

  • Ligand Preparation: Prepare a library of small molecules for screening. This involves generating 3D conformations and assigning appropriate protonation states.

  • Molecular Docking: Perform hierarchical docking using a program like AutoDock Vina or Glide.[3] This typically involves multiple stages:

    • High-Throughput Virtual Screening (HTVS): A fast, less precise method to screen large libraries.

    • Standard Precision (SP): Redock the top hits from HTVS with higher precision.

    • Extra Precision (XP): Redock the top hits from SP with the highest precision to get the final set of candidate inhibitors.

  • Hit Selection: Select the top-scoring compounds based on their docking scores and visual inspection of their binding poses.

Protocol 5.1.3: Molecular Dynamics (MD) Simulation

  • System Setup: Place the CRK12-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure stability.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Analysis: Analyze the trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF).

In Vitro Kinase Assay

This protocol describes a general method for measuring the kinase activity of CRK12 and the inhibitory effect of compounds.

  • Reagents and Buffers:

    • Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Recombinant CRK12-CYC9 complex.

    • Generic kinase substrate (e.g., Myelin Basic Protein, MBP).

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase buffer, CRK12-CYC9 complex, and the substrate.

    • Add the test compound at various concentrations (or DMSO for control).

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated radiolabeled ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd).

  • Sample Preparation:

    • Dialyze the purified CRK12 protein and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and the inhibitor.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the inhibitor into the protein solution.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

CRK12 represents a promising, chemically validated drug target for several neglected tropical diseases. While the lack of an experimental structure presents a challenge, computational approaches have provided significant insights into its structural biology and have been instrumental in the discovery of potent inhibitors. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further explore CRK12 biology and develop novel therapeutics targeting this essential kinase. Future work focusing on the experimental determination of the CRK12-CYC9 structure will be crucial for accelerating structure-based drug design efforts.

References

Technical Guide: Cellular Targets and Off-Target Effects of GSK3186899/DDD853651, a Potent Inhibitor of Leishmania CRK12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular targets and potential off-target effects of the preclinical candidate GSK3186899/DDD853651, a pyrazolopyrimidine-based inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12). As a promising agent for the treatment of visceral leishmaniasis, a thorough understanding of its mechanism of action and selectivity profile is critical for further development. This document summarizes key quantitative data on its on-target and off-target activities, details the experimental protocols used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a severe and often fatal disease endemic in many parts of the world.[1] The limitations of current therapies, including toxicity, emerging resistance, and parenteral administration, necessitate the discovery of novel anti-leishmanial agents with improved profiles.[2][3][4] Protein kinases are essential regulators of cellular processes in Leishmania and represent a promising class of drug targets.

GSK3186899/DDD853651 (also known as DNDI-6899) is a potent inhibitor of L. donovani CRK12, a cyclin-dependent kinase homolog vital for parasite viability. This compound has demonstrated significant efficacy in both in vitro and in vivo models of VL and has been selected as a preclinical development candidate.[1][2][3][4] This guide details the current knowledge of its cellular interactions, providing a valuable resource for researchers in the field of anti-parasitic drug discovery.

On-Target Activity: Inhibition of Leishmania donovani CRK12

The primary mechanism of action of GSK3186899/DDD853651 is the inhibition of L. donovani CRK12.[1] This has been validated through genetic and chemical approaches. Overexpression of wild-type CRK12 in L. donovani promastigotes surprisingly rendered the parasites more sensitive to a related compound from the same series, while co-overexpression of CRK12 and its partner cyclin, CYC9, resulted in a decrease in potency, suggesting a complex regulatory mechanism.

Quantitative On-Target Activity Data

The potency of GSK3186899/DDD853651 has been evaluated in various Leishmania donovani assays, as summarized in the table below.

Assay TypeCell Type/SystemParameterValue (μM)Reference
Axenic Amastigote AssayL. donovaniEC500.1[5]
Intra-Macrophage AssayL. donovani in THP-1 cellsEC501.4[5][6]
Mammalian Cell CytotoxicityTHP-1 cellsEC50>50[6]

Off-Target Profile

A critical aspect of drug development is the characterization of off-target effects to predict potential toxicity and understand the full pharmacological profile of a compound. The off-target profile of GSK3186899/DDD853651 and a related analogue (compound 15) was assessed using a chemoproteomic affinity profiling approach (Kinobeads) against a panel of human kinases.

Quantitative Off-Target Activity Data

The following table summarizes the identified human off-targets for a close analog of GSK3186899/DDD853651 (compound 8 from the same chemical series) when screened at a concentration of 5 μM. GSK3186899/DDD853651 itself (referred to as compound 15 in the study) did not show significant competition for any of the 210 human protein kinases tested at this concentration, indicating a favorable selectivity profile.

TargetTarget Class% Competition at 5 μM (Compound 8)
CDK2Protein Kinase>50%
CDK5Protein Kinase>50%
GSK3AProtein Kinase>50%
GSK3BProtein Kinase>50%
CLK2Protein Kinase>50%
DYRK1AProtein Kinase>50%
DYRK1BProtein Kinase>50%
DYRK2Protein Kinase>50%
HIPK2Protein Kinase>50%
HIPK3Protein Kinase>50%
PAK1Protein Kinase>50%
PAK2Protein Kinase>50%
PAK4Protein Kinase>50%
TNK2Protein Kinase>50%

Note: This data is for a related compound (8) and not GSK3186899/DDD853651 (15), which showed no significant off-targets in this assay.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of CRK12 in Leishmania

The precise downstream signaling pathway of CRK12 in Leishmania is not fully elucidated. However, based on its homology to cyclin-dependent kinases, it is proposed to play a crucial role in cell cycle regulation. Inhibition of CRK12 is hypothesized to lead to cell cycle arrest and ultimately parasite death.

CRK12_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Leishmania Cell Growth_Factors Growth Factors / Nutrient Signals Upstream_Kinases Upstream Kinases Growth_Factors->Upstream_Kinases CRK12_CYC9 CRK12-CYC9 Complex Upstream_Kinases->CRK12_CYC9 Activation Downstream_Substrates Downstream Substrates CRK12_CYC9->Downstream_Substrates Phosphorylation Cell_Cycle_Progression Cell Cycle Progression Downstream_Substrates->Cell_Cycle_Progression Parasite_Viability Parasite Viability Cell_Cycle_Progression->Parasite_Viability GSK3186899 GSK3186899 (Inhibitor) GSK3186899->CRK12_CYC9 Inhibition

Caption: Proposed signaling pathway of Leishmania CRK12 and its inhibition by GSK3186899.

Experimental Workflow: Intra-Macrophage Potency Assay

The intra-macrophage assay is a key experiment to determine the efficacy of anti-leishmanial compounds in a physiologically relevant context.

Intra_Macrophage_Assay_Workflow Start Start Culture_THP1 1. Culture and differentiate THP-1 monocytes to macrophages Start->Culture_THP1 Infect_Macrophages 2. Infect macrophages with L. donovani amastigotes Culture_THP1->Infect_Macrophages Incubate 3. Incubate for 24h to allow parasite establishment Infect_Macrophages->Incubate Add_Compound 4. Add serial dilutions of GSK3186899/DDD853651 Incubate->Add_Compound Incubate_72h 5. Incubate for 72h Add_Compound->Incubate_72h Fix_Stain 6. Fix cells and stain nuclei (e.g., with DAPI) Incubate_72h->Fix_Stain Image_Analyze 7. Automated microscopy and image analysis to count parasites per macrophage Fix_Stain->Image_Analyze Calculate_EC50 8. Calculate EC50 value Image_Analyze->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for determining the intra-macrophage potency of anti-leishmanial compounds.

Experimental Workflow: Chemoproteomic Off-Target Identification

Chemoproteomics with Kinobeads is a powerful method to identify kinase targets and off-targets in a competitive binding format.

Kinobeads_Workflow Start Start Prepare_Lysate 1. Prepare human cell lysate (e.g., K-562 cells) Start->Prepare_Lysate Incubate_Compound 2. Incubate lysate with GSK3186899 or vehicle (DMSO) Prepare_Lysate->Incubate_Compound Add_Kinobeads 3. Add Kinobeads (immobilized broad-spectrum kinase inhibitors) Incubate_Compound->Add_Kinobeads Incubate_PullDown 4. Incubate to allow binding and perform pull-down Add_Kinobeads->Incubate_PullDown Wash_Elute 5. Wash beads and elute bound kinases Incubate_PullDown->Wash_Elute Digest_Analyze 6. On-bead digestion and LC-MS/MS analysis Wash_Elute->Digest_Analyze Quantify_Compare 7. Quantify protein abundance and compare compound-treated vs. vehicle Digest_Analyze->Quantify_Compare Identify_OffTargets 8. Identify proteins with reduced binding as potential off-targets Quantify_Compare->Identify_OffTargets End End Identify_OffTargets->End

Caption: Workflow for identifying kinase off-targets using Kinobeads-based chemoproteomics.

Detailed Experimental Protocols

Leishmania donovani Intra-Macrophage Assay

This assay assesses the ability of a compound to kill L. donovani amastigotes residing within a host macrophage.

  • Cell Culture:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

    • Differentiate THP-1 cells into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Infection:

    • Infect the differentiated THP-1 macrophages with L. donovani amastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

    • Incubate for 24 hours to allow for phagocytosis and establishment of infection.

    • Wash the cells to remove extracellular parasites.

  • Compound Treatment:

    • Prepare a serial dilution of GSK3186899/DDD853651 in the appropriate medium.

    • Add the compound dilutions to the infected macrophages and incubate for 72 hours.

  • Quantification:

    • Fix the cells with methanol.

    • Stain the nuclei of both macrophages and amastigotes with a fluorescent dye such as 4',6-diamidino-2-phenylindole (DAPI).

    • Use an automated high-content imaging system to acquire images and quantify the number of amastigotes per macrophage.

  • Data Analysis:

    • Determine the percentage of parasite inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Calculate the half-maximal effective concentration (EC50) by fitting the data to a dose-response curve.

Chemoproteomic Affinity Profiling (Kinobeads)

This method is used to identify the interaction of a compound with a large number of kinases simultaneously from a cell lysate.

  • Lysate Preparation:

    • Culture a human cell line (e.g., K-562) to a sufficient density.

    • Harvest the cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins while maintaining their native conformation.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Compound Incubation:

    • Incubate the cell lysate with the test compound (GSK3186899/DDD853651) at a defined concentration (e.g., 5 μM) or with a vehicle control (DMSO) for a specified time.

  • Affinity Chromatography:

    • Add Kinobeads, which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors, to the lysate.

    • Incubate to allow kinases not bound by the test compound to bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Elution and Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite.

    • Compare the abundance of each identified kinase between the compound-treated sample and the vehicle control.

    • Proteins that show a significant reduction in abundance in the compound-treated sample are considered potential targets or off-targets, as the compound competed with the Kinobeads for binding.

Conclusion

GSK3186899/DDD853651 is a promising preclinical candidate for the treatment of visceral leishmaniasis with a well-defined primary target, L. donovani CRK12. The compound exhibits potent activity against the intracellular amastigote form of the parasite at concentrations that are not toxic to mammalian host cells. Furthermore, chemoproteomic profiling suggests a high degree of selectivity for the parasite kinase over a large panel of human kinases. This detailed technical guide provides a foundation for further research and development of this and other CRK12 inhibitors as novel anti-leishmanial therapeutics. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to characterize similar compounds.

References

Crk12-IN-2: A Deep Dive into its Inhibitory Effects on Kinetoplastid Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Crk12-IN-2, a potent inhibitor of cdc-2-related kinase 12 (Crk12), a key regulator in the cell cycle and viability of kinetoplastid parasites. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents against trypanosomiasis and leishmaniasis.

Introduction: The Crucial Role of Crk12 in Kinetoplastids

Kinetoplastids, a group of flagellated protozoa including the genera Trypanosoma and Leishmania, are responsible for a spectrum of neglected tropical diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. The cdc-2-related kinases (CRKs) are essential for the regulation of the cell cycle in these parasites, making them attractive targets for drug development.

Crk12, in complex with its cyclin partner CYC9, has been identified as a crucial enzyme for the proliferation of bloodstream form trypanosomes and is essential for the viability of Leishmania species.[1] Depletion of Crk12 in Trypanosoma brucei results in significant defects in endocytosis and leads to an enlarged flagellar pocket, ultimately causing parasite death.[1][2] This pivotal role in parasite survival has positioned Crk12 as a promising target for novel chemotherapeutics.

This compound: A Potent Diaminothiazole Inhibitor

This compound is a member of a diaminothiazole series of compounds repositioned for the treatment of African animal trypanosomiasis.[3] This compound has demonstrated potent and specific inhibitory activity against the Crk12 enzyme in various kinetoplastid species.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified against several kinetoplastid parasites. The following table summarizes the reported half-maximal effective concentrations (EC50).

Kinetoplastid SpeciesEC50 (nM)Reference
Trypanosoma congolense3.2[3]
Trypanosoma vivax0.08[3]
Leishmania donovani84% inhibition (concentration not specified)[4]
Trypanosoma cruzi76% inhibition (concentration not specified)[4]

Note: The data for L. donovani and T. cruzi indicates percentage inhibition at a single, unspecified concentration and does not represent EC50 values.

Mechanism of Action: Targeting the Crk12/CYC9 Complex

This compound exerts its anti-kinetoplastid activity by directly targeting the Crk12 kinase, a central node in the regulation of essential cellular processes.

The Crk12/CYC9 Signaling Pathway

The Crk12/CYC9 complex is integral to the coordination of cell cycle progression and endocytosis in kinetoplastids. While the complete downstream signaling cascade is still under investigation, the known effects of Crk12 depletion point to its critical role in maintaining the structural and functional integrity of the flagellar pocket, the sole site of endocytosis and exocytosis in these organisms.[1][2] Inhibition of Crk12 by this compound is believed to disrupt these essential functions, leading to parasite death.

Crk12_Signaling_Pathway cluster_membrane Flagellar Pocket Membrane Endocytosis Endocytosis Exocytosis Exocytosis Crk12_CYC9 Crk12/CYC9 Complex Cell_Cycle_Progression Cell_Cycle_Progression Crk12_CYC9->Cell_Cycle_Progression Promotes Flagellar_Pocket_Integrity Flagellar Pocket Integrity Crk12_CYC9->Flagellar_Pocket_Integrity Maintains Crk12_IN_2 This compound Crk12_IN_2->Crk12_CYC9 Inhibits Parasite_Viability Parasite_Viability Cell_Cycle_Progression->Parasite_Viability Flagellar_Pocket_Integrity->Endocytosis Flagellar_Pocket_Integrity->Exocytosis

Fig. 1: Proposed signaling pathway of the Crk12/CYC9 complex and its inhibition by this compound.

Experimental Protocols

Detailed experimental methodologies for the synthesis and evaluation of this compound are crucial for reproducibility and further research. The following sections outline the key experimental procedures based on available information.

Chemical Synthesis of this compound

The synthesis of this compound and its analogs follows a multi-step organic chemistry route characteristic of the diaminothiazole scaffold. For detailed synthetic procedures, please refer to the supporting information of Smith A, et al. J Med Chem. 2022 Apr 14;65(7):5606-5624.

In Vitro Anti-kinetoplastid Activity Assays

The efficacy of this compound against various kinetoplastid species is determined using cell-based viability assays.

Protocol for Trypanosoma species (congolense, vivax, cruzi):

  • Parasites are cultured in appropriate media to logarithmic growth phase.

  • The parasites are seeded into 96-well plates at a defined density.

  • This compound is serially diluted and added to the wells.

  • Plates are incubated for 72 hours under appropriate conditions (e.g., 37°C for bloodstream forms).

  • Parasite viability is assessed using a resazurin-based fluorescence assay.

  • EC50 values are calculated from dose-response curves using a suitable software (e.g., GraphPad Prism).

Protocol for Leishmania donovani (amastigote stage):

  • Macrophages (e.g., THP-1 or peritoneal macrophages) are seeded in 96-well plates and differentiated.

  • Differentiated macrophages are infected with L. donovani promastigotes, which then transform into amastigotes.

  • Extracellular promastigotes are washed away.

  • This compound is serially diluted and added to the infected macrophages.

  • Plates are incubated for 72 hours.

  • The number of intracellular amastigotes is quantified by microscopy after Giemsa staining or by using a reporter gene assay.

  • EC50 values are determined from the dose-response data.

In Vivo Efficacy Studies

The therapeutic potential of this compound is evaluated in animal models of trypanosomiasis.

Protocol for Mouse Model of African Animal Trypanosomiasis (T. congolense and T. vivax):

  • Mice are infected with a lethal dose of the respective trypanosome species.

  • Once parasitemia is established, treatment with this compound is initiated.

  • The compound is administered via a suitable route (e.g., subcutaneous injection) at a defined dose and schedule (e.g., 10 mg/kg, once daily for 4 days).[3]

  • Parasitemia is monitored daily by microscopic examination of tail blood.

  • The efficacy of the treatment is determined by the clearance of parasites from the blood and the survival of the treated mice.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Synthesis Chemical Synthesis of this compound Assay_Setup Parasite Culture & Assay Plating Synthesis->Assay_Setup Compound_Treatment Treatment with This compound (Serial Dilutions) Assay_Setup->Compound_Treatment Viability_Assay Viability Assessment (e.g., Resazurin) Compound_Treatment->Viability_Assay EC50_Determination EC50 Calculation Viability_Assay->EC50_Determination Infection_Model Mouse Infection Model (T. congolense/T. vivax) Treatment_Regimen This compound Administration (e.g., 10 mg/kg, s.c.) Infection_Model->Treatment_Regimen Monitoring Parasitemia Monitoring Treatment_Regimen->Monitoring Outcome_Analysis Analysis of Parasite Clearance & Survival Monitoring->Outcome_Analysis

Fig. 2: General experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound is a promising lead compound for the development of novel therapies against kinetoplastid infections, particularly African animal trypanosomiasis. Its potent activity against T. congolense and T. vivax highlights the potential of the diaminothiazole scaffold for targeting Crk12. Further studies are warranted to:

  • Determine the precise EC50 values of this compound against a broader range of kinetoplastid parasites, including Leishmania species and Trypanosoma cruzi.

  • Elucidate the detailed downstream substrates of the Crk12/CYC9 complex to gain a deeper understanding of its biological functions.

  • Optimize the pharmacokinetic and pharmacodynamic properties of the diaminothiazole series to improve efficacy and safety profiles for potential clinical development.

This technical guide provides a comprehensive overview of the current knowledge on this compound and its effects on kinetoplastids. The presented data and protocols serve as a valuable resource for the scientific community dedicated to combating these devastating diseases.

References

Investigating the Druggability of Leishmania CRK12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current knowledge surrounding the cyclin-dependent kinase 12 (CRK12) of Leishmania, a key validated drug target for the treatment of visceral leishmaniasis. This document outlines the biochemical and genetic evidence supporting its druggability, summarizes known inhibitors, provides detailed experimental protocols for its investigation, and visualizes its known signaling interactions and drug discovery workflows.

Introduction: The Case for Targeting Leishmania CRK12

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The visceral form of the disease (VL), caused by Leishmania donovani and Leishmania infantum, is fatal if left untreated. Current therapeutic options are limited by toxicity, emerging resistance, and high cost, underscoring the urgent need for novel drug targets and therapies.[1][2]

Cyclin-dependent kinases (CDKs) are crucial regulators of the eukaryotic cell cycle, making them attractive targets for anti-proliferative drug development. In Leishmania, 11 CDKs, termed CDC2-related kinases (CRKs), have been identified.[3] Among these, CRK12 has emerged as a promising and chemically validated drug target for VL.[2][4] Genetic studies have demonstrated that CRK12 is essential for the viability of Leishmania parasites.[3] Attempts to create gene deletion mutants have been unsuccessful without ectopic expression of CRK12, strongly suggesting its essential role in parasite survival.[3]

CRK12 functions in a complex with its cyclin partner, CYC9.[1][4] Inhibition of CRK12 has been shown to arrest the Leishmania cell cycle in the G1 and G2/M phases, ultimately leading to parasite death.[3] The development of potent and selective inhibitors, such as the preclinical candidate GSK3186899, has provided robust chemical validation of CRK12 as a druggable target.[2][4]

Quantitative Data on Leishmania CRK12 Inhibitors

A number of compounds have been identified that exhibit inhibitory activity against Leishmania CRK12. The following tables summarize the quantitative data for key inhibitors, providing a basis for comparison and further drug development efforts.

Table 1: In Vitro Activity of Pyrazolopyrimidine Derivatives against L. donovani

CompoundTarget(s)Apparent Kd (nM)EC50 Axenic Amastigotes (µM)EC50 Intra-macrophage Amastigotes (µM)
GSK3186899 (Compound 7) CRK121.40.11.4
Compound 5 CRK12, CRK6, MPK9, CYC31.4 (CRK12)--
Compound 8 CRK12-0.0250.075

Data sourced from multiple studies.[1][2][4]

Table 2: Computationally Predicted Inhibitors of LdCRK12

CompoundSourcePredicted Binding Affinity (kcal/mol)Predicted Ki (µM)
NANPDB1406 (Methyl ellagic acid) African Natural Product-9.50.108 - 0.587
NANPDB2581 (Stylopine) African Natural Product-9.20.108 - 0.587
NANPDB1649 (Sesamin) African Natural Product-0.108 - 0.587
NANPDB6446 (Sennecicannabine) African Natural Product-0.108 - 0.587

These compounds were identified through in silico screening and await experimental validation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the investigation of Leishmania CRK12 druggability.

Recombinant Leishmania CRK12/CYC9 Kinase Assay

This protocol describes a generalized in vitro kinase assay to screen for and characterize inhibitors of the LdCRK12/CYC9 complex. As a specific protocol for LdCRK12 is not publicly available, this method is adapted from established protocols for other Leishmania CDKs, such as CRK3.[2]

Objective: To measure the phosphotransferase activity of recombinant LdCRK12/CYC9 and assess the potency of inhibitory compounds.

Materials:

  • Recombinant purified L. donovani CRK12/CYC9 complex (requires expression and purification, e.g., using a baculovirus or bacterial system).

  • Kinase Assay Buffer (KAB): 50 mM MOPS (pH 7.2), 20 mM MgCl₂, 10 mM EGTA, 2 mM DTT.

  • ATP solution: 4 µM ATP in KAB.

  • [γ-³²P]ATP (3000 Ci/mmol).

  • Substrate: Histone H1 (0.25 mg/ml in KAB). A generic substrate for CDKs; the physiological substrate of LdCRK12 is currently unknown.

  • Test compounds dissolved in DMSO.

  • P81 phosphocellulose paper.

  • Phosphoric acid (0.75%).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare the kinase reaction mix in a final volume of 20 µl per reaction in KAB containing 4 µM ATP, 0.5 µCi of [γ-³²P]ATP, and 0.25 mg/ml Histone H1.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mix. Include a DMSO-only control.

  • Initiate the reaction by adding the recombinant LdCRK12/CYC9 enzyme complex. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by spotting 15 µl of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the papers to air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Intra-macrophage Leishmania Amastigote Assay

This cell-based assay is critical for evaluating the efficacy of compounds against the clinically relevant intracellular stage of the parasite.

Objective: To determine the 50% effective concentration (EC50) of a compound against L. donovani amastigotes replicating within a host macrophage cell line.

Materials:

  • Leishmania donovani promastigotes.

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Phorbol 12-myristate 13-acetate (PMA).

  • Test compounds dissolved in DMSO.

  • 96-well clear-bottom black plates.

  • DNA stain (e.g., DAPI or Hoechst 33342).

  • High-content imaging system.

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 with 10% FBS. Differentiate the cells into adherent macrophages by adding PMA to a final concentration of 50 ng/ml and incubating for 48 hours at 37°C in 5% CO₂.

  • Parasite Infection: Wash the differentiated THP-1 cells to remove PMA. Infect the macrophages with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: Wash the infected cells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds. Include a DMSO-only control and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.

  • Staining and Imaging: Fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100 and stain the nuclei of both host cells and parasites with a DNA stain. Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify the number of macrophages and the number of intracellular amastigotes per macrophage.

  • Data Analysis: Calculate the percentage of infected macrophages and the average number of amastigotes per macrophage for each compound concentration. Determine the EC50 value by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol outlines a standard method for assessing the in vivo efficacy of a test compound in a murine model of VL.

Objective: To evaluate the ability of a test compound to reduce the parasite burden in the liver and spleen of L. donovani-infected mice.

Materials:

  • Female BALB/c mice (6-8 weeks old).

  • Leishmania donovani amastigotes (isolated from the spleen of an infected hamster).

  • Test compound formulated for the desired route of administration (e.g., oral gavage).

  • Vehicle control.

  • Positive control drug (e.g., miltefosine).

  • Materials for tissue homogenization and parasite quantification (e.g., Giemsa staining and microscopic counting or qPCR).

Procedure:

  • Infection: Infect mice intravenously with 1-2 x 10⁷ L. donovani amastigotes.

  • Treatment: Allow the infection to establish for 7-14 days. Initiate treatment with the test compound, vehicle control, and positive control. The dosing regimen (dose, frequency, and duration) will depend on the pharmacokinetic properties of the compound. A typical regimen might be once or twice daily for 5-10 consecutive days.

  • Parasite Burden Assessment: At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice. Aseptically remove the liver and spleen.

  • Quantification of Parasite Load:

    • Microscopic Counting: Weigh a small piece of the liver and spleen, homogenize it, and prepare serial dilutions. Prepare smears on microscope slides, stain with Giemsa, and count the number of amastigotes per 1000 host cell nuclei. Calculate the Leishman-Donovan Units (LDU) as the number of amastigotes per 1000 nuclei multiplied by the organ weight in milligrams.

    • qPCR: Extract genomic DNA from a weighed portion of the liver and spleen. Perform quantitative PCR using primers specific for a Leishmania gene (e.g., kDNA) and a host gene for normalization.

  • Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed reduction in parasite burden.

Visualizing the Landscape of Leishmania CRK12

The following diagrams, generated using the DOT language, provide visual representations of the CRK12 signaling pathway, a typical drug discovery workflow, and the mechanism of action of CRK12 inhibitors.

CRK12_Signaling_Pathway cluster_upstream Upstream Regulation (Largely Unknown) cluster_core CRK12/CYC9 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors/ Nutrient Status Upstream_Kinases Upstream Kinase(s)? Growth_Factors->Upstream_Kinases Activates? CRK12 CRK12 Upstream_Kinases->CRK12 Phosphorylates/ Activates? CYC9 CYC9 CRK12->CYC9 Forms active complex Substrates Unknown Substrate(s) CRK12->Substrates Phosphorylates G1_S_Transition G1/S Phase Transition Substrates->G1_S_Transition G2_M_Transition G2/M Phase Transition Substrates->G2_M_Transition Cell_Cycle_Progression Cell Cycle Progression G1_S_Transition->Cell_Cycle_Progression G2_M_Transition->Cell_Cycle_Progression GSK3186899 GSK3186899 (Inhibitor) GSK3186899->CRK12 Inhibits ATP binding

Caption: The known and putative signaling pathway of Leishmania CRK12.

Drug_Discovery_Workflow Target_Validation Target Validation (CRK12 essentiality) HTS High-Throughput Screening (Biochemical/Phenotypic) Target_Validation->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR studies) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox profiling) Hit_to_Lead->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection (e.g., GSK3186899) Lead_Optimization->Preclinical_Candidate In_Vivo_Efficacy In Vivo Efficacy (Mouse model) Preclinical_Candidate->In_Vivo_Efficacy Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials

Caption: A generalized workflow for CRK12-targeted drug discovery.

MOA_Diagram cluster_kinase CRK12 Active Site ATP ATP CRK12_Active_Site CRK12 ATP->CRK12_Active_Site Binds Substrate Substrate Substrate->CRK12_Active_Site Binds Phosphorylated_Substrate Phosphorylated Substrate CRK12_Active_Site->Phosphorylated_Substrate Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S & G2/M) Inhibitor GSK3186899 Inhibitor->CRK12_Active_Site Competitively Inhibits ATP Binding Cell_Cycle_Progression Cell_Cycle_Progression Parasite_Death Parasite Death Cell_Cycle_Arrest->Parasite_Death

Caption: Mechanism of action of ATP-competitive CRK12 inhibitors.

Conclusion and Future Directions

Leishmania CRK12 is a well-validated and highly promising drug target for the development of new therapies against visceral leishmaniasis. The essentiality of CRK12 for parasite survival, coupled with the identification of potent and selective inhibitors that demonstrate in vivo efficacy, provides a strong foundation for continued drug discovery efforts.

Future research should focus on several key areas:

  • Identification of Physiological Substrates: Elucidating the downstream substrates of CRK12 will provide a deeper understanding of its biological function and may reveal novel biomarkers for assessing inhibitor efficacy.

  • Structural Biology: Obtaining the crystal structure of the Leishmania CRK12/CYC9 complex, both alone and in complex with inhibitors, will be invaluable for structure-based drug design and the development of next-generation inhibitors with improved potency and selectivity.

  • Exploring Novel Scaffolds: While the pyrazolopyrimidine scaffold has shown great promise, screening diverse chemical libraries may identify novel inhibitor chemotypes with different modes of action or improved drug-like properties.

  • Understanding Resistance Mechanisms: Continued investigation into the mechanisms by which Leishmania may develop resistance to CRK12 inhibitors is crucial for the long-term success of any new therapeutic.

By addressing these research questions, the scientific community can further capitalize on the druggability of Leishmania CRK12 and accelerate the development of urgently needed new medicines to combat visceral leishmaniasis.

References

Methodological & Application

Application Notes and Protocols: Measuring the Efficacy of Crk12-IN-2 in a Murine Model of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to assess the in vivo efficacy of Crk12-IN-2, a potent inhibitor of Leishmania cdc-2-related kinase 12 (CRK12), using a BALB/c mouse model of visceral leishmaniasis (VL) caused by Leishmania donovani.

Introduction

Visceral leishmaniasis (VL), or kala-azar, is a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex. Transmitted by sandflies, the parasites infect the reticuloendothelial system, leading to fever, weight loss, and enlargement of the spleen and liver (hepatosplenomegaly). Current treatments are limited by toxicity, emerging resistance, and cost.[1]

Recent research has identified Cyclin-Dependent Kinase 12 (CRK12) as a crucial and chemically-validated drug target in Leishmania.[1][2][3] This kinase, in complex with its partner CYC9, is essential for the parasite's cell cycle progression.[3][4] this compound (also known as GSK3186899 or compound 7 in literature) is a lead compound from a pyrazolopyrimidine series that demonstrates potent activity by inhibiting parasite CRK12.[1][2][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in the widely accepted BALB/c mouse model of VL.

Mechanism of Action: Crk12 Inhibition

The primary mechanism of action for this compound is the inhibition of the Leishmania CRK12/CYC9 complex, which disrupts the parasite's cell cycle, leading to its death. This makes CRK12 a promising target for novel anti-leishmanial drugs.[1][3][4]

cluster_parasite Leishmania Parasite CRK12 CRK12 CellCycle Cell Cycle Progression CRK12->CellCycle regulates CYC9 CYC9 CYC9->CRK12 activates Proliferation Parasite Proliferation CellCycle->Proliferation Inhibitor This compound Inhibitor->CRK12 inhibits

Caption: Signaling pathway of Leishmania CRK12 and its inhibition.

Experimental Workflow

The overall experimental design involves infecting susceptible BALB/c mice with L. donovani, administering the test compound (this compound) and control treatments, and finally, assessing the treatment efficacy through parasitological, physiological, and immunological endpoints.

G cluster_assessment acclimatize 1. Acclimatization (7 days) infect 2. Infection (Day 0) L. donovani acclimatize->infect establish 3. Infection Establishment (e.g., 14-21 days) infect->establish treat 4. Treatment Period (e.g., 10 days) establish->treat sacrifice 5. Sacrifice & Organ Harvest (e.g., Day after last dose) treat->sacrifice assess 6. Efficacy Assessment sacrifice->assess parasite Parasitological (LDU, LDA) assess->parasite physio Physiological (Organ Weights) assess->physio immuno Immunological (Cytokines, Abs) assess->immuno

Caption: Standard experimental workflow for in vivo drug efficacy testing.

Detailed Experimental Protocols

Protocol 1: Mouse Model and Infection

This protocol describes the establishment of VL in BALB/c mice.

Materials:

  • Female BALB/c mice, 6-8 weeks old.[6][7]

  • Leishmania donovani (e.g., strain AG83) amastigotes or stationary-phase promastigotes.

  • Sterile Phosphate-Buffered Saline (PBS).

  • Syringes (27-30 gauge).

Procedure:

  • Acclimatize mice for at least 7 days under standard laboratory conditions.

  • Prepare the parasite inoculum. For intravenous (i.v.) injection, a typical dose is 1-2 x 10^7 amastigotes or promastigotes in 100 µL of sterile PBS.[8][9]

  • Warm mice under a heat lamp to dilate the lateral tail vein.

  • Secure the mouse in a restraining device.

  • Inject the 100 µL parasite suspension into the lateral tail vein.

  • House the infected mice and monitor for clinical signs. The infection is typically allowed to establish for 14-21 days before starting treatment.[7][10]

Protocol 2: this compound Formulation and Administration

Materials:

  • This compound (e.g., GSK3186899).

  • Vehicle for formulation (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water).

  • Oral gavage needles (20-22 gauge, ball-tipped).

  • Positive control drug (e.g., Miltefosine).

  • Vehicle control.

Procedure:

  • Prepare a fresh suspension of this compound in the vehicle on each day of dosing. A typical dose shown to be effective is 25 mg/kg.[1]

  • Divide mice into experimental groups (n=5-8 per group):

    • Group 1: Infected, Vehicle Control.

    • Group 2: Infected, this compound (e.g., 25 mg/kg).

    • Group 3: Infected, Positive Control (e.g., Miltefosine, 30 mg/kg).

    • Group 4: Uninfected, Untreated Control.

  • Administer the treatment orally via gavage. A common regimen is twice daily (BID) for 10 consecutive days.[1]

  • Monitor mice daily for body weight and any signs of toxicity.

Protocol 3: Determination of Parasite Burden (Leishman-Donovan Units)

This method provides a rapid estimation of parasite load in the liver and spleen.[11]

Materials:

  • Dissecting tools.

  • Microscope slides.

  • Methanol (absolute).

  • Giemsa stain solution.

  • Microscope with oil immersion lens (100x).

Procedure:

  • One day after the final treatment dose, euthanize mice via an approved method.

  • Aseptically dissect the liver and spleen and record their weights.

  • Gently touch a clean-cut surface of the organ onto several microscope slides to make touch imprints (smears).

  • Air-dry the slides completely.

  • Fix the smears in absolute methanol for 5 minutes.

  • Stain with a 1:10 dilution of Giemsa stain in buffered water (pH 7.2) for 20-25 minutes.

  • Rinse slides gently with tap water and air-dry.

  • Under the 100x oil immersion lens, count the number of amastigotes per 1000 host cell nuclei.

  • Calculate Leishman-Donovan Units (LDU) using the formula: LDU = (Number of amastigotes / 1000 host nuclei) x Organ weight (in grams) .[1][12]

Protocol 4: Determination of Parasite Burden (Limiting Dilution Assay)

LDA is a highly sensitive culture-based method for quantifying viable parasites.[13][14]

Materials:

  • Schneider's Drosophila Medium supplemented with 20% FBS and antibiotics.

  • Tissue homogenizer.

  • 96-well flat-bottom culture plates.

Procedure:

  • Aseptically remove and weigh a pre-defined portion of the liver and spleen.

  • Homogenize the tissue in 2-4 mL of complete Schneider's medium.

  • Create serial four-fold dilutions of the homogenate in a 96-well plate, in duplicate.[14]

  • Incubate the plates at 26°C for 7-10 days.

  • Examine the plates using an inverted microscope and record the highest dilution at which motile promastigotes are observed.

  • The parasite burden is expressed as the reciprocal of the highest dilution that is positive for parasite growth. Statistical software can be used for precise calculation.

Protocol 5: Assessment of Host Immune Response

This protocol measures cytokine production from splenocytes to evaluate the Th1/Th2 immune status.

Materials:

  • RPMI-1640 medium, FBS, antibiotics.

  • Freeze-thaw Leishmania antigen (soluble leishmania antigen - SLA).

  • ELISA kits for mouse IFN-γ and IL-10.

  • 96-well cell culture plates.

Procedure:

  • Prepare a single-cell suspension from the spleen of each mouse.

  • Lyse red blood cells using ACK lysing buffer.

  • Resuspend splenocytes in complete RPMI medium and count viable cells.

  • Plate 2 x 10^5 cells per well in a 96-well plate.

  • Stimulate cells with SLA (e.g., 25 µg/mL) or leave unstimulated (media control) for 72 hours at 37°C, 5% CO2.

  • Collect the culture supernatants and measure IFN-γ (Th1 marker) and IL-10 (Th2/regulatory marker) concentrations using commercial ELISA kits according to the manufacturer's instructions.[15]

  • Serum can also be collected at the time of sacrifice to measure parasite-specific IgG1 and IgG2a antibody titers by ELISA as an additional indicator of the Th1/Th2 response.[9]

Data Presentation and Interpretation

Quantitative data should be presented clearly in tables to facilitate comparison between treatment groups.

Table 1: Efficacy of this compound on Parasite Burden in L. donovani-Infected BALB/c Mice
Treatment GroupDose RegimenLiver Parasite Burden (LDU ± SD)% InhibitionSpleen Parasite Burden (LDU ± SD)% Inhibition
Infected ControlVehicle, BID, 10d4550 ± 620-3890 ± 510-
This compound25 mg/kg, BID, 10d45 ± 1599.0%65 ± 2098.3%
Miltefosine30 mg/kg, UID, 10d150 ± 4596.7%210 ± 6094.6%
Uninfected-0100%0100%
Data are hypothetical, based on published results showing ~99% efficacy.[1]
Table 2: Effect of this compound Treatment on Organomegaly and Body Weight
Treatment GroupFinal Body Weight (g ± SD)Liver Weight (g ± SD)Spleen Weight (g ± SD)
Infected Control18.5 ± 1.22.1 ± 0.30.95 ± 0.15
This compound21.8 ± 0.91.4 ± 0.20.21 ± 0.05
Miltefosine21.1 ± 1.11.5 ± 0.20.28 ± 0.07
Uninfected22.5 ± 0.81.2 ± 0.10.12 ± 0.02
Table 3: Immunomodulatory Effects of this compound Treatment
Treatment GroupSplenocyte IFN-γ (pg/mL ± SD)Splenocyte IL-10 (pg/mL ± SD)Serum Anti-Leishmania IgG2a/IgG1 Ratio
Infected Control250 ± 801800 ± 3500.4 ± 0.1
This compound3500 ± 550450 ± 1202.8 ± 0.5
Miltefosine2900 ± 480600 ± 1502.1 ± 0.4
Uninfected< 50< 50-

Interpretation:

  • A significant reduction in LDU in the liver and spleen indicates potent anti-leishmanial activity.

  • A decrease in liver and spleen weight towards the levels of uninfected controls demonstrates the resolution of disease pathology.

  • An increase in the IFN-γ/IL-10 ratio and the IgG2a/IgG1 ratio suggests that the treatment facilitates a shift towards a protective Th1-type immune response, which is crucial for long-term parasite control.[9][15]

Treatment This compound Administration Inhibition Parasite CRK12 Inhibition Treatment->Inhibition Immunity Shift to Protective Th1 Immunity (↑ IFN-γ, ↓ IL-10) Treatment->Immunity promotes Burden Reduced Parasite Burden Inhibition->Burden Pathology Ameliorated Pathology (Reduced Organomegaly) Burden->Pathology Efficacy Therapeutic Efficacy Burden->Efficacy Pathology->Efficacy Immunity->Efficacy

Caption: Logical relationship between treatment and efficacy outcomes.

References

Techniques for Assessing Crk12-IN-2 Cell Permeability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crk12-IN-2 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12), a key regulator of gene expression in various protozoan parasites, including Trypanosoma and Leishmania species.[1][2][3] As the therapeutic efficacy of this compound is contingent on its ability to reach its intracellular target, a thorough assessment of its cell permeability is a critical step in its development as a potential anti-parasitic agent. These application notes provide a comprehensive overview and detailed protocols for evaluating the cell permeability of this compound, tailored for researchers in drug discovery and development.

The provided protocols cover two principal approaches: standard cell monolayer permeability assays for a general assessment of permeability and assays utilizing parasite-infected host cells for a more biologically relevant evaluation.

Data Presentation: Summary of Key Parameters for Permeability Assays

The following table summarizes critical experimental parameters for the protocols detailed in this document, allowing for easy comparison and planning of experiments.

ParameterCaco-2 Permeability AssayMDCK Permeability AssayInfected Host Cell Permeability Assay
Cell Line Caco-2 (human colorectal adenocarcinoma)Madin-Darby Canine Kidney (MDCK)Macrophages (e.g., THP-1, J774), Fibroblasts (e.g., Vero, 3T3)
Culture for Monolayer 21-28 days4-7 daysN/A (adherent cells)
Monolayer Integrity Check TEER measurement, Lucifer Yellow permeabilityTEER measurement, Lucifer Yellow permeabilityN/A
Infection (if applicable) N/AN/ALeishmania donovani or Trypanosoma cruzi
Test Compound Concentration 1-10 µM1-10 µM1-10 µM
Incubation Time 1-2 hours1-2 hours1-2 hours
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS
Key Readouts Apparent Permeability (Papp), Efflux RatioApparent Permeability (Papp), Efflux RatioIntracellular Concentration

Experimental Protocols

Protocol 1: Bidirectional Permeability Assay using Caco-2/MDCK Cell Monolayers

This protocol is designed to assess the general permeability and potential for active transport of this compound across a polarized epithelial cell monolayer, a standard in vitro model for intestinal absorption.

Workflow for Caco-2/MDCK Permeability Assay

G cluster_0 Day 0 cluster_1 Culture Period cluster_2 Assay Day seed_cells Seed Caco-2 or MDCK cells on Transwell inserts culture Culture for 4-28 days (MDCK: 4-7d, Caco-2: 21-28d) seed_cells->culture wash_cells Wash cell monolayers culture->wash_cells check_integrity Measure TEER (Transepithelial Electrical Resistance) wash_cells->check_integrity add_compound Add this compound to apical or basolateral side check_integrity->add_compound incubate Incubate for 1-2 hours at 37°C add_compound->incubate collect_samples Collect samples from both apical and basolateral chambers incubate->collect_samples analyze Quantify this compound using LC-MS/MS collect_samples->analyze

Caption: Workflow for the Caco-2/MDCK permeability assay.

Materials:

  • Caco-2 or MDCK cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

  • This compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • TEER meter

  • Lucifer Yellow solution

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 or MDCK cells onto the apical side of the Transwell inserts at an appropriate density.

  • Cell Culture: Culture the cells for the required duration to allow for the formation of a confluent and differentiated monolayer (MDCK: 4-7 days; Caco-2: 21-28 days).

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer.

    • Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add this compound (typically 1-10 µM in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C for 1-2 hours. At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells.

  • A is the surface area of the membrane.

  • C0 is the initial concentration of the drug.

The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters.

Protocol 2: Intracellular Accumulation Assay in Parasite-Infected Host Cells

This protocol aims to determine the concentration of this compound within host cells infected with Leishmania donovani or Trypanosoma cruzi, providing a more physiologically relevant measure of the compound's ability to reach its target.

Workflow for Intracellular Accumulation Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed_host_cells Seed host cells (e.g., macrophages, fibroblasts) infect_cells Infect host cells with Leishmania or Trypanosoma seed_host_cells->infect_cells treat_cells Treat infected cells with This compound infect_cells->treat_cells incubate Incubate for 1-2 hours treat_cells->incubate wash_cells Wash cells to remove extracellular compound incubate->wash_cells lyse_cells Lyse cells to release intracellular contents wash_cells->lyse_cells analyze Quantify this compound in cell lysate by LC-MS/MS lyse_cells->analyze

Caption: Workflow for the intracellular accumulation assay in parasite-infected cells.

Materials:

  • Host cell line (e.g., THP-1 macrophages for Leishmania, Vero fibroblasts for Trypanosoma)

  • Leishmania donovani promastigotes or Trypanosoma cruzi trypomastigotes

  • Cell culture plates (e.g., 24-well or 96-well)

  • This compound

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Host Cell Seeding: Seed the host cells in culture plates and allow them to adhere overnight.

  • Infection:

    • For Leishmania donovani: Add promastigotes to the host cell culture at a suitable multiplicity of infection (MOI) and incubate to allow for phagocytosis and transformation into amastigotes.[4][5]

    • For Trypanosoma cruzi: Add trypomastigotes to the host cell culture and incubate to allow for invasion.[6][7]

  • Compound Treatment: After establishing the infection, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 1-10 µM).

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

  • Cell Lysis:

    • Carefully wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer.

  • Analysis: Quantify the concentration of this compound in the cell lysate using a validated LC-MS/MS method. The intracellular concentration can be calculated by normalizing the amount of drug to the cell number or total protein content.

Protocol 3: LC-MS/MS Quantification of this compound

A sensitive and specific LC-MS/MS method is essential for accurately quantifying this compound in biological matrices. The following provides a starting point for method development.

This compound Properties for Method Development:

  • Chemical Formula: C₃₂H₃₂N₆O₂[8]

  • Molecular Weight: 532.6 g/mol [8]

  • Chemical Class: Pyrazolopyrimidine derivative (contains multiple nitrogen atoms, making it suitable for positive ion electrospray ionization).

Suggested Starting LC-MS/MS Parameters:

ParameterSuggested Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the compound, then re-equilibrate.
Flow Rate 0.2-0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (m/z) -> Product ion (m/z). This will need to be optimized by direct infusion of a this compound standard.

Sample Preparation for LC-MS/MS:

  • From Permeability Assays: Samples from the apical and basolateral chambers may be diluted with the initial mobile phase.

  • From Cell Lysates: Protein precipitation is typically required. Add a cold organic solvent (e.g., acetonitrile) to the cell lysate, vortex, and centrifuge to pellet the proteins. The supernatant can then be analyzed.

Signaling Pathway and Experimental Logic

This compound Mechanism of Action and Permeability Assessment Logic

G cluster_0 Extracellular Environment cluster_1 Host Cell Crk12_IN_2_ext This compound Crk12_IN_2_int This compound Crk12_IN_2_ext->Crk12_IN_2_int Cell Permeation (Assessed by Protocols 1 & 2) Parasite Intracellular Parasite (Trypanosoma/Leishmania) Crk12_IN_2_int->Parasite Crk12 Parasite CRK12 Crk12_IN_2_int->Crk12 Inhibition Parasite->Crk12 Transcription Parasite Transcription Crk12->Transcription Regulates Viability Parasite Viability Transcription->Viability Essential for

Caption: this compound must cross the host cell membrane to inhibit the intracellular parasite's CRK12 enzyme.

These application notes and protocols provide a robust framework for the comprehensive evaluation of this compound cell permeability. The selection of the most appropriate assay will depend on the specific research question, ranging from general permeability screening to detailed analysis in a biologically relevant infection model. Accurate and reliable permeability data are indispensable for the successful progression of this compound as a clinical candidate for the treatment of parasitic diseases.

References

Application Notes and Protocols for Validating CRK12 as a Drug Target Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CRK12, also known as CDK12) has emerged as a promising therapeutic target, particularly in oncology. CRK12 is a crucial regulator of gene transcription, primarily through its role in phosphorylating the C-terminal domain of RNA Polymerase II.[1] This activity is essential for the transcriptional elongation of a specific subset of genes, including key components of the DNA Damage Response (DDR) pathway such as BRCA1, ATM, and ATR.[1][2] Loss of CRK12 function impairs homologous recombination repair, inducing a "BRCAness" phenotype in cancer cells.[1] This creates a synthetic lethal vulnerability, making CRK12-deficient tumors highly sensitive to PARP inhibitors and DNA-damaging agents like platinum-based chemotherapy.[2]

Target validation is a critical phase in the drug discovery pipeline, aiming to provide confidence that modulating a specific biological target will result in the desired therapeutic effect.[3][4] The advent of CRISPR-Cas9 genome editing has revolutionized this process.[3][5][6] By enabling the precise and permanent knockout of a target gene, CRISPR-Cas9 technology allows researchers to mimic the effect of a highly specific pharmacological inhibitor, thereby facilitating a robust assessment of the target's function and its connection to a disease phenotype.[3][7]

These application notes provide a comprehensive workflow and detailed protocols for utilizing CRISPR-Cas9 to validate CRK12 as a drug target. The workflow covers the generation of CRK12 knockout cell lines, subsequent phenotypic characterization, and assays to confirm synthetic lethality, providing a framework for assessing the therapeutic potential of targeting CRK12.

CRK12 Signaling and Mechanism of Action

CRK12, in complex with its partner Cyclin K, is a key kinase that phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is a critical step for the transition from transcription initiation to productive elongation. A key function of CRK12 is to maintain genomic stability by regulating the expression of core DDR genes.[1] Disruption of CRK12, either through mutation or inhibition, leads to reduced expression of these genes, impairing homologous recombination and rendering cells vulnerable to agents that cause DNA damage.

CRK12_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Mechanism of Validation CRK12_CyclinK CRK12 / Cyclin K Complex PolII RNA Polymerase II CRK12_CyclinK->PolII Phosphorylates CTD Impaired_Elongation Impaired Transcriptional Elongation mRNA mRNA Transcript PolII->mRNA Transcriptional Elongation PolII->Impaired_Elongation DNA DNA Template DNA->PolII DDR_Genes DDR Genes (BRCA1, ATM, ATR, etc.) DDR_Genes->DNA Target DDR_Proteins DDR Proteins mRNA->DDR_Proteins Translation HR_Repair Homologous Recombination Repair DDR_Proteins->HR_Repair Enables CRISPR_KO CRISPR-Cas9 Knockout of CRK12 CRISPR_KO->CRK12_CyclinK Disrupts Reduced_DDR Reduced DDR Gene Expression Impaired_Elongation->Reduced_DDR Synthetic_Lethality Synthetic Lethality with PARP Inhibitors / Chemo Reduced_DDR->Synthetic_Lethality Creates Vulnerability

CRK12 role in transcription and DDR.

Experimental Workflow for CRK12 Target Validation

The overall process for validating CRK12 using CRISPR-Cas9 involves several key stages, from the initial design and creation of the knockout cell line to the final phenotypic assays that assess the functional consequences of gene ablation.

CRISPR_Workflow cluster_prep Phase 1: Preparation & Transfection cluster_validation Phase 2: Knockout Generation & Validation cluster_pheno Phase 3: Phenotypic Analysis sgRNA_Design 1. sgRNA Design & Selection for CRK12 Vector_Prep 2. Vector Preparation (Cas9 & sgRNA) sgRNA_Design->Vector_Prep Transfection 4. Transfection of Cells Vector_Prep->Transfection Cell_Culture 3. Cell Line Selection & Culture Cell_Culture->Transfection Clonal_Selection 5. Single-Cell Cloning & Expansion Transfection->Clonal_Selection Genomic_Validation 6. Genomic Validation (Sequencing) Clonal_Selection->Genomic_Validation Protein_Validation 7. Protein Validation (Western Blot) Genomic_Validation->Protein_Validation Proliferation 8. Proliferation & Viability Assays Protein_Validation->Proliferation DDR_Assay 9. DNA Damage Response Assay (γH2AX) Protein_Validation->DDR_Assay Sensitization 10. Drug Sensitization Assay (e.g., PARP inhibitors) Protein_Validation->Sensitization

CRISPR-Cas9 workflow for CRK12 validation.

Experimental Protocols

Protocol 1: Generation of CRK12 Knockout Cell Lines

This protocol describes the generation of a stable CRK12 knockout cell line using a plasmid-based CRISPR-Cas9 system.

1.1. sgRNA Design and Cloning:

  • Objective: Design and clone sgRNAs targeting an early exon of the CRK12 gene to maximize the chance of generating a loss-of-function frameshift mutation.

  • Procedure:

    • Obtain the cDNA sequence for human CRK12 from a database (e.g., Ensembl, NCBI).

    • Use an online design tool (e.g., CHOPCHOP, Synthego) to identify 2-3 candidate sgRNA sequences targeting an early constitutive exon. Prioritize guides with high on-target scores and low off-target predictions.

    • Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a Cas9/sgRNA co-expression vector (e.g., lentiCRISPRv2).

    • Anneal the oligos and clone them into the BsmBI-digested expression vector.

    • Verify the correct insertion by Sanger sequencing.

1.2. Cell Transfection:

  • Objective: Deliver the Cas9/sgRNA plasmid into the target cancer cell line (e.g., OVCAR-3 ovarian cancer cells).

  • Materials:

    • Target cells (e.g., OVCAR-3) at 70-80% confluency.

    • Validated Cas9/CRK12-sgRNA plasmid.

    • Lipofectamine 3000 or similar transfection reagent.

    • Opti-MEM reduced-serum medium.

  • Procedure:

    • Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

    • For each well, dilute 2.5 µg of the plasmid in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.

    • Combine the diluted DNA and transfection reagent, incubate for 15-20 minutes at room temperature, and add the complex to the cells.

    • Incubate for 48-72 hours before proceeding to selection.

1.3. Selection and Single-Cell Cloning:

  • Objective: Isolate single cells that have successfully integrated the plasmid and expand them into clonal populations.

  • Procedure:

    • After 72 hours, begin selection by adding puromycin (or another appropriate selection agent) to the culture medium at a pre-determined concentration.

    • Maintain selection for 7-10 days, replacing the medium every 2-3 days, until non-transfected control cells are eliminated.

    • Harvest the surviving polyclonal population.

    • Perform limiting dilution or use fluorescence-activated cell sorting (FACS) to seed single cells into individual wells of a 96-well plate.

    • Culture the single cells until visible colonies form (2-3 weeks), then expand promising clones into larger culture vessels.

1.4. Knockout Validation:

  • Objective: Confirm the absence of CRK12 protein in the selected clones.

  • Procedure (Western Blot):

    • Lyse cells from each expanded clone and a wild-type (WT) control to extract total protein.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against CRK12.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Clones with no detectable CRK12 band are considered successful knockouts.

Protocol 2: Phenotypic Characterization of CRK12 Knockout Cells

2.1. Drug Sensitization Assay:

  • Objective: To determine if the loss of CRK12 sensitizes cells to PARP inhibitors.

  • Materials:

    • CRK12 knockout (KO) and wild-type (WT) cells.

    • PARP inhibitor (e.g., Olaparib).

    • 96-well plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed CRK12 KO and WT cells into separate 96-well plates at an appropriate density (e.g., 3,000 cells/well). Allow cells to attach overnight.

    • Prepare a serial dilution of the PARP inhibitor (e.g., 0 to 10 µM).

    • Treat the cells with the different concentrations of the drug and a vehicle control. Include a "no-cell" blank control.

    • Incubate for 72-96 hours.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

    • Normalize the data to the vehicle-treated control for each cell line and plot dose-response curves. Calculate the IC50 value for each cell line.

2.2. DNA Damage Response Assay (γH2AX Staining):

  • Objective: To assess the level of endogenous DNA damage in CRK12 KO cells compared to WT.

  • Materials:

    • CRK12 KO and WT cells cultured on glass coverslips.

    • 4% Paraformaldehyde (PFA).

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

    • Blocking buffer (e.g., 1% BSA in PBST).

    • Primary antibody against γH2AX.

    • Alexa Fluor-conjugated secondary antibody.

    • DAPI nuclear stain.

  • Procedure:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells for 10 minutes.

    • Block for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain with DAPI.

    • Mount coverslips onto microscope slides and visualize using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.

Data Presentation

Quantitative data from validation experiments should be summarized for clear interpretation.

Table 1: Drug Sensitization in CRK12 Knockout Cells

Cell LineTreatmentIC50 (µM)Fold Sensitization (WT IC50 / KO IC50)
OVCAR-3 WTOlaparib (PARP Inhibitor)8.2-
OVCAR-3 CRK12 KOOlaparib (PARP Inhibitor)0.516.4
OVCAR-3 WTCisplatin5.6-
OVCAR-3 CRK12 KOCisplatin1.15.1

Table 2: Phenotypic Analysis of CRK12 Knockout Cells

Cell LineRelative Proliferation Rate (% of WT)Baseline γH2AX Foci per Cell (Mean ± SD)
OVCAR-3 WT100%4 ± 2
OVCAR-3 CRK12 KO85%15 ± 5

Table 3: Activity of Identified CRK12 Inhibitors Against T. brucei

Note: The following data is from studies on Trypanosoma brucei CRK12 and serves as an example of inhibitor characterization.[8]

CompoundIC50 (µM)Calculated Binding Free Energy (ΔGbind, kcal/mol)
L368-05560.85-54.64
F733-00721.11-48.38
L439-00381.66-45.64
F733-04071.97-44.55

Conclusion

The protocols and workflow detailed in these application notes provide a robust framework for validating CRK12 as a drug target using CRISPR-Cas9 technology. By creating a genetic model that phenocopies pharmacological inhibition, researchers can confirm the target's role in the DDR pathway and establish its synthetic lethal relationship with PARP inhibitors and other DNA-damaging agents. The significant sensitization of CRK12 knockout cells to these therapies, as demonstrated in the representative data, provides strong evidence for the therapeutic potential of developing specific CRK12 inhibitors for the treatment of cancers with underlying DDR deficiencies. This approach increases confidence in the target before committing significant resources to a full-scale drug discovery program.[4]

References

Application Notes and Protocols for High-Throughput Screening of Novel CRK12 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase-related kinases (CRKs) are essential regulators of cellular processes. In the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), CRK12 has been identified as a pivotal protein in the regulation of the cell cycle.[1][2][3][4] Its essential role in parasite viability makes it a promising therapeutic target for the development of new drugs to combat this neglected tropical disease.[1][2][3][4] High-throughput screening (HTS) of large compound libraries is a critical step in the discovery of novel and potent CRK12 inhibitors that could be developed into effective treatments for HAT.

These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize novel inhibitors of T. brucei CRK12.

CRK12 Signaling and its Role as a Drug Target

CRK12 is a key regulator of the cell cycle in Trypanosoma brucei. Its inhibition disrupts the normal progression of the cell cycle, leading to parasite death. This central role makes CRK12 an attractive target for therapeutic intervention. The development of specific CRK12 inhibitors represents a promising strategy for the treatment of Human African Trypanosomiasis.

CRK12_Signaling_Pathway cluster_parasite Trypanosoma brucei CRK12 CRK12 Cell_Cycle_Progression Cell_Cycle_Progression CRK12->Cell_Cycle_Progression Promotes Inhibition Inhibition Parasite_Viability Parasite_Viability Cell_Cycle_Progression->Parasite_Viability Novel_Inhibitor Novel_Inhibitor Novel_Inhibitor->CRK12 Inhibits

A conceptual diagram of CRK12's role in the T. brucei cell cycle and as a drug target.

High-Throughput Screening Workflow

The process of identifying novel CRK12 inhibitors through high-throughput screening involves a multi-step workflow. This workflow begins with a primary screen of a large compound library using a biochemical assay, followed by secondary validation and cell-based assays to confirm activity and assess cellular potency and toxicity.

HTS_Workflow Compound_Library Compound_Library Primary_HTS Primary HTS (Biochemical Assay) Compound_Library->Primary_HTS Hit_Identification Hit Identification Primary_HTS->Hit_Identification Dose_Response Dose-Response and IC50 (Biochemical) Hit_Identification->Dose_Response Confirmed Hits Secondary_Screening Secondary Screening (Cell-Based Assay) Dose_Response->Secondary_Screening Hit_Validation Hit Validation Secondary_Screening->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Validated Hits

A generalized workflow for the high-throughput screening of CRK12 inhibitors.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for CRK12 Inhibitors using an ADP-Glo™ Kinase Assay

This protocol is adapted from generic luminescence-based kinase assays that measure the amount of ADP produced during the kinase reaction.[5]

Objective: To identify compounds that inhibit the enzymatic activity of recombinant T. brucei CRK12 in a high-throughput format.

Materials:

  • Recombinant T. brucei CRK12 enzyme

  • A suitable kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein, or a specific substrate if identified)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound library dissolved in DMSO

  • Assay plates (384-well, white, solid bottom)

  • Plate reader capable of measuring luminescence

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allows the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into the appropriate wells (negative control, 100% activity) and a known kinase inhibitor (e.g., Staurosporine) for the positive control (0% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of CRK12 and substrate should be determined empirically through enzyme and substrate titration experiments.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km for CRK12, if known, or a concentration determined during assay development.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further confirmation.

ParameterValue
Assay Volume40 µL
Plate Format384-well
Incubation Time (Kinase Rxn)60 min
Incubation Time (ADP-Glo)40 min
Incubation Time (Detection)30-60 min
Detection MethodLuminescence
Protocol 2: Cell-Based High-Throughput Screening for T. brucei Growth Inhibitors

This protocol describes a cell-based assay to assess the effect of compounds on the viability of T. brucei parasites.

Objective: To identify compounds that inhibit the growth and proliferation of bloodstream form T. brucei.

Materials:

  • T. brucei bloodstream form parasites

  • Complete HMI-9 medium

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • Compound library dissolved in DMSO

  • Assay plates (384-well, black, clear bottom)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Compound Plating:

    • Dispense 100 nL of each compound from the library into the wells of a 384-well assay plate.

    • For controls, dispense 100 nL of DMSO (negative control) and a known anti-trypanosomal drug (e.g., suramin) as a positive control.

  • Cell Seeding:

    • Culture T. brucei bloodstream forms to mid-log phase.

    • Dilute the parasite culture in fresh HMI-9 medium to a final density of 2 x 10^4 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of the assay plate.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add 5 µL of resazurin-based viability reagent to each well.

    • Incubate the plates for an additional 4-6 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader (Excitation: 560 nm, Emission: 590 nm).

Data Analysis:

  • The percentage of growth inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))

  • Compounds showing significant growth inhibition are selected as hits for further characterization, including IC50 determination and cytotoxicity testing against mammalian cell lines to assess selectivity.

ParameterValue
Cell Density1 x 10^3 cells/well
Assay Volume50 µL
Plate Format384-well
Incubation Time (Compound)48 hours
Incubation Time (Resazurin)4-6 hours
Detection MethodFluorescence

Data Presentation and Interpretation

All quantitative data from the primary and secondary screens should be summarized in tables for easy comparison. For hit compounds, dose-response curves should be generated to determine the IC50 (biochemical assay) and EC50 (cell-based assay) values.

Table 1: Example Data Summary from Primary HTS

Compound ID% Inhibition at 10 µMHit (Y/N)
Cmpd-00185.2Y
Cmpd-00212.5N
Cmpd-00392.1Y
.........

Table 2: Example Data Summary for Validated Hits

Compound IDBiochemical IC50 (µM)Cell-based EC50 (µM)
Cmpd-0011.22.5
Cmpd-0030.81.1
.........

These structured tables will facilitate the identification of potent and cell-permeable inhibitors of CRK12 for further development in the drug discovery pipeline.

References

Application Notes and Protocols: Determining the IC50 of Crk12-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclin-dependent kinase 12 (Crk12), in complex with its partner cyclin CYC9, has been identified as a critical enzyme for the proliferation and survival of kinetoplastid parasites such as Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2][3] This makes the Crk12:CYC9 complex a promising drug target.[2][4] Crk12-IN-2 represents a potential small molecule inhibitor designed to target this kinase. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.[5] It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

These application notes provide detailed protocols for determining the IC50 of this compound through both biochemical and cell-based assays. A critical step in early-stage drug discovery is to assess inhibitor potency both against the isolated enzyme and within a more physiologically relevant cellular environment.[6] Discrepancies between biochemical and cellular potency can highlight issues with cell permeability, compound stability, or off-target effects.[6]

Section 1: Biochemical IC50 Determination

Biochemical assays measure the direct effect of an inhibitor on the purified enzyme's activity in a cell-free system.[7] A common method is to measure the depletion of adenosine triphosphate (ATP) during the phosphorylation reaction catalyzed by the kinase. Luminescence-based assays, such as Promega's Kinase-Glo®, are widely used for this purpose.[8]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and general kinase assay principles.[9][10] It measures the amount of ATP remaining in the solution following the kinase reaction. The light generated is directly proportional to the amount of ATP present; therefore, lower light output indicates higher kinase activity and less inhibition.

Materials and Reagents:

  • Recombinant purified Crk12:CYC9 enzyme complex

  • Kinase substrate (e.g., a generic peptide substrate or a specific substrate like the C-terminal domain of RNA polymerase II)

  • This compound (and a known control inhibitor, e.g., GSK3186899)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Dithiothreitol (DTT)

  • ATP solution (at a concentration close to the Km for the kinase, if known)[7]

  • Kinase-Glo® Max Luminescence Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer. Add DTT to the required final concentration (e.g., 1 mM) just before use.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in Kinase Assay Buffer. A typical 8-point dose range is recommended.[5] Ensure the final DMSO concentration in all wells does not exceed 1%.[10]

    • Prepare the ATP solution in Kinase Assay Buffer at twice the desired final concentration.

    • Dilute the Crk12:CYC9 enzyme in ice-cold Kinase Assay Buffer to twice the desired final concentration.

  • Assay Plate Setup (96-well format):

    • Add 5 µL of each this compound dilution to the "Test Inhibitor" wells.

    • Add 5 µL of buffer with DMSO (vehicle control) to the "Positive Control" (no inhibitor) and "Blank" wells.

    • Add 20 µL of Kinase Assay Buffer to the "Blank" wells (to measure background without enzyme activity).

    • Add 20 µL of the diluted Crk12:CYC9 enzyme solution to the "Test Inhibitor" and "Positive Control" wells.

    • Prepare a master mix containing the kinase substrate and ATP.

    • Initiate the kinase reaction by adding 25 µL of the substrate/ATP master mix to all wells. The final reaction volume is 50 µL.

  • Incubation:

    • Cover the plate and incubate at 30°C for a predetermined time (e.g., 60-90 minutes). This time should be within the linear range of the reaction.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the "Blank" reading from all other measurements.

  • Normalize the data by setting the "Positive Control" (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[11][12][13]

Biochemical_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Detection & Analysis node_prep node_prep node_assay node_assay node_read node_read node_analysis node_analysis A Prepare Reagents (Buffer, ATP, Enzyme) C Dispense Inhibitor & Enzyme to Plate A->C B Create Inhibitor Serial Dilutions B->C D Initiate Reaction with ATP/Substrate C->D E Incubate at 30°C D->E F Add Kinase-Glo® Reagent E->F G Measure Luminescence F->G H Plot Dose-Response & Calculate IC50 G->H

Biochemical IC50 determination workflow.

Section 2: Cell-Based IC50 Determination

Cell-based assays are essential for evaluating a compound's efficacy in a biological context.[14] For this compound, a cell proliferation/viability assay using Leishmania donovani promastigotes (the life stage found in the sandfly vector) is a relevant method. This assay determines the concentration of the inhibitor that reduces the parasite's growth rate by 50%.

Experimental Protocol: Leishmania Proliferation Assay (ATP-Based)

This protocol measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials and Reagents:

  • Leishmania donovani promastigotes in logarithmic growth phase

  • M199 medium (or other suitable Leishmania growth medium) supplemented with fetal bovine serum (FBS)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Sterile, clear-bottom, white-walled 96-well plates

  • Humidified incubator (26°C)

  • Luminometer

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the inhibitor in the growth medium to 2x the final desired concentrations.

  • Cell Plating:

    • Count the Leishmania promastigotes and adjust the density to 2 x 10^6 cells/mL in fresh growth medium.

    • Dispense 50 µL of the cell suspension into each well of the 96-well plate (1 x 10^5 cells/well).

  • Compound Treatment:

    • Add 50 µL of the 2x serially diluted this compound to the appropriate wells.

    • Include vehicle controls (medium with DMSO) and media-only controls (no cells, for background).

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 26°C.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (media-only wells) from all other readings.

  • Normalize the data by setting the vehicle control (untreated cells) as 100% viability.

  • Plot the percent viability against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular_Workflow cluster_prep 1. Preparation cluster_assay 2. Treatment cluster_readout 3. Detection & Analysis node_prep node_prep node_assay node_assay node_read node_read node_analysis node_analysis A Culture Leishmania Promastigotes C Plate Cells in 96-well Plate A->C B Prepare Inhibitor Dilutions in Medium D Add Inhibitor Dilutions to Cells B->D C->D E Incubate for 72h at 26°C D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence F->G H Plot Viability Curve & Calculate IC50 G->H

Cell-based IC50 determination workflow.

Section 3: Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison.

Table 1: IC50 Values for Crk12 Inhibitors

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Index (Cellular/Biochemical)
This compound[Insert Value][Insert Value][Calculate Value]
GSK3186899 (Control)[Insert Value][Insert Value][Calculate Value]

The Selectivity Index provides a rough measure of cell permeability and engagement. A value close to 1 suggests good translation from biochemical potency to cellular activity.

Section 4: Signaling Pathway Diagram

The fundamental mechanism of action for this compound is the inhibition of the kinase's catalytic activity, preventing the phosphorylation of its downstream substrates.

Signaling_Pathway node_kinase node_kinase node_substrate node_substrate node_inhibitor node_inhibitor node_effect node_effect Crk12 Crk12:CYC9 Kinase Substrate_P Phosphorylated Substrate Crk12->Substrate_P ATP -> ADP (Phosphorylation) Blocked Proliferation Blocked Substrate Substrate Protein Effect Parasite Proliferation Substrate_P->Effect Inhibitor This compound Inhibitor->Crk12 Inhibition Inhibitor->Blocked

Mechanism of Crk12 inhibition.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Crk12-IN-2 (GSK3186899)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crk12-IN-2 (also known as GSK3186899 or DDD853651) is a potent and selective inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12), a key regulator of the parasite's cell cycle.[1][2] This compound belongs to a series of pyrazolopyrimidine derivatives developed as a potential treatment for visceral leishmaniasis (VL), a fatal parasitic disease.[1] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and detailed protocols for its evaluation.

Data Presentation

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound.

Parameter Species Value Reference
Metabolic StabilityMouse & HumanStable in microsomes and hepatocytes[1]
Oral BioavailabilityRatOrally bioavailable[1]
Dose ProportionalityRatLinear pharmacokinetics from 10 to 300 mg/kg[1]
In Vivo EfficacyMouse>95% parasite reduction at 25 mg/kg, twice daily for 10 days (oral)[1][3]
Pharmacodynamic Parameters
Parameter Assay Value Reference
EC50L. donovani intra-macrophage assay1.4 µM[1][2]
EC50Axenic L. donovani amastigotes0.1 µM[2]
SelectivityTHP-1 host cells>50 µM[1]
Mechanism of ActionL. donovani promastigotesArrests cell cycle in G1 and G2/M phases[1]

Experimental Protocols

In Vitro Metabolic Stability: Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound (GSK3186899)

  • Pooled liver microsomes (human or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare the incubation mixture containing liver microsomes and phosphate buffer in a 96-well plate.

  • Add this compound to the incubation mixture to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Metabolic Stability: Hepatocyte Stability Assay

Objective: To evaluate the metabolic stability of this compound in intact hepatocytes.

Materials:

  • This compound (GSK3186899)

  • Cryopreserved hepatocytes (human or mouse)

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Thaw and seed cryopreserved hepatocytes onto collagen-coated plates according to the supplier's instructions.

  • Allow the cells to attach and form a monolayer.

  • Prepare a stock solution of this compound in DMSO and dilute it in the culture medium to the desired final concentration (e.g., 1 µM).

  • Remove the seeding medium from the hepatocytes and add the medium containing this compound.

  • Incubate the plates at 37°C in a CO2 incubator.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect both the cells and the supernatant.

  • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Lyse the cells and precipitate proteins.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to measure the concentration of this compound.

  • Calculate the rate of disappearance of the compound to determine its metabolic stability.

In Vivo Pharmacokinetics in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after oral and intravenous administration.

Materials:

  • This compound (GSK3186899)

  • Vehicle for dosing (e.g., 10% DMSO, 60% PEG400, 30% water)

  • Female BALB/c mice

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Fast the mice overnight before dosing.

  • Prepare the dosing solution of this compound in the vehicle.

  • For oral administration, administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • For intravenous administration, administer a single dose (e.g., 3 mg/kg) via the tail vein.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-containing tubes.

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo efficacy of this compound in a Leishmania donovani-infected mouse model.

Materials:

  • This compound (GSK3186899)

  • Vehicle for dosing

  • Female BALB/c mice

  • Leishmania donovani amastigotes

  • Dosing gavage needles and syringes

  • Microscope, slides, and Giemsa stain

  • Homogenizer

Protocol:

  • Infect female BALB/c mice intravenously with L. donovani amastigotes (e.g., 2 x 107 amastigotes per mouse).[4]

  • Allow the infection to establish for 7 days.

  • Prepare the dosing solution of this compound in the vehicle.

  • Treat the infected mice orally with this compound (e.g., 25 mg/kg, twice daily) for 10 consecutive days. Include a vehicle-treated control group and a positive control group (e.g., miltefosine).

  • Monitor the health of the animals daily.

  • At the end of the treatment period, euthanize the mice and aseptically remove the livers and spleens.

  • Weigh the organs and prepare tissue imprints (for microscopic examination) or homogenates.

  • Stain the tissue imprints with Giemsa and determine the parasite burden by counting the number of amastigotes per host cell nucleus. Express the parasite burden in Leishman-Donovan Units (LDU).

  • Alternatively, quantify the parasite load in tissue homogenates using qPCR targeting Leishmania DNA.

  • Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.

Cell Cycle Analysis of Leishmania Promastigotes

Objective: To determine the effect of this compound on the cell cycle of Leishmania donovani promastigotes.

Materials:

  • This compound (GSK3186899)

  • Leishmania donovani promastigotes in logarithmic growth phase

  • Culture medium for Leishmania

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Culture L. donovani promastigotes to mid-log phase.

  • Treat the promastigotes with various concentrations of this compound (e.g., 1x and 5x EC50) for a defined period (e.g., 8 hours). Include a vehicle-treated control.

  • Harvest the cells by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubate on ice or at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A to stain the DNA and degrade RNA.

  • Incubate in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Crk12_Signaling_Pathway cluster_cell Leishmania Cell Crk12_IN_2 This compound (GSK3186899) CRK12_CYC9 CRK12/CYC9 Complex Crk12_IN_2->CRK12_CYC9 Inhibition CellCycle Cell Cycle Progression CRK12_CYC9->CellCycle Promotes G1_S G1/S Transition CellCycle->G1_S G2_M G2/M Transition CellCycle->G2_M Arrest Cell Cycle Arrest G1_S->Arrest G2_M->Arrest

Caption: Proposed signaling pathway of this compound in Leishmania.

PK_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Microsomal Microsomal Stability LCMS LC-MS/MS Quantification Microsomal->LCMS Hepatocyte Hepatocyte Stability Hepatocyte->LCMS Mouse_PK Mouse Pharmacokinetics (PO & IV) Mouse_PK->LCMS Rat_PK Rat Pharmacokinetics Rat_PK->LCMS PK_Params Calculate PK Parameters (t1/2, CLint, AUC, F%) LCMS->PK_Params

Caption: Experimental workflow for pharmacokinetic analysis.

PD_Workflow cluster_invivo_pd In Vivo Efficacy cluster_invitro_pd In Vitro Mechanism of Action cluster_pd_analysis Data Analysis Infection Infect Mice with L. donovani Treatment Treat with this compound Infection->Treatment Parasite_Burden Determine Parasite Burden (LDU/qPCR) Treatment->Parasite_Burden Efficacy_Calc Calculate % Inhibition Parasite_Burden->Efficacy_Calc Cell_Culture Culture L. donovani Promastigotes Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Flow_Cytometry Cell Cycle Analysis (PI Staining) Compound_Treatment->Flow_Cytometry Cell_Cycle_Analysis Determine Cell Cycle Phase Distribution Flow_Cytometry->Cell_Cycle_Analysis

Caption: Experimental workflow for pharmacodynamic analysis.

References

Development of Drug-Resistant Leishmania Lines to CRK12 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of Leishmania lines resistant to inhibitors of cdc-2-related kinase 12 (CRK12), a promising drug target for visceral leishmaniasis. The information herein is based on studies of a pyrazolopyrimidine series of compounds, including the preclinical candidate GSK3186899 (also known as DDD853651 or compound 7). While the specific nomenclature "Crk12-IN-2" is not standard in the reviewed literature, the data presented pertains to potent and well-characterized CRK12 inhibitors from this chemical series.

Introduction

Visceral leishmaniasis (VL) remains a significant global health problem, and the emergence of drug resistance to current therapies necessitates the discovery and validation of novel drug targets. Cyclin-dependent kinase 12 (CRK12) has been identified and chemically validated as a druggable target in Leishmania.[1][2] Inhibition of CRK12, which forms a complex with its partner cyclin CYC9, disrupts the parasite's cell cycle, leading to cell death.[3][4] However, as with any antimicrobial agent, the potential for resistance development is a critical aspect to investigate during preclinical development. Understanding the mechanisms by which Leishmania can acquire resistance to CRK12 inhibitors is crucial for predicting and potentially circumventing clinical resistance.

Mechanisms of Resistance

Studies on a series of pyrazolopyrimidine CRK12 inhibitors have revealed two primary mechanisms of resistance in Leishmania donovani:

  • Target Modification: A single homozygous non-synonymous point mutation (G572D) in the crk12 gene has been identified in all six drug-resistant clones analyzed in one study. This mutation is located within the predicted catalytic domain of the CRK12 protein and is believed to reduce the binding affinity of the inhibitors.[1][5]

  • Target Amplification: Increased copy numbers of chromosome 9, which harbors the crk12 gene, were observed in four out of six resistant clones. Furthermore, three of these clones also displayed extra copies of chromosome 32, which contains the gene for the partner cyclin, CYC9.[1] The overexpression of both CRK12 and CYC9 has been shown to increase resistance to CRK12 inhibitors.[5]

These findings suggest that a combination of reduced drug-target affinity and increased target concentration contributes to the resistant phenotype.

Data Presentation

The following tables summarize the quantitative data on the efficacy of pyrazolopyrimidine inhibitors against wild-type and resistant Leishmania donovani lines.

Table 1: Efficacy of CRK12 Inhibitors Against Wild-Type L. donovani

CompoundAssay TypeEC50 (µM)Selectivity vs. THP-1 cellsReference
GSK3186899 (Compound 7)Intra-macrophage amastigotes1.4>35-fold[6]
GSK3186899 (Compound 7)Axenic amastigotes0.1-[6]
MiltefosineIntra-macrophage amastigotes0.9-[6]
ParomomycinIntra-macrophage amastigotes6.6-[6]
Amphotericin BIntra-macrophage amastigotes0.07-[6]

Table 2: Resistance Levels in L. donovani Lines

Resistant LineCompoundFold Resistance (vs. Wild-Type)Reference
Resistant Promastigote-derived AmastigotesCompound 58.5[1]
Resistant Promastigote-derived AmastigotesGSK3186899 (Compound 7)5.0[1]

Table 3: Effect of CRK12 and CYC9 Overexpression on Potency of Compound 5 in L. donovani Promastigotes

Cell LineEC50 (nM)Reference
Wild-Type0.5 - 0.72[3]
CRK12 Overexpression0.24[3]
CRK12 & CYC9 Co-overexpression1.43[3]
CRK12 (G572D) Mutant Overexpression1.99[3]
CRK12 (G572D) Mutant & CYC9 Co-overexpression4.6[3]

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Leishmania Lines

This protocol describes a standard method for generating drug-resistant Leishmania promastigotes by continuous in vitro drug pressure.

Materials:

  • Leishmania donovani promastigotes (wild-type)

  • Complete M199 medium (or other suitable Leishmania culture medium)

  • CRK12 inhibitor (e.g., GSK3186899) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Flasks for bulk culture

  • Hemocytometer or automated cell counter

Methodology:

  • Determine the initial EC50: Perform a standard drug sensitivity assay to determine the 50% effective concentration (EC50) of the CRK12 inhibitor against the wild-type L. donovani promastigote line.

  • Initiate Resistance Selection:

    • In a flask, initiate a culture of wild-type promastigotes at a density of 1 x 105 cells/mL.

    • Add the CRK12 inhibitor at a sub-lethal concentration (e.g., 0.5 x EC50).

    • Incubate the culture under standard conditions (e.g., 26°C).

  • Stepwise Increase in Drug Concentration:

    • Monitor the culture for growth. Once the parasites adapt and resume logarithmic growth, subculture them into fresh medium containing a higher concentration of the inhibitor.

    • A stepwise, typically two-fold, increase in drug concentration is recommended.

    • Maintain at least three independent culture lines to ensure the selection of independent resistance events.

  • Cloning of Resistant Lines:

    • Continue this process of stepwise dose escalation until the parasites are able to survive and grow in a concentration of the drug that is significantly higher than the initial EC50 (e.g., 20 x EC50).

    • Clone the resulting resistant cell lines by limiting dilution in the presence of the selective drug concentration to ensure a genetically homogenous population.

  • Confirmation of Resistance Phenotype:

    • Perform a drug sensitivity assay on the cloned resistant lines to determine their new EC50 value and calculate the fold-resistance compared to the wild-type line.

    • To confirm the stability of the resistance, culture the resistant clones in the absence of the drug for at least 20 passages and then re-determine the EC50.

Protocol 2: Whole Genome Sequencing of Resistant Lines

This protocol outlines the steps for identifying genetic modifications associated with drug resistance.

Materials:

  • Cloned drug-resistant Leishmania lines

  • Wild-type Leishmania line (as a reference)

  • Genomic DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant and wild-type Leishmania lines.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted gDNA and perform whole-genome sequencing according to the manufacturer's protocols for the chosen NGS platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant and wild-type lines to the Leishmania donovani reference genome.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant lines compared to the wild-type. Focus on non-synonymous mutations in coding regions.

    • Analyze the sequencing data for changes in gene copy number, particularly looking for amplification of chromosomes or specific gene loci. Pay close attention to the chromosomal locations of crk12 and cyc9.

Visualizations

Signaling Pathway and Resistance Mechanism

G cluster_0 Leishmania Cell cluster_1 Drug Action and Resistance cluster_2 Resistance Mechanisms CRK12 CRK12 ActiveComplex Active CRK12/CYC9 Complex CRK12->ActiveComplex CYC9 CYC9 CYC9->ActiveComplex CellCycle Cell Cycle Progression ActiveComplex->CellCycle Phosphorylation of substrates Inhibitor This compound (Pyrazolopyrimidine) Inhibitor->ActiveComplex Inhibition Mutation CRK12 (G572D) Mutation Mutation->Inhibitor Reduces Binding Amplification CRK12/CYC9 Gene Amplification Amplification->ActiveComplex Increases Target Concentration

Caption: CRK12/CYC9 pathway and mechanisms of resistance to inhibitors.

Experimental Workflow for Developing Resistant Lines

G cluster_0 Stepwise Selection start Start with Wild-Type Leishmania Promastigotes ec50 Determine Initial EC50 of CRK12 Inhibitor start->ec50 culture Culture with Sub-lethal Inhibitor Concentration ec50->culture growth Monitor for Growth culture->growth increase_dose Increase Inhibitor Concentration (e.g., 2x) growth->increase_dose Parasites Adapt increase_dose->growth Subculture clone Clone Resistant Lines by Limiting Dilution increase_dose->clone Reach Target Resistance Level confirm Confirm Resistance Phenotype (EC50) clone->confirm wgs Whole Genome Sequencing and Analysis confirm->wgs end Characterized Resistant Line wgs->end

Caption: Workflow for generating and characterizing drug-resistant Leishmania.

References

Application Notes and Protocols: Molecular Docking Simulation of a CDK12 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II.[1][2][3] This kinase is particularly important for the expression of long genes, including many involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[1][4] Consequently, CDK12 has emerged as a significant therapeutic target in oncology, with its inhibition leading to a "BRCAness" phenotype and sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.[2][5]

This document provides a detailed protocol for conducting a molecular docking simulation of a representative inhibitor with CDK12. For the purpose of this protocol, we will refer to the inhibitor Cdk12-IN-2, a potent and selective inhibitor of CDK12 and its close homolog CDK13.[6][7] These application notes are intended for researchers in computational biology, medicinal chemistry, and drug development to model the interaction between small molecule inhibitors and their protein targets, predict binding affinities, and guide further experimental validation.

Quantitative Data Summary

The inhibitory activity and selectivity of Cdk12-IN-2 have been characterized against a panel of cyclin-dependent kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target KinaseIC50 (µM)Reference
CDK12 0.052 [6][7]
CDK130.01[6][7]
CDK2>100[6][7]
CDK7>10[6][7]
CDK8>10[6][7]
CDK916[6][7]
RNA Polymerase II Phosphorylation (in SK-BR-3 cells)0.195[6][7]

CDK12 Signaling Pathway

CDK12 is a key regulator of gene transcription and plays a vital role in maintaining genomic stability. Its primary function involves the phosphorylation of RNA Polymerase II, which is essential for transcriptional elongation, particularly for genes involved in the DNA Damage Response (DDR). Inhibition of CDK12 disrupts these processes, leading to increased sensitivity to DNA damaging agents.

CDK12_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Core Kinase Activity cluster_2 Downstream Effects cluster_3 Inhibition CyclinK Cyclin K Complex CDK12/Cyclin K Complex CyclinK->Complex Forms CDK12 CDK12 CDK12->Complex Complex pRNAPII Phosphorylated RNAP II (pSer2-CTD) Complex->pRNAPII Phosphorylates RNAPII RNA Polymerase II (RNAP II) Elongation Transcriptional Elongation pRNAPII->Elongation Promotes DDR_Genes DDR Gene Expression (BRCA1, ATR, etc.) Elongation->DDR_Genes Leads to Genomic_Stability Genomic Stability DDR_Genes->Genomic_Stability Maintains Inhibitor Crk12-IN-2 Inhibitor->Complex Inhibits Docking_Workflow start Start prep_protein 1. Receptor Preparation - Download CDK12 PDB structure - Remove water, ligands - Add polar hydrogens start->prep_protein prep_ligand 2. Ligand Preparation - Obtain Cdk12-IN-2 structure - Generate 3D coordinates - Assign charges, minimize energy prep_protein->prep_ligand grid_gen 3. Grid Box Generation - Define active site coordinates - Set grid box dimensions prep_ligand->grid_gen docking 4. Molecular Docking - Run docking algorithm (e.g., AutoDock Vina) grid_gen->docking analysis 5. Results Analysis - Analyze binding energies - Visualize binding poses - Identify key interactions docking->analysis end End analysis->end

References

Troubleshooting & Optimization

Crk12-IN-2 Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Crk12-IN-2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound has a solubility of up to 55 mg/mL in DMSO with the aid of sonication.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic small molecules. To avoid this, it is recommended to perform a serial dilution of the inhibitor in DMSO first to a lower concentration before adding it to your aqueous experimental medium.[1] This gradual decrease in the concentration of the organic solvent helps to keep the compound in solution.

Q3: What is the maximum percentage of DMSO that can be used in my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary. It is crucial to determine the maximum percentage of DMSO your specific cell line can tolerate without affecting viability or the experimental outcome. Typically, DMSO concentrations are kept below 1%, and often as low as 0.1%, in final assay conditions. A vehicle control (medium with the same percentage of DMSO as the treated samples) should always be included in your experiments.

Q4: Are there any alternative solvents I can use if DMSO is not compatible with my assay?

A4: While DMSO is the most common solvent for this compound, other organic solvents like ethanol may be used, although solubility might be lower. For Cdk12-IN-2, a related inhibitor, solubility in ethanol is slight (0.1-1 mg/ml) compared to being sparingly soluble in DMSO (1-10 mg/ml).[2] It is essential to test the solubility of this compound in any alternative solvent and to determine the compatibility of that solvent with your experimental system.

Q5: How does this compound function in its target organisms?

A5: this compound is an inhibitor of the cyclin-dependent kinase CRK12.[1][3] In Trypanosoma, CRK12 forms a complex with the cyclin CYC9. This complex is crucial for the proliferation of the parasite.[4][5][6][7] Inhibition of CRK12 disrupts essential cellular processes, including endocytosis and cytokinesis, ultimately leading to parasite death.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in aqueous buffer. Low intrinsic aqueous solubility.This compound is not readily soluble in aqueous solutions. A stock solution in an organic solvent like DMSO must be prepared first.
Precipitation occurs immediately upon adding DMSO stock to aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity causes the compound to crash out of solution.1. Decrease the final concentration: Test a lower final concentration of this compound in your assay. 2. Use a lower concentration DMSO stock: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your aqueous media, so be mindful of the final DMSO concentration. 3. Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, add a small volume of the media to the DMSO stock first, mix well, and then add this mixture to the rest of the media. 4. Vortexing/Sonication: Gently vortex or sonicate the final solution to aid in dissolution.
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or formation of micro-precipitates.1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the actual concentration of the inhibitor in your solution. 2. Increase the DMSO concentration (if permissible): If your assay can tolerate a higher percentage of DMSO, this may help to keep the compound in solution. Always check your cell line's tolerance first.
Inconsistent experimental results. Variability in the concentration of soluble this compound due to precipitation.1. Prepare fresh dilutions for each experiment: Avoid using old dilutions where the compound may have precipitated over time. 2. Visually inspect solutions: Before adding to your experiment, always visually inspect the solution for any signs of precipitation.

Quantitative Solubility Data

SolventConcentrationTemperature (°C)Observations/Notes
DMSO 55 mg/mL (103.84 mM)[1]Room TemperatureSonication is recommended to achieve this concentration.[1]
PBS (pH 7.4) User-definedUser-defined
Cell Culture Medium (e.g., RPMI, DMEM) User-definedUser-defined
Other Aqueous Buffers User-definedUser-defined

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 529.67 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.297 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial of this compound.

  • Vortex the solution vigorously for 1-2 minutes to aid in dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol for Preparing a Working Solution in Aqueous Buffer (Example: 10 µM final concentration in 1 mL)

Materials:

  • 10 mM this compound in DMSO stock solution

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a fresh intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • To prepare a 10 µM working solution in 1 mL of aqueous buffer, add 10 µL of the 1 mM intermediate dilution to 990 µL of the aqueous buffer. This results in a final DMSO concentration of 1%.

  • Alternatively, to minimize the final DMSO concentration, a serial dilution in the aqueous buffer can be performed. However, this increases the risk of precipitation. A more common approach is to add a small volume of a concentrated stock directly to the final volume of the aqueous buffer. For a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of buffer (final DMSO concentration of 0.1%).

  • Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution gently to ensure thorough mixing.

  • Visually inspect the working solution for any signs of precipitation before use.

  • Use the working solution immediately for your experiment.

Visualizations

Crk12_Signaling_Pathway cluster_parasite Trypanosoma Cell cluster_inhibition Inhibition Crk12 Crk12 ActiveComplex Crk12-CYC9 Active Complex Crk12->ActiveComplex CYC9 CYC9 CYC9->ActiveComplex Proliferation Parasite Proliferation ActiveComplex->Proliferation Endocytosis Endocytosis ActiveComplex->Endocytosis Cytokinesis Cytokinesis ActiveComplex->Cytokinesis Crk12_IN_2 This compound Crk12_IN_2->Crk12

Caption: The Crk12 signaling pathway in Trypanosoma and its inhibition by this compound.

Troubleshooting_Workflow start Start: this compound Solubility Issue is_stock_prepared Is a DMSO stock solution prepared? start->is_stock_prepared prepare_stock Prepare a stock solution in DMSO (up to 55 mg/mL). is_stock_prepared->prepare_stock No is_precipitate_on_dilution Does precipitation occur upon dilution in aqueous buffer? is_stock_prepared->is_precipitate_on_dilution Yes prepare_stock->is_precipitate_on_dilution lower_concentration Try a lower final concentration of this compound. is_precipitate_on_dilution->lower_concentration Yes proceed Proceed with the experiment. is_precipitate_on_dilution->proceed No serial_dilution Perform serial dilution in DMSO before adding to the aqueous buffer. lower_concentration->serial_dilution check_dmso_tolerance Is the final DMSO concentration tolerated by the assay? serial_dilution->check_dmso_tolerance adjust_dmso Adjust the stock and dilution scheme to lower the final DMSO concentration. check_dmso_tolerance->adjust_dmso No check_dmso_tolerance->proceed Yes adjust_dmso->proceed end Issue Resolved proceed->end

Caption: A troubleshooting workflow for addressing this compound solubility issues.

References

Strategies to reduce off-target effects of CRK12 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclin-Dependent Kinase 12 (CRK12) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and enhance the selectivity of your compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with CRK12 inhibitors.

Q1: My CRK12 inhibitor shows significant toxicity in cell-based assays, even at concentrations where it is effective against CRK12. What is the likely cause and how can I investigate it?

A1: Significant off-target activity is the most probable cause of the observed toxicity. Many kinase inhibitors are promiscuous due to the conserved nature of the ATP-binding pocket across the kinome.[1][2] To investigate this, we recommend a tiered approach:

  • Computational Profiling: Use computational methods to predict potential off-target kinases. Tools that leverage binding site similarity and machine learning models can provide a preliminary list of likely off-targets.[3][4][5][6]

  • In Vitro Kinase Panel Screening: Experimentally profile your inhibitor against a panel of recombinant kinases. Start with a broad panel at a single high concentration (e.g., 1 or 10 µM) to identify initial hits.[7] Follow up with IC50 determination for any kinases that show significant inhibition (e.g., >70% inhibition).[7]

  • Cellular Target Engagement Assays: Confirm off-target engagement in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET. These assays can validate the predictions from in vitro screens.

The following workflow outlines this troubleshooting process:

G cluster_0 Troubleshooting High Cellular Toxicity A High Cellular Toxicity Observed B Hypothesis: Off-Target Effects A->B C Computational Off-Target Prediction B->C D In Vitro Kinome Profiling (e.g., Kinase Panel Screen) C->D E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E F Identify Problematic Off-Targets E->F G Structure-Activity Relationship (SAR) Guided Medicinal Chemistry F->G

Caption: Workflow for investigating high cellular toxicity of CRK12 inhibitors.

Q2: How can I experimentally validate that my inhibitor is engaging CRK12 in cells and determine its cellular potency?

A2: To confirm target engagement and determine cellular potency, you can employ several methods:

  • Western Blotting for Phospho-Ser2 on RNA Polymerase II C-Terminal Domain: CRK12 is known to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2). Treatment of cells with a potent and selective CRK12 inhibitor should lead to a dose-dependent decrease in pSer2 levels, which can be quantified by western blotting.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding. A successful CRK12 inhibitor will increase the melting temperature of CRK12 in cell lysates or intact cells.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a target protein. It requires engineering cells to express a NanoLuc® luciferase-CRK12 fusion protein.

Q3: My lead compound inhibits CRK12 but also shows activity against other CDKs. How can I improve its selectivity?

A3: Improving selectivity among closely related kinases like CDKs is a common challenge. Here are some medicinal chemistry strategies:

  • Structure-Based Drug Design (SBDD): If a crystal structure of your inhibitor bound to CRK12 is available, or can be modeled, analyze the binding site for unique features that are not present in other CDKs. Exploit differences in amino acid residues, pocket size, or flexibility to design modifications that enhance binding to CRK12 while reducing affinity for off-targets.

  • Targeting Non-Conserved Residues: Identify residues within the ATP-binding pocket of CRK12 that are different in other CDKs. Designing your inhibitor to interact with these non-conserved residues can significantly improve selectivity. A known strategy is to target a non-conserved cysteine residue for covalent inhibition.[1][2]

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket within the kinase active site. The size of this residue varies among kinases. Inhibitors can be designed to selectively bind to kinases with either a small or large gatekeeper residue.[1]

  • Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, consider designing inhibitors that bind to less conserved allosteric sites.[8] This can lead to much higher selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target kinases for CRK12 inhibitors?

A1: Due to the high degree of conservation in the ATP-binding site, CRK12 inhibitors often show cross-reactivity with other members of the CDK family. For example, studies on CRK12 in Leishmania have shown that pyrazolopyrimidine-based inhibitors also interact with CRK3 and CRK6, albeit with lower affinity.[9] In humans, off-targets are likely to include other CDKs involved in transcription, such as CDK7, CDK9, and CDK13, as well as other CMGC family kinases. Comprehensive kinome screening is essential to identify the specific off-target profile of a given inhibitor.

Q2: What are the key structural features of CRK12 to consider for designing more selective inhibitors?

A2: To design more selective CRK12 inhibitors, focus on structural features that differentiate it from other kinases:

  • The ATP-Binding Site: While conserved, subtle differences in the amino acids lining the pocket can be exploited. A detailed structural analysis of the CRK12 active site is crucial.

  • The Gatekeeper Residue: The identity of the gatekeeper residue in CRK12 can be leveraged to achieve selectivity against kinases with different gatekeeper residues.

  • Regions Adjacent to the Active Site: Pockets and surfaces near the ATP-binding site are generally less conserved. Bivalent inhibitors that bind to both the active site and a nearby surface region can offer improved selectivity.[2]

The following diagram illustrates the general concept of targeting unique features for improved selectivity:

G cluster_0 Strategies for Enhancing Kinase Inhibitor Selectivity A Promiscuous Inhibitor B Structure-Based Drug Design A->B C Target Unique Features of CRK12 B->C D Exploit Non-Conserved Residues C->D E Target Allosteric Sites C->E F Covalent Inhibition of Unique Cysteine C->F G Highly Selective CRK12 Inhibitor D->G E->G F->G

Caption: Logical flow for improving CRK12 inhibitor selectivity.

Q3: What experimental methods are recommended for profiling the selectivity of my CRK12 inhibitor?

A3: A multi-faceted approach is recommended to thoroughly profile the selectivity of your inhibitor:

Assay TypeMethodDescriptionThroughput
Biochemical Assays Radiometric Assays ([³²P] or [³³P]-ATP)Directly measures the transfer of a radiolabeled phosphate from ATP to a substrate. Considered a gold standard for accuracy.[10][11]Low to Medium
Fluorescence-Based AssaysMeasures kinase activity through changes in fluorescence polarization or intensity.[10]High
Luminescence-Based Assays (e.g., ADP-Glo™)Quantifies kinase activity by measuring the amount of ADP produced.[12][13]High
Binding Assays Competition Binding AssaysMeasures the ability of an inhibitor to displace a known ligand from the kinase active site.[10]High
Cellular Thermal Shift Assay (CETSA)Assesses target engagement in cells or cell lysates by measuring the thermal stabilization of the target protein upon inhibitor binding.[10]Medium
Kinome-Wide Profiling Kinome Peptide/Substrate ArraysCell lysates are incubated with arrays of kinase substrates to provide a global view of kinase activity.[7][14]High
Multiplexed Inhibitor Beads (MIBs) / KinobeadsUses a mixture of kinase inhibitors immobilized on beads to capture and quantify active kinases from a cell lysate via mass spectrometry.[9][15]Medium

Q4: Can you provide a high-level overview of the CRK12 signaling pathway?

A4: CRK12, in complex with its cyclin partner Cyclin K, is a key regulator of transcription elongation. It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2). This phosphorylation event is crucial for the transition from transcription initiation to productive elongation. Inhibition of CRK12 leads to a reduction in pSer2 levels, causing premature termination of transcription and subsequent downregulation of gene expression, particularly for long and complex genes.

Here is a simplified diagram of the CRK12 signaling pathway:

G cluster_0 CRK12 Signaling Pathway CRK12 CRK12 / Cyclin K pSer2 Phosphorylation of Ser2 on CTD CRK12->pSer2 RNAPII RNA Polymerase II (with CTD) RNAPII->pSer2 Elongation Transcription Elongation pSer2->Elongation Inhibitor CRK12 Inhibitor Block Inhibitor->Block Block->CRK12 Inhibition

Caption: Simplified CRK12 signaling pathway in transcription elongation.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against CRK12 using the ADP-Glo™ kinase assay.

  • Reagent Preparation:

    • Prepare a stock solution of your CRK12 inhibitor in 100% DMSO.

    • Prepare assay buffers, recombinant CRK12/CycK enzyme, substrate (e.g., a peptide mimicking the RNAPII CTD), and ATP at their optimal concentrations. The ATP concentration should ideally be at the Km for CRK12.[12]

  • Assay Procedure:

    • Create a serial dilution of your inhibitor in assay buffer containing 1% DMSO.[12]

    • Add the diluted inhibitor and the CRK12 enzyme to a 384-well plate and pre-incubate for 15 minutes at room temperature.[12]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a defined period (e.g., 2 hours) at room temperature.[12]

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" and "vehicle control" wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Kinome-wide Profiling using Multiplexed Inhibitor Beads (MIBs)

This protocol provides a general workflow for identifying the cellular targets of a CRK12 inhibitor.

  • Cell Culture and Lysis:

    • Culture your cells of interest to the desired density.

    • Treat the cells with your CRK12 inhibitor or a vehicle control (DMSO) for a specified time.

    • Harvest the cells and prepare a native cell lysate using a non-denaturing lysis buffer containing phosphatase and protease inhibitors.

  • MIB Affinity Chromatography:

    • Incubate the cell lysate with the MIBs. The MIBs consist of a mixture of kinase inhibitors covalently attached to beads, which will bind to the active kinases in the lysate.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins that were pulled down by the MIBs.

    • Compare the protein profiles from the inhibitor-treated and vehicle-treated samples to identify kinases that show reduced binding to the MIBs in the presence of the inhibitor. This indicates that the inhibitor is engaging these kinases in the cell.

References

Optimizing Crk12-IN-2 dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Crk12-IN-2 in in vivo animal studies. The information is tailored for scientists and drug development professionals to optimize their experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Cyclin-dependent kinase 12 (Crk12).[1] In parasites such as Trypanosoma and Leishmania, Crk12 is an essential kinase that plays a critical role in the regulation of the cell cycle.[2][3][4] Inhibition of Crk12 disrupts the parasite's cell cycle progression, leading to a cytostatic or cytotoxic effect, making it a promising target for anti-parasitic drug development.[2][5]

Q2: What is a recommended starting dosage for this compound in mice?

A reported effective dose in a mouse model of Trypanosoma congolense and Trypanosoma vivax infection is 10 mg/kg, administered subcutaneously once daily for four days.[1] This dosage resulted in a complete cure in the infected mice.[1] However, the optimal dose may vary depending on the animal model, disease state, and specific experimental goals. It is always recommended to perform a dose-response study to determine the optimal dosage for your specific model.

Q3: How should I prepare this compound for in vivo administration?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common approach is to prepare a stock solution in DMSO and then dilute it with a suitable vehicle for injection. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals, typically below 10% of the total injection volume. The stability of this compound in the final formulation should be assessed to ensure accurate dosing.[6]

Q4: What are the known pharmacokinetic properties of this compound?

Q5: What are the potential side effects or toxicities of this compound?

Specific in vivo toxicity studies for this compound in mice are not detailed in the provided search results. A related diaminothiazole compound was shown to have a good safety profile in rats.[2] However, as with any kinase inhibitor, off-target effects are a possibility.[8][9] It is essential to closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of irritation at the injection site. General toxicological screens can provide a broader understanding of potential liabilities.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy - Suboptimal dosage- Poor bioavailability- Inappropriate administration route- Drug instability in formulation- Parasite resistance- Perform a dose-escalation study to find the optimal dose.- Conduct a pilot pharmacokinetic study to assess drug exposure.- Consider alternative administration routes (e.g., oral gavage, intravenous) based on PK data.- Verify the stability of your this compound formulation over the course of the experiment.- If applicable, test for potential drug resistance mechanisms in the parasite strain.
Injection Site Reactions - High concentration of DMSO in the vehicle- Irritating properties of the compound- Improper injection technique- Large injection volume- Ensure the final DMSO concentration is below 10% (ideally lower).- Consider using alternative, well-tolerated solubilizing agents or vehicles.- Review and refine your subcutaneous injection technique to minimize tissue damage.- If a large volume is necessary, consider splitting the dose into two injection sites.
Observed Animal Toxicity (e.g., weight loss, lethargy) - On-target toxicity in host cells- Off-target kinase inhibition- Vehicle-related toxicity- Reduce the dosage and re-evaluate efficacy.- Perform a literature search for known off-target effects of diaminothiazole compounds.- Include a vehicle-only control group to rule out toxicity from the formulation itself.- Monitor blood cytokine levels as potential biomarkers of toxicity.[11][12]
Precipitation of Compound During Dosing - Poor solubility of this compound in the final vehicle- Temperature changes affecting solubility- Increase the proportion of the solubilizing agent (e.g., DMSO) while staying within tolerated limits.- Gently warm the formulation before injection to aid solubility.- Prepare fresh dosing solutions daily to minimize the risk of precipitation over time.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parasite Species EC50 (nM)
Trypanosoma congolense3.2
Trypanosoma vivax0.08

Data sourced from MedChemExpress product information sheet.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Trypanosomiasis

Parameter Value
Animal Model Mice infected with T. congolense and T. vivax
Dosage 10 mg/kg
Administration Route Subcutaneous (s.c.)
Frequency Once daily
Duration 4 days
Outcome Fully cured

Data sourced from MedChemExpress product information sheet.[1]

Experimental Protocols

1. Preparation of this compound Formulation for Subcutaneous Injection

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Saline (0.9% NaCl), sterile

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.

    • For a final dosing solution of 1 mg/mL, dilute the 10 mg/mL stock solution 1:10 in sterile saline. For example, add 100 µL of the 10 mg/mL stock to 900 µL of sterile saline. This will result in a final DMSO concentration of 10%.

    • Prepare the dosing solution fresh each day of the experiment to ensure stability.

2. Subcutaneous Administration in Mice

  • Materials:

    • Prepared this compound dosing solution

    • Sterile 1 mL syringes

    • Sterile 27-30 gauge needles

    • Animal scale

  • Procedure:

    • Weigh the mouse to accurately calculate the required injection volume. For a 10 mg/kg dose, a 20 g mouse would require 0.2 mg of this compound. If using a 1 mg/mL solution, this corresponds to an injection volume of 200 µL.

    • Restrain the mouse by gently grasping the loose skin over the scruff of the neck.

    • Create a "tent" of skin on the back of the mouse, away from the head.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (you should not see blood enter the syringe).

    • Slowly and steadily inject the calculated volume.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

3. Monitoring Efficacy in a Trypanosomiasis Model

  • Procedure:

    • Following treatment, monitor the mice for the presence of trypanosomes in the blood. This is typically done by collecting a small blood sample from the tail vein.

    • Prepare a wet blood smear on a microscope slide and examine under a microscope for motile trypanosomes.

    • The frequency of monitoring can be every other day for the first week post-treatment and then weekly for up to 60 days to confirm a curative effect.[13]

    • A complete cure is defined as the absence of detectable parasites for the entire follow-up period.[13]

Visualizations

Crk12_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Nutrients Receptor Receptor Growth_Factors->Receptor binds Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases activates Crk12_Cyclin_Complex Crk12/Cyclin Complex Upstream_Kinases->Crk12_Cyclin_Complex activates Downstream_Effectors Downstream Effectors Crk12_Cyclin_Complex->Downstream_Effectors phosphorylates Cell_Cycle_Progression Cell Cycle Progression Downstream_Effectors->Cell_Cycle_Progression promotes Crk12_IN_2 This compound Crk12_IN_2->Crk12_Cyclin_Complex inhibits

Caption: Simplified signaling pathway of Crk12 and the inhibitory action of this compound.

Experimental_Workflow Animal_Model 1. Animal Model (e.g., Mouse with Trypanosomiasis) Dose_Preparation 2. Dose Preparation (this compound in Vehicle) Animal_Model->Dose_Preparation Administration 3. Administration (e.g., Subcutaneous Injection) Dose_Preparation->Administration Monitoring 4. Monitoring (Parasitemia, Clinical Signs) Administration->Monitoring Endpoint_Analysis 5. Endpoint Analysis (Efficacy, Toxicity) Monitoring->Endpoint_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start Experiment Start Observe_Outcome Observe Outcome Start->Observe_Outcome Expected_Efficacy Expected Efficacy? Observe_Outcome->Expected_Efficacy No_Toxicity No Adverse Effects? Expected_Efficacy->No_Toxicity Yes Troubleshoot_Efficacy Troubleshoot Efficacy (Dose, PK, Formulation) Expected_Efficacy->Troubleshoot_Efficacy No Success Successful Experiment No_Toxicity->Success Yes Troubleshoot_Toxicity Troubleshoot Toxicity (Dose, Vehicle, Off-target) No_Toxicity->Troubleshoot_Toxicity No Troubleshoot_Efficacy->Observe_Outcome Troubleshoot_Toxicity->Observe_Outcome

Caption: Logical flow for troubleshooting common issues in this compound in vivo experiments.

References

How to interpret unexpected results in CRK12 inhibition experiments?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CRK12 inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during the study of CRK12, a key cdc-2-related kinase in kinetoplastids.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of effective CRK12 inhibition in Leishmania or Trypanosoma?

Effective inhibition of CRK12 is expected to impair parasite viability. CRK12 forms an essential complex with its cyclin partner, CYC9. This complex is crucial for cell cycle progression. Inhibition typically leads to cell cycle arrest in the G1 and G2/M phases, disruption of endocytosis, and morphological abnormalities such as an enlarged flagellar pocket, ultimately resulting in parasite death[1][2][3][4][5][6][7][8].

Q2: My CRK12 inhibitor shows lower potency than expected in a cell-based assay compared to an in vitro kinase assay. What could be the reason?

Several factors can contribute to this discrepancy:

  • Cell permeability: The inhibitor may have poor permeability across the parasite's cell membrane.

  • Efflux pumps: The parasite might actively pump the inhibitor out of the cell.

  • Off-target effects in the cellular context: The inhibitor might engage other targets within the cell that counteract its effect on CRK12.

  • Metabolic inactivation: The inhibitor could be metabolized into an inactive form by the parasite.

  • High intracellular ATP concentration: In cell-based assays, the inhibitor must compete with high physiological concentrations of ATP, which can reduce its apparent potency compared to in vitro assays where ATP concentrations can be controlled.

Q3: I'm observing a resistant phenotype to my CRK12 inhibitor. What are the potential mechanisms?

Resistance to CRK12 inhibitors can arise through several mechanisms:

  • Target overexpression: Increased expression of CRK12 and/or its cyclin partner CYC9 can lead to a higher concentration of the target enzyme, requiring more inhibitor to achieve the same level of inhibition[2][3].

  • Target mutation: Mutations in the CRK12 gene can alter the inhibitor's binding site, reducing its affinity and efficacy. For example, a G572D mutation in Leishmania donovani CRK12 has been shown to confer resistance to pyrazolopyrimidine inhibitors[1][9].

  • Drug efflux: Increased activity of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

Q4: Could my CRK12 inhibitor be affecting other kinases? How would this impact my results?

Yes, it is highly likely, especially with ATP-competitive inhibitors. The pyrazolopyrimidine scaffold, common in CRK12 inhibitors, is known to interact with a range of other kinases[10][11]. This "polypharmacology" can lead to unexpected phenotypes that are not solely due to CRK12 inhibition[2]. For example, if your inhibitor also weakly inhibits another essential kinase, you might observe a more potent anti-parasitic effect than expected from its activity on CRK12 alone. Conversely, inhibition of a kinase in a compensatory pathway could potentially mask the effects of CRK12 inhibition.

Troubleshooting Guide

Unexpected Result 1: No or Low Efficacy of the Inhibitor
Possible Cause Troubleshooting Steps
Inhibitor Instability - Verify the stability of the inhibitor in your assay medium. - Prepare fresh stock solutions. - Store the inhibitor according to the manufacturer's instructions.
Incorrect Assay Conditions - Optimize ATP concentration in in vitro assays. - Ensure the pH and temperature are optimal for CRK12 activity. - Verify the purity and concentration of recombinant CRK12/CYC9.
Cell Culture Issues - Ensure parasite cultures are in the logarithmic growth phase. - Check for contamination in the cell culture. - Verify the cell density at the start of the experiment.
Low Cell Permeability - Consider using a different inhibitor with better predicted permeability. - Perform cellular uptake assays to measure intracellular inhibitor concentration.
Unexpected Result 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Pipetting Errors - Use calibrated pipettes. - Ensure thorough mixing of solutions. - Prepare a master mix for inhibitor dilutions.
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before plating. - Use a multichannel pipette for cell seeding.
Edge Effects in Plates - Avoid using the outer wells of the plate. - Ensure proper humidity during incubation to prevent evaporation.
Inhibitor Precipitation - Check the solubility of the inhibitor in the final assay medium. - Use a lower concentration of DMSO if possible.
Unexpected Result 3: Paradoxical Increase in a Downstream Signal
Possible Cause Troubleshooting Steps
Feedback Loop Activation - Inhibition of CRK12 might relieve negative feedback on an upstream kinase, leading to its activation. - Perform time-course experiments to monitor signaling dynamics.
Off-Target Activation - The inhibitor may be directly or indirectly activating another kinase pathway. - Profile the inhibitor against a panel of kinases to identify potential off-targets.
Scaffolding Effects - Some kinase inhibitors can paradoxically promote the formation of active signaling complexes even while inhibiting catalytic activity.

Data Presentation

Table 1: In Vitro Efficacy of Selected CRK12 Inhibitors Against Leishmania donovani

InhibitorScaffoldTargetAssay TypeEC50 (µM)
GSK3186899/DDD853651 PyrazolopyrimidineCRK12Intra-macrophage1.4
Compound 5 PyrazolopyrimidineCRK12Promastigote Viability0.00072
Compound 7 PyrazolopyrimidineCRK12Promastigote Viability0.00059

Data compiled from published studies[1][12].

Table 2: Example of Resistance Development in Leishmania donovani

Cell LineGenetic BackgroundInhibitorFold Increase in EC50
Ld-CRK12WT-OECRK12 Wild-Type OverexpressionCompound 5~3
Ld-CRK12MUT/CYC9-OEMutant CRK12 & CYC9 Co-overexpressionCompound 5~8

This table illustrates how genetic modifications can lead to a significant increase in the half-maximal effective concentration (EC50) of a CRK12 inhibitor, indicating resistance[1].

Table 3: Conceptual Off-Target Profile for a Pyrazolopyrimidine-Based Inhibitor

Kinase Target% Inhibition at 1 µM
CRK12 (On-Target) 98%
CRK3 (Off-Target)65%
CRK6 (Off-Target)58%
Human CDK2 (Off-Target)30%
Human SRC (Off-Target)25%

This is a conceptual table based on the known selectivity patterns of the pyrazolopyrimidine scaffold, illustrating that while potent against the primary target, off-target activity is common[1][10]. Researchers should perform kinome-wide scans to determine the specific off-target profile of their inhibitor.

Experimental Protocols

Key Experiment 1: In Vitro CRK12 Kinase Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant CRK12/CYC9.

Methodology:

  • Reagents: Recombinant CRK12/CYC9, kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35), ATP, and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

  • Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a microplate, add the inhibitor dilutions, recombinant CRK12/CYC9 complex, and the substrate. c. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP). d. Incubate at the optimal temperature (e.g., 30°C) for a defined period. e. Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). f. Detect substrate phosphorylation. For radiolabeled assays, this involves quantifying the incorporated radioactivity. For other methods like ADP-Glo, it involves measuring the amount of ADP produced[6].

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Key Experiment 2: Cell-Based Leishmania Viability Assay

Objective: To determine the effect of a CRK12 inhibitor on the viability of Leishmania parasites.

Methodology:

  • Cell Culture: Culture Leishmania donovani promastigotes or amastigotes in appropriate media.

  • Procedure: a. Seed parasites in a 96-well plate at a defined density. b. Add serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-leishmanial drug). c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a metabolic indicator such as resazurin. Add resazurin to each well and incubate for a further 4-8 hours. e. Measure the fluorescence or absorbance, which correlates with the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the inhibitor concentration. Calculate the EC50 value from the resulting dose-response curve.

Visualizations

CRK12_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects CRK12 CRK12 CRK12_CYC9 CRK12/CYC9 Complex CRK12->CRK12_CYC9 CYC9 CYC9 CYC9->CRK12_CYC9 CellCycle Cell Cycle Progression (G1/S and G2/M Checkpoints) CRK12_CYC9->CellCycle Endocytosis Endocytosis & Flagellar Pocket Maintenance CRK12_CYC9->Endocytosis Viability Parasite Viability CellCycle->Viability Endocytosis->Viability Inhibitor Pyrazolopyrimidine Inhibitor (e.g., GSK3186899) Inhibitor->CRK12_CYC9 Inhibition

Caption: Simplified signaling pathway of the CRK12/CYC9 complex in kinetoplastids.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_troubleshooting Interpretation of Discrepancy a Recombinant CRK12/CYC9 b Kinase Assay a->b c Determine IC50 b->c g IC50 << EC50? (e.g., Permeability Issues) c->g d Parasite Culture (Leishmania/Trypanosoma) e Viability Assay d->e f Determine EC50 e->f f->g

Caption: Workflow for comparing in vitro and cell-based assay results.

Resistance_Mechanisms cluster_causes Potential Causes Inhibitor CRK12 Inhibitor Inhibition Inhibition Inhibitor->Inhibition Target CRK12/CYC9 Complex Target->Inhibition Resistance Resistance Observed (Unexpectedly High EC50) Inhibition->Resistance fails to cause Mutation CRK12 Gene Mutation Mutation->Target alters Overexpression CRK12/CYC9 Overexpression Overexpression->Target increases concentration of

Caption: Logical relationship between resistance mechanisms and experimental outcome.

References

Technical Support Center: Improving the Selectivity of Pyrazolopyrimidine-Based CRK12 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of pyrazolopyrimidine-based Cyclin-Dependent Kinase 12 (CRK12) inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrazolopyrimidine-based inhibitor shows significant off-target activity against other kinases. How can I improve its selectivity for CRK12?

A1: Off-target activity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket. Here are several strategies to enhance selectivity for CRK12:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazolopyrimidine scaffold at different positions. The C3 and N1 positions are often key for determining kinase selectivity.[1][2] For instance, introducing bulky or specific chemical groups can create steric hindrance that prevents binding to the ATP pockets of off-target kinases while maintaining or improving affinity for CRK12.

  • Iterative Design and Screening: Employ a cycle of designing a small library of compounds with focused chemical modifications, synthesizing them, and then screening them against a panel of kinases, including CRK12 and known off-targets.[1][3] This iterative process allows for the progressive refinement of selectivity.

  • Exploit Unique Structural Features: Analyze the structural differences between the ATP-binding site of CRK12 and those of common off-target kinases. Computational modeling and molecular docking can help identify unique pockets or residues in CRK12 that can be targeted to achieve higher selectivity.

Q2: I'm observing poor solubility with my pyrazolopyrimidine derivatives. What can I do to improve this?

A2: Poor aqueous solubility is a frequent issue with heterocyclic compounds like pyrazolopyrimidines and can hinder biological assays and in vivo studies.[4] Consider the following approaches:

  • Incorporate Solubilizing Groups: Add polar or ionizable groups to the inhibitor scaffold. For example, incorporating flexibly linked solubilizing groups at the N1-position of the pyrazolopyrimidine ring has been shown to enhance physicochemical properties.[1]

  • Prodrug Strategy: A prodrug approach can be used where a water-solubilizing group, such as an N-methyl piperazine, is attached to the inhibitor.[1] This group is later cleaved in vivo to release the active compound.

  • Formulation with Polymers: Using polymers to create amorphous solid dispersions can significantly enhance the apparent water solubility of pyrazolopyrimidine derivatives.[5][6] Techniques like inkjet 2D printing of drug-polymer formulations have shown promise.[5][6]

  • Disrupt Crystal Packing: Modifying the inhibitor's structure to disrupt planarity can reduce crystal packing energy and improve solubility. For example, replacing an amide linker with a more flexible amine linker can increase rotational freedom and, consequently, solubility.[4]

Q3: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the reason?

A3: A discrepancy between biochemical and cellular potency can arise from several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane. Strategies to improve solubility, as mentioned in Q2, can sometimes enhance cell permeability. Lipophilicity is a key factor, and a balance must be struck; highly lipophilic compounds may get trapped in the cell membrane.

  • High ATP Concentration in Cells: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the kinase.[7] However, the intracellular ATP concentration is much higher, leading to increased competition for ATP-competitive inhibitors and a decrease in their apparent potency in cells.

  • Efflux by Transporters: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes.

Q4: How do I choose the right kinase selectivity profiling panel for my inhibitor?

A4: The choice of a kinase panel depends on the stage of your research and the information you need:

  • Initial Screening: A broad panel representing the human kinome is ideal for initial hit identification to understand the general selectivity profile and identify potential off-target liabilities early on.[8][9][10]

  • Lead Optimization: For lead optimization, a more focused panel can be used. This should include CRK12, closely related kinases (e.g., other CDKs like CDK9 and CDK13), and any significant off-targets identified in the initial broad screen.

  • Profiling Strategy: A cost-effective approach is a two-tiered screening process. First, screen your compound at a single high concentration (e.g., 1 µM) against a broad panel.[11] Then, for any kinases that show significant inhibition (e.g., >70%), perform a full dose-response curve to determine the IC50 values.[11]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values in kinase assays - Reagent instability (ATP, enzyme, inhibitor)- Inaccurate pipetting- Assay conditions not optimized (e.g., incubation time, temperature)- Prepare fresh reagents for each experiment.- Use calibrated pipettes and proper pipetting techniques.- Optimize assay parameters, ensuring the reaction is in the linear range.
High background signal in luminescent kinase assays (e.g., ADP-Glo™) - Contamination of reagents or plates- Non-specific binding of inhibitor to assay components- High intrinsic ATPase activity of the kinase preparation- Use sterile, high-quality reagents and plates.- Include control wells without enzyme to check for inhibitor interference.- Use a highly pure kinase preparation.
Inhibitor precipitates in assay buffer - Poor aqueous solubility of the compound- Lower the final DMSO concentration in the assay (typically ≤1%).- Use a formulation strategy with solubility-enhancing excipients (see FAQ Q2).- Test the inhibitor's solubility in the assay buffer before running the full experiment.
No or weak target engagement in Cellular Thermal Shift Assay (CETSA) - Inhibitor does not bind to the target in the cellular environment.- Insufficient cell permeability.- Incorrect temperature range for protein melting.- Low abundance of the target protein.- Confirm inhibitor-target binding with an orthogonal biophysical method (e.g., SPR, ITC).- Address cell permeability issues (see FAQ Q3).- Optimize the heating temperature range to capture the melting curve of CRK12.- Use a cell line with higher CRK12 expression or transfect cells to overexpress the target.[12][13]

Quantitative Data on Pyrazolopyrimidine-Based Inhibitors

The following tables summarize inhibitory activities of selected pyrazolopyrimidine-based compounds to illustrate selectivity profiles.

Table 1: Kinase Inhibition Profile of a Highly Selective SRC Inhibitor (11a) Compared to a Promiscuous Inhibitor (Dasatinib) [14]

Kinase11a IC50 (nM)Dasatinib IC50 (nM)
SRC <0.5 <0.5
YES<0.5<0.5
ABL>500<0.5
PDGFRα>10001.1
KIT>10000.8
RET>10001.1

Table 2: Structure-Activity Relationship of Pyrazolopyrimidine Derivatives Against SRC and ABL Kinases [14]

CompoundModificationsSRC IC50 (nM)ABL IC50 (nM)Selectivity (ABL/SRC)
PP1p-tolyl at C3170600.35
9dModified N1 side chain170850050
11aOptimized C3 and N1<0.5>500>1000

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling using a Luminescence-Based Assay (e.g., ADP-Glo™)

This protocol provides a general workflow for assessing inhibitor selectivity against a panel of kinases.

1. Reagent Preparation:

  • Prepare a stock solution of the pyrazolopyrimidine inhibitor in 100% DMSO.
  • Prepare Kinase Working Stocks and ATP/Substrate Working Stocks according to the manufacturer's instructions (e.g., Promega Kinase Selectivity Profiling Systems).[15] The final ATP concentration should ideally be at the Km for each respective kinase to accurately reflect inhibitor affinity.[7]

2. Assay Plate Preparation:

  • In a 384-well plate, perform serial dilutions of the inhibitor stock solution to create a dose-response curve. Include a DMSO-only control.
  • Add the Kinase Working Stock to the appropriate wells.
  • Initiate the kinase reaction by adding the ATP/Substrate Working Stock to all wells.

3. Kinase Reaction:

  • Incubate the plate at room temperature for 60 minutes. The reaction volume is typically 5 µL.[15]

4. ADP Detection:

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

5. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity.
  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the inhibitor binds to CRK12 within a cellular context by measuring changes in the protein's thermal stability.[12][13][16]

1. Cell Treatment:

  • Culture cells to an appropriate confluency.
  • Treat the cells with the pyrazolopyrimidine inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

2. Heating Step:

  • Aliquot the cell suspension into PCR tubes.
  • Heat the tubes at a range of different temperatures for 3-5 minutes using a thermal cycler to generate a melting curve.[12] Cool the samples at room temperature for 3 minutes.

3. Cell Lysis and Protein Fractionation:

  • Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen).
  • Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, unfolded protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[12]

4. Protein Quantification and Analysis:

  • Transfer the supernatant (soluble fraction) to new tubes.
  • Denature the protein samples by adding loading dye and heating at 95-99°C for 5 minutes.
  • Analyze the amount of soluble CRK12 at each temperature by Western blotting using a CRK12-specific antibody.

5. Data Interpretation:

  • Quantify the band intensities from the Western blot.
  • Plot the amount of soluble CRK12 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that it has bound to and stabilized CRK12, confirming target engagement.

Visualizations

CRK12_Signaling_Pathway cluster_transcription Transcription Elongation cluster_regulation Regulation RNAPII RNA Polymerase II CTD C-terminal Domain (CTD) (Ser2, Ser5, Ser7) RNAPII->CTD mRNA pre-mRNA RNAPII->mRNA Transcription Elongation_Factors Elongation Factors (PAF1, SPT6) CTD->Elongation_Factors Recruits P_TEFb P-TEFb (CDK9/CycT1) P_TEFb->CTD P Ser5 (Promoter Escape) CRK12_CycK CRK12 / Cyclin K CRK12_CycK->CTD P Ser2 (Elongation) Elongation_Factors->RNAPII Promotes Processivity Inhibitor Pyrazolopyrimidine CRK12 Inhibitor Inhibitor->CRK12_CycK Inhibits Experimental_Workflow_Selectivity Start Start: Pyrazolopyrimidine Inhibitor Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochem_Assay Cell_Assay Cell-Based Assay Start->Cell_Assay Kinase_Panel Broad Kinase Panel (Single Concentration) Biochem_Assay->Kinase_Panel Dose_Response IC50 Determination (for hits) Kinase_Panel->Dose_Response Selectivity_Profile Generate Selectivity Profile (CRK12 vs. Off-targets) Dose_Response->Selectivity_Profile End End: Characterized Inhibitor Selectivity_Profile->End CETSA CETSA for Target Engagement Cell_Assay->CETSA Cellular_Potency Cellular Potency (e.g., Anti-proliferative) Cell_Assay->Cellular_Potency CETSA->End Cellular_Potency->End

References

Addressing Crk12-IN-2 instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential instability issues with the kinase inhibitor Crk12-IN-2 during long-term storage. The following information is intended to help you troubleshoot common problems and ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound and provides actionable steps to resolve them.

Issue/Question Possible Cause Troubleshooting Steps
Unexpected loss of compound activity in my assay. Compound degradation due to improper storage.1. Verify Storage Conditions: Confirm that the compound has been stored as a dry powder at -20°C or lower, protected from light and moisture. 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from the powder for each experiment. 3. Assess Compound Integrity: If the issue persists, the compound's integrity should be assessed using analytical methods like HPLC or LC-MS.
Visible changes in the appearance of the solid compound (e.g., color change, clumping). Potential degradation or water absorption.1. Do Not Use: If the physical appearance has changed, do not use the compound in experiments as its purity is compromised. 2. Request a New Vial: Contact your supplier for a replacement. 3. Review Storage Practices: Ensure proper desiccated storage to prevent moisture absorption.
Precipitate formation in my stock solution upon thawing. Poor solubility at low temperatures or solvent evaporation.1. Warm to Room Temperature: Gently warm the solution to room temperature. 2. Vortex/Sonicate: Vortex or sonicate the solution to redissolve the precipitate. 3. Centrifuge: If the precipitate remains, centrifuge the vial and use the supernatant, noting the potential for inaccurate concentration. For critical experiments, prepare a fresh solution.
Inconsistent results between experiments using the same stock solution. Degradation of the compound in solution over time.1. Aliquot Stock Solutions: After initial solubilization, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 2. Use Fresh Aliquots: Use a fresh aliquot for each experiment. 3. Limit Time in Solution: Minimize the time the compound is in solution, especially at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. Using a desiccator is recommended to minimize water absorption.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). After complete solubilization, this stock solution should be aliquoted into smaller, single-use volumes and stored at -80°C . This practice minimizes the number of freeze-thaw cycles, which can contribute to degradation.

Q3: What are the signs of this compound degradation?

A3: Signs of degradation can include:

  • Physical Changes: A change in the color or texture of the solid powder.

  • Reduced Activity: A noticeable decrease in the inhibitory effect in your biological assays.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by methods such as HPLC or LC-MS.

Q4: What are the likely degradation pathways for a small molecule inhibitor like this compound?

A4: The most common degradation pathways for small molecule inhibitors are hydrolysis and oxidation .[1][2][3]

  • Hydrolysis: The reaction with water, which can be catalyzed by acidic or basic conditions.[1][2] Functional groups like esters and amides are particularly susceptible.

  • Oxidation: Reaction with oxygen, which can be accelerated by light, heat, and the presence of metal ions.[2][3]

Q5: How can I prevent degradation of this compound?

A5: To minimize degradation:

  • Solid Storage: Store the solid compound at or below -20°C, protected from light and moisture.

  • Solution Storage: Store stock solutions in single-use aliquots at -80°C.

  • Handling: Allow the compound to warm to room temperature before opening the vial to prevent condensation. When preparing solutions, use anhydrous solvents if possible.

  • Experimental Workflow: Minimize the time the compound is exposed to ambient temperature and light during your experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound and detect potential degradation products.

1. Materials:

  • This compound (solid)
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (or other appropriate mobile phase modifier)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution to a final concentration of 10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% formic acid).

3. HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 20 | 95 | | 25 | 95 | | 26 | 5 | | 30 | 5 |
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength determined by a UV scan of the compound).
  • Column Temperature: 30°C

4. Data Analysis:

  • Analyze the chromatogram for the main peak corresponding to this compound.
  • Calculate the purity by dividing the area of the main peak by the total area of all peaks.
  • Look for the presence of new peaks, which may indicate degradation products.

Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for identifying the molecular weights of potential degradation products.

1. Materials:

  • This compound (solid)
  • LC-MS grade solvents (as for HPLC)
  • LC-MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

  • Prepare samples as described in the HPLC protocol.

3. LC-MS Method:

  • Use an HPLC method similar to the one described above, ensuring compatibility with the MS detector (volatile mobile phase modifiers like formic acid are preferred).
  • Mass Spectrometry Settings:
  • Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of potential products.
  • Scan Range: A mass range appropriate for the expected molecular weight of this compound and its potential degradation products (e.g., 100-1000 m/z).

4. Data Analysis:

  • Extract the mass spectra for the main peak and any new peaks observed in the chromatogram.
  • The molecular weight of the main peak should correspond to that of intact this compound.
  • Analyze the molecular weights of any new peaks to infer potential degradation pathways (e.g., an increase of 16 amu may suggest oxidation; an increase of 18 amu may suggest hydrolysis).

Visualizations

G Troubleshooting Workflow for this compound Instability start Unexpected Experimental Results check_storage Verify Storage Conditions (-20°C or colder, dark, dry) start->check_storage prep_fresh Prepare Fresh Stock Solution check_storage->prep_fresh Conditions Correct review_handling Review Handling & Storage Protocols check_storage->review_handling Conditions Incorrect re_run Re-run Experiment prep_fresh->re_run results_ok Results Consistent? re_run->results_ok issue_resolved Issue Resolved results_ok->issue_resolved Yes assess_purity Assess Compound Integrity (HPLC / LC-MS) results_ok->assess_purity No degraded Compound Degraded? assess_purity->degraded contact_supplier Contact Supplier for Replacement degraded->contact_supplier Yes degraded->review_handling No, Purity is High review_handling->prep_fresh G Potential Degradation Pathways of this compound Crk12_IN_2 This compound (Intact Molecule) Hydrolysis Hydrolysis (+H2O) Crk12_IN_2->Hydrolysis Oxidation Oxidation (+O) Crk12_IN_2->Oxidation Hydrolyzed_Product Hydrolyzed Product(s) (e.g., cleaved amide or ester) Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Product(s) (e.g., N-oxide, hydroxylated) Oxidation->Oxidized_Product Loss_of_Activity Loss of Biological Activity Hydrolyzed_Product->Loss_of_Activity Oxidized_Product->Loss_of_Activity G Experimental Workflow for Stability Assessment start Obtain this compound Sample sample_prep Prepare Solution (e.g., 10 µg/mL) start->sample_prep hplc_analysis Analyze by HPLC (Timepoint 0) sample_prep->hplc_analysis store_sample Store Sample under Test Conditions (e.g., 4°C, RT, 40°C) hplc_analysis->store_sample hplc_analysis_t1 Analyze by HPLC (Timepoint 1) store_sample->hplc_analysis_t1 hplc_analysis_t2 Analyze by HPLC (Timepoint 2) hplc_analysis_t1->hplc_analysis_t2 compare_data Compare Chromatograms (Peak Area, New Peaks) hplc_analysis_t2->compare_data lcms_analysis Identify New Peaks by LC-MS compare_data->lcms_analysis Degradation Observed conclusion Determine Stability Profile compare_data->conclusion No Degradation lcms_analysis->conclusion

References

Technical Support Center: Mitigating Cytotoxicity of Crk12-IN-2 in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxicity of Crk12-IN-2 in host cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and similar kinase inhibitors?

A1: this compound is presumed to be an inhibitor of a cyclin-dependent kinase (CDK)-like kinase, potentially targeting cdc-2-related kinase 12 (CRK12) or a similar mammalian homolog like CDK12. In parasites such as Leishmania, CRK12 is essential for viability, and its inhibition is a key therapeutic strategy.[1][2][3] In human cells, CDK12 plays a crucial role in regulating transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II.[4] Inhibition of this process can selectively induce cytotoxicity in cancer cells that are highly dependent on this pathway for survival and DNA damage response.[4]

Q2: Why am I observing high levels of cytotoxicity in my host cells when using this compound?

A2: High cytotoxicity in host cells can stem from several factors:

  • On-target toxicity: The kinase targeted by this compound in the pathogen or cancer cell may have a homolog in the host cell that is also essential for its survival. Inhibition of this host cell kinase can lead to cell death.

  • Off-target effects: Kinase inhibitors are often not perfectly specific and can inhibit other kinases in the host cell, leading to unintended and toxic consequences.[1][5] This "polypharmacology" can be a significant cause of cytotoxicity.[5]

  • High concentration: The concentration of this compound used may be too high, leading to widespread cell death.

  • Metabolite toxicity: The inhibitor itself or its metabolites could be inherently toxic to the host cells.

Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?

A3: The first steps should be to:

  • Confirm the concentration of this compound: Ensure that the correct concentration was used and that there were no errors in dilution calculations.

  • Perform a dose-response curve: This will help determine the IC50 (half-maximal inhibitory concentration) for both the target cells and the host cells, establishing a therapeutic window.

  • Assess the purity of the compound: Impurities in the inhibitor stock could be contributing to the observed toxicity.

  • Review the experimental timeline: Ensure that the duration of exposure to the inhibitor is appropriate for the cell type and the assay being performed.

Troubleshooting Guide

This guide provides a structured approach to identifying and solving common issues related to the cytotoxicity of this compound.

Issue Potential Cause Recommended Solution
High cytotoxicity in all cell lines (target and host) 1. Concentration of this compound is too high. 2. Compound has general cytotoxic effects.1. Perform a dose-response experiment to determine the optimal concentration. 2. Consider synthesizing or obtaining analogs of the inhibitor with potentially lower off-target effects.
Selective cytotoxicity in host cells but not target cells 1. Host cells are more sensitive to the on-target or off-target effects of the inhibitor. 2. The target kinase in the pathogen/cancer cell is not effectively inhibited.1. Evaluate the expression levels of the target kinase and known off-target kinases in both cell types. 2. Perform a target engagement assay to confirm that the inhibitor is binding to its intended target in the target cells.
Variable cytotoxicity between experiments 1. Inconsistent cell health or passage number. 2. Variability in compound preparation or storage.1. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 2. Prepare fresh dilutions of the inhibitor for each experiment and store the stock solution according to the manufacturer's recommendations.
Delayed cytotoxicity observed at later time points 1. The inhibitor induces apoptosis or cell cycle arrest rather than acute necrosis.[6] 2. Accumulation of toxic metabolites over time.1. Perform time-course experiments and use assays that can detect apoptosis (e.g., Annexin V staining) or cell cycle arrest (e.g., flow cytometry with propidium iodide).[6] 2. Consider a washout experiment where the inhibitor is removed after a certain period to see if the cells can recover.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during the troubleshooting process.

Cell Line Compound IC50 (µM) Maximum Inhibition (%) Notes
Leishmania donovaniThis compound (hypothetical)0.595High potency against the target parasite.
Human Foreskin Fibroblasts (HFF)This compound (hypothetical)1080Indicates a 20-fold selectivity window.
Human Liver Cancer (HepG2)This compound (hypothetical)290Higher sensitivity in a cancer cell line compared to normal fibroblasts.
Human Foreskin Fibroblasts (HFF)Compound Analog A2570Analog shows reduced cytotoxicity in host cells.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • This compound

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

cluster_0 CDK12 Signaling Pathway cluster_1 Inhibition by this compound CDK12_CyclinK CDK12/Cyclin K Complex RNAPII RNA Polymerase II CDK12_CyclinK->RNAPII Phosphorylates CTD p_RNAPII Phosphorylated RNAPII RNAPII->p_RNAPII Transcription Transcription Elongation p_RNAPII->Transcription DDR_Genes DNA Damage Response Genes Transcription->DDR_Genes Cell_Survival Cell Survival & Proliferation DDR_Genes->Cell_Survival Crk12_IN_2 This compound Crk12_IN_2->CDK12_CyclinK Inhibits

Caption: Simplified signaling pathway of the CDK12/Cyclin K complex and its inhibition.

Start Start: Observe High Cytotoxicity Dose_Response Perform Dose-Response Curve on Target and Host Cells Start->Dose_Response Selectivity Is there a sufficient selectivity window? Dose_Response->Selectivity Optimize_Dose Optimize concentration and duration of treatment Selectivity->Optimize_Dose Yes Off_Target Investigate Off-Target Effects Selectivity->Off_Target No End End: Mitigated Cytotoxicity Optimize_Dose->End Target_Engagement Confirm Target Engagement in Target Cells Off_Target->Target_Engagement Combination_Therapy Consider Combination Therapy to Reduce Dose Off_Target->Combination_Therapy Analog_Screening Screen for Analogs with Improved Selectivity Target_Engagement->Analog_Screening Analog_Screening->Optimize_Dose Combination_Therapy->Optimize_Dose

Caption: Experimental workflow for assessing and mitigating cytotoxicity.

High_Cytotoxicity High Cytotoxicity Observed? Check_Concentration Is the concentration correct? High_Cytotoxicity->Check_Concentration Yes Check_Cell_Health Are the cells healthy and within passage limits? Check_Concentration->Check_Cell_Health Yes Dose_Response Does a dose-response show a narrow therapeutic window? Check_Cell_Health->Dose_Response Yes Off_Target_Screen Screen for off-target kinase inhibition. Dose_Response->Off_Target_Screen Yes Modify_Protocol Modify experimental protocol (e.g., reduce exposure time). Dose_Response->Modify_Protocol No Synthesize_Analogs Synthesize or test inhibitor analogs. Off_Target_Screen->Synthesize_Analogs

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: CRK12 Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Cyclin-dependent kinase-like 12 (CRK12) expression and purification.

Frequently Asked Questions (FAQs)

Q1: Which expression system is best suited for producing recombinant CRK12?

A1: The optimal expression system for CRK12 can depend on the downstream application.

  • E. coli : This is a common starting point due to its cost-effectiveness and rapid growth. However, challenges with protein solubility and the lack of post-translational modifications can be limitations. GST or His-tags are often used to improve solubility and aid in purification.[1][2][3][4]

  • Baculovirus Expression Vector System (BEVS) in insect cells (e.g., Sf9, Tni): This system is highly recommended for producing complex eukaryotic proteins like kinases.[5][6][7][8] It allows for proper protein folding and post-translational modifications, which are often crucial for kinase activity.[7] Expression levels of up to 500 mg/L have been reported for other proteins using this system.[7]

  • Mammalian cells (e.g., HEK293): For applications requiring the most authentic post-translational modifications, mammalian expression systems are the preferred choice, though they are typically more time-consuming and expensive.

  • Cell-free systems (e.g., wheat germ): These systems offer a rapid method for producing smaller quantities of protein and can be advantageous for toxic proteins.[9]

Q2: What are the common challenges encountered when expressing and purifying CRK12?

A2: Common challenges with CRK12 and other kinases include:

  • Low expression levels: This can be due to codon usage, plasmid instability, or toxicity of the protein to the host cells.[1][4][10]

  • Poor solubility and inclusion body formation: Kinases are prone to misfolding and aggregation, especially when expressed at high levels in E. coli.[11][12]

  • Protein instability and loss of activity: Purified kinases can be unstable and lose activity over time.[13] Proper buffer conditions and storage are critical.

  • C-terminal SH3 domain-mediated negative regulation: In some Crk family proteins, the C-terminal SH3 domain can negatively regulate transformation activity, which might influence experimental outcomes.[14]

Q3: How can I improve the solubility of my recombinant CRK12 expressed in E. coli?

A3: To improve solubility, consider the following strategies:

  • Lower induction temperature: Reducing the temperature to 16-25°C can slow down protein synthesis, promoting proper folding.[4][10]

  • Optimize inducer concentration: Use the lowest concentration of inducer (e.g., IPTG) that still provides adequate expression.[4][10]

  • Use a solubility-enhancing fusion tag: N-terminal tags like GST (Glutathione S-transferase) or a His-tag can improve the solubility of the fusion protein.[1][3]

  • Co-express with molecular chaperones: Chaperones can assist in the proper folding of the target protein.

  • Use a different E. coli strain: Strains like BL21(DE3)pLysS or Rosetta(DE3) are designed to handle some of the challenges of expressing eukaryotic proteins.

Q4: What is a suitable storage buffer for purified CRK12?

A4: For many kinases, a general storage buffer that helps maintain activity includes: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, and 20-50% glycerol.[13] It is crucial to snap-freeze protein aliquots in liquid nitrogen and store them at -80°C.[13] Avoid repeated freeze-thaw cycles.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low CRK12 expression Inefficient translation due to rare codons in E. coli.Synthesize a codon-optimized gene for the chosen expression host.
Plasmid instability.Use freshly transformed cells for each expression experiment.[4] Consider using carbenicillin instead of ampicillin for more stable selection.[4]
Protein is toxic to the host cells.Use a tightly regulated promoter system (e.g., pBAD).[4] Lower the induction temperature and inducer concentration.[4]
CRK12 is found in the insoluble fraction (inclusion bodies) High expression rate leading to protein misfolding and aggregation.Lower the induction temperature (e.g., 18°C overnight) and reduce the inducer concentration.[4]
Inappropriate lysis buffer.Add detergents (e.g., Triton X-100, Tween-20) to the lysis buffer to help solubilize the protein.
Disulfide bonds are not forming correctly.Express the protein in the periplasm of E. coli or use an expression system that supports disulfide bond formation (e.g., insect or mammalian cells).
Purified CRK12 has low or no kinase activity Protein is misfolded or denatured.If purifying from inclusion bodies, optimize the refolding protocol. For soluble protein, ensure purification is performed at 4°C with protease inhibitors.
Absence of necessary cofactors or post-translational modifications.Express the protein in a eukaryotic system like insect or mammalian cells that can perform these modifications.[7]
Improper buffer conditions.Screen different buffer pH, salt concentrations, and additives to find the optimal conditions for kinase stability and activity.
Multiple bands are observed after purification Proteolytic degradation of CRK12.Add a protease inhibitor cocktail to the lysis buffer.[11] Work quickly and keep samples on ice or at 4°C throughout the purification process.
Presence of contaminating proteins.Optimize the wash steps during affinity chromatography by increasing the stringency (e.g., higher imidazole concentration for His-tag purification).[3] Consider adding a second purification step, such as ion-exchange or size-exclusion chromatography.

Quantitative Data Summary

The following tables summarize typical yields and concentrations for recombinant protein expression and purification. Note that these are general values and specific results for CRK12 may vary.

Table 1: Comparison of Recombinant Protein Expression Systems

Expression SystemTypical YieldAdvantagesDisadvantages
E. coli 1-100 mg/LFast, inexpensive, easy to scale up.Lack of post-translational modifications, inclusion body formation is common.
Insect Cells (BEVS) 1-500 mg/L[15]High expression levels, proper protein folding, post-translational modifications similar to mammalian cells.[7]Slower and more expensive than E. coli.
Mammalian Cells 1-50 mg/LMost authentic post-translational modifications, high biological activity.Slow, expensive, lower yields.

Table 2: Affinity Tag Purification Parameters

Affinity TagResinBinding Buffer (General)Elution Buffer (General)
6xHis-tag Ni-NTA Agarose50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.050 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
GST-tag Glutathione Agarose1X PBS, pH 7.350 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0

Experimental Protocols

Protocol 1: Expression of His-tagged CRK12 in E. coli
  • Transformation: Transform a CRK12 expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 18°C overnight with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged CRK12 from E. coli
  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF, pH 8.0). Incubate on ice for 30 minutes.

  • Sonication: Sonicate the lysate on ice to disrupt the cells and shear the DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Washing: Wash the column with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution: Elute the His-tagged CRK12 with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

  • Buffer Exchange: Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 20% glycerol).

Visualizations

CRK12_Expression_Workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification Gene of Interest (CRK12) Gene of Interest (CRK12) Cloning into Expression Vector Cloning into Expression Vector Gene of Interest (CRK12)->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Colony Selection Colony Selection Transformation into E. coli->Colony Selection Starter Culture Starter Culture Colony Selection->Starter Culture Large-Scale Culture Large-Scale Culture Starter Culture->Large-Scale Culture Induction (IPTG) Induction (IPTG) Large-Scale Culture->Induction (IPTG) Protein Expression Protein Expression Induction (IPTG)->Protein Expression Cell Harvesting Cell Harvesting Protein Expression->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Clarification Clarification Cell Lysis->Clarification Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography Elution Elution Affinity Chromatography->Elution Purified CRK12 Purified CRK12 Elution->Purified CRK12

Caption: A generalized workflow for the expression and purification of recombinant CRK12.

Troubleshooting_Logic Start Start Low/No Expression Low/No Expression Start->Low/No Expression Inclusion Bodies Inclusion Bodies Start->Inclusion Bodies Low Activity Low Activity Start->Low Activity Impure Protein Impure Protein Start->Impure Protein Optimize Codons Optimize Codons Low/No Expression->Optimize Codons Change Host/Vector Change Host/Vector Low/No Expression->Change Host/Vector Lower Temperature/IPTG Lower Temperature/IPTG Inclusion Bodies->Lower Temperature/IPTG Optimize Refolding Optimize Refolding Inclusion Bodies->Optimize Refolding Low Activity->Optimize Refolding Use Eukaryotic System Use Eukaryotic System Low Activity->Use Eukaryotic System Optimize Wash/Add Step Optimize Wash/Add Step Impure Protein->Optimize Wash/Add Step Successful Purification Successful Purification Optimize Codons->Successful Purification Change Host/Vector->Successful Purification Lower Temperature/IPTG->Successful Purification Optimize Refolding->Successful Purification Use Eukaryotic System->Successful Purification Optimize Wash/Add Step->Successful Purification

Caption: A decision tree for troubleshooting common issues in CRK12 purification.

vCrk_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) p130Cas/Paxillin p130Cas/Paxillin Receptor Tyrosine Kinase (RTK)->p130Cas/Paxillin Tyr Phosphorylation v-Crk v-Crk p130Cas/Paxillin->v-Crk SH2 domain binding C3G C3G v-Crk->C3G Ras-like G protein Ras-like G protein C3G->Ras-like G protein GEF activity JNK JNK Ras-like G protein->JNK Activation Cellular Response Cellular Response JNK->Cellular Response

Caption: A potential signaling pathway involving the Crk family protein v-Crk.[16]

References

Technical Support Center: Overcoming Resistance to Crk12-IN-2 in Parasites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crk12-IN-2 and related inhibitors in parasites, particularly Leishmania.

Troubleshooting Guides & FAQs

Section 1: Understanding this compound Resistance

Q1: We are observing a decrease in the efficacy of our Crk12 inhibitor in our Leishmania cultures over time. What are the potential mechanisms of resistance?

A1: Resistance to Crk12 inhibitors, such as the pyrazolopyrimidine series (e.g., GSK3186899/DDD853651), in Leishmania can arise from several mechanisms.[1][2][3][4] The primary mechanism identified involves genetic modifications of the drug target, Crk12, or its regulatory partner, CYC9.[1][2][5]

Key potential resistance mechanisms include:

  • Overexpression of the wild-type Crk12 target: Increased expression of the normal Crk12 protein can effectively dilute the inhibitor's concentration at the site of action.

  • Mutation of the Crk12 target: A specific mutation, such as G572D in L. donovani Crk12, has been shown to confer resistance.[3]

  • Co-overexpression of Crk12 and its cyclin partner CYC9: The simultaneous overexpression of both Crk12 (either wild-type or mutated) and CYC9 can lead to a higher level of resistance than the overexpression of Crk12 alone.[1][2][3]

  • Drug efflux pumps: While not specifically detailed for this compound in the provided context, increased expression of drug efflux pumps is a common resistance mechanism in parasites.

  • Alterations in drug metabolism: The parasite might develop ways to metabolize and inactivate the inhibitor.

Q2: Our in vitro assays show a significant increase in the EC50 value of this compound against our parasite line. How can we confirm if this is due to target modification?

A2: To confirm if the observed resistance is due to modifications in Crk12, a combination of molecular and genetic approaches is recommended.

  • In Vitro Resistance Selection and Whole Genome Sequencing (WGS): The first step is to generate a resistant parasite line through continuous drug pressure.[6][7] Subsequently, performing WGS on the resistant line and comparing it to the parental sensitive strain can identify mutations in the crk12 gene or copy number variations.[1]

  • Gene Overexpression Studies: You can experimentally validate the role of specific mutations or gene amplifications by overexpressing wild-type or mutated crk12 (and cyc9) in a sensitive parasite line and observing if this confers resistance.[1][2][3]

  • Target Engagement Assays: While technically challenging, direct target engagement assays can help determine if the inhibitor binds less effectively to the Crk12 from the resistant parasite.

Section 2: Experimental Protocols
Protocol 1: Generation of this compound Resistant Leishmania Promastigotes In Vitro

This protocol describes a stepwise method for selecting for drug-resistant parasites.[6]

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete M199 medium (or other suitable culture medium)

  • This compound (or other Crk12 inhibitor)

  • 96-well plates

  • Spectrophotometer or a method for quantifying parasite density

Procedure:

  • Start with a wild-type, drug-sensitive Leishmania promastigote culture.

  • Determine the initial EC50 of this compound for the parental line using a standard drug sensitivity assay.

  • Initiate a culture with a starting concentration of this compound equal to the EC50 value.

  • Monitor the culture for growth. Initially, you may observe a significant growth inhibition.

  • Once the parasites adapt and resume growth at this concentration, subculture them into a fresh medium containing a 2-fold higher concentration of the inhibitor.

  • Repeat this stepwise increase in drug concentration. It is crucial to have a parallel culture without the drug as a control.

  • Continue this process until the parasites can tolerate a significantly higher concentration of the drug (e.g., 10-fold or higher than the initial EC50).

  • At this point, the parasite line is considered resistant.

  • Clone the resistant population by limiting dilution to ensure a genetically homogenous population for downstream analysis.

  • Cryopreserve the resistant and parental strains for future experiments.

Protocol 2: Whole Genome Sequencing (WGS) to Identify Resistance-Associated Mutations

Workflow:

Caption: Workflow for identifying resistance mutations using WGS.

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental drug-sensitive and the generated drug-resistant parasite lines.

  • Library Preparation: Prepare sequencing libraries from the extracted gDNA according to the manufacturer's protocol for your chosen sequencing platform (e.g., Illumina).

  • Sequencing: Perform deep whole-genome sequencing to ensure adequate coverage for accurate variant calling.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the sequencing reads from both strains to a high-quality reference genome for the parasite species.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant strain but absent in the parental strain.

    • Copy Number Variation (CNV) Analysis: Determine if there are any gene amplification or deletion events in the resistant strain. Pay close attention to the crk12 and cyc9 loci.

    • Annotation: Annotate the identified genetic variations to determine which genes are affected and the potential functional consequences of these changes.

Section 3: Data Presentation
Table 1: Experimentally Observed Resistance to a Pyrazolopyrimidine Crk12 Inhibitor (Compound 5) in L. donovani
Parasite LineModificationFold Resistance (relative to Wild-Type)Reference
Wild-Type-1x--INVALID-LINK--
Crk12WT OverexpressionOverexpression of wild-type Crk12~0.3x (Increased Sensitivity)[1][2]
Crk12MUT OverexpressionOverexpression of Crk12 with G572D mutation~3.4x[1][2][3]
Crk12MUT + CYC9 OverexpressionCo-overexpression of mutant Crk12 and CYC9~8x[1][3]
Crk12 Heterozygous KnockoutDeletion of one copy of the crk12 gene~0.5x (Increased Sensitivity)[1][2][3]
Section 4: Signaling Pathways and Logical Relationships

Diagram 1: Proposed Mechanism of Action and Resistance to Crk12 Inhibitors

Crk12_Pathway cluster_parasite Leishmania Parasite cluster_resistance Resistance Mechanisms Crk12_IN_2 This compound (e.g., GSK3186899) Crk12_CYC9 Crk12/CYC9 Complex Crk12_IN_2->Crk12_CYC9 Inhibits Substrates Downstream Substrates Crk12_CYC9->Substrates Phosphorylates Cell_Cycle Cell Cycle Progression & Parasite Proliferation Substrates->Cell_Cycle Promotes Mutation Crk12 Mutation (e.g., G572D) Mutation->Crk12_CYC9 Reduces inhibitor binding Overexpression Crk12/CYC9 Overexpression Overexpression->Crk12_CYC9 Increases target abundance

Caption: Crk12 inhibition and key resistance mechanisms in Leishmania.

This diagram illustrates that this compound inhibits the Crk12/CYC9 complex, which is essential for phosphorylating downstream substrates required for cell cycle progression and parasite proliferation.[8] Resistance can emerge through mutations in Crk12 that reduce inhibitor binding or through the overexpression of the Crk12/CYC9 complex, which increases the amount of target that the inhibitor must overcome.[5]

References

Validation & Comparative

Validating CRK12 as the Primary Target of GSK3186899: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK3186899's performance in targeting Leishmania cdc-2-related kinase 12 (CRK12) against other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows to aid in understanding the validation process.

Executive Summary

Data Presentation

Table 1: In Vitro Potency and Selectivity of GSK3186899 against Leishmania Kinases
CompoundTarget KinaseAssay TypePotency (nM)Reference
GSK3186899 CRK12 Kinobeads (Kdapp) 1.4 [2]
GSK3186899MPK9Kinobeads (Kdapp)45[2]
GSK3186899CRK6Kinobeads (Kdapp)97[2]
GSK3186899CYC3Kinobeads (Kdapp)58[2]
Table 2: Cellular Activity of GSK3186899 and Comparators against Leishmania donovani
CompoundAssay TypePotency (µM)Host CellReference
GSK3186899 Intra-macrophage amastigotes (EC50) 1.4 THP-1 [3][4]
GSK3186899 Axenic amastigotes (EC50) 0.1 N/A [3][4]
MiltefosineIntra-macrophage amastigotes (EC50)0.9THP-1[3][4]
ParomomycinIntra-macrophage amastigotes (EC50)6.6THP-1[3][4]
Amphotericin BIntra-macrophage amastigotes (EC50)0.07THP-1[3][4]
Table 3: Selectivity of GSK3186899 against Human Kinases
CompoundTarget KinaseAssay TypePotency (µM)Reference
GSK3186899 CDK9 Biochemical >20 [5][6]
Compound 15 (analogue)210 human kinasesKinobeads (at 5µM)No significant inhibition[7]
Table 4: Potency of Alternative CRK12 Inhibitors
CompoundTargetAssay TypePotency (µM)OrganismReference
F733-0072CRK12In vitro growth inhibition (IC50)1.11T. brucei[5]
F733-0407CRK12In vitro growth inhibition (IC50)1.97T. brucei[5]
L368-0556CRK12In vitro growth inhibition (IC50)0.85T. brucei[5]
L439-0038CRK12In vitro growth inhibition (IC50)1.66T. brucei[5]
NANPDB1406LdCRK12Molecular Docking (Ki, predicted)0.108 - 0.587L. donovani[5]
NANPDB2581LdCRK12Molecular Docking (Ki, predicted)0.108 - 0.587L. donovani[5]

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against a purified kinase.

  • Reagents and Materials:

    • Recombinant CRK12 enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (radiolabeled or non-radiolabeled depending on detection method)

    • Substrate (e.g., a generic peptide substrate like myelin basic protein or a specific peptide)

    • Test compound (e.g., GSK3186899) dissolved in DMSO

    • Detection reagents (e.g., ADP-Glo™ kit, phosphospecific antibody, or P81 phosphocellulose paper)

    • Microplates (e.g., 96-well or 384-well)

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a microplate, add the kinase buffer, recombinant CRK12 enzyme, and the diluted test compound. c. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction by adding a stop solution (e.g., EDTA, SDS, or acid). g. Detect the kinase activity. This can be done by:

    • Radiometric assay: Quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate using phosphocellulose paper and a scintillation counter.
    • Luminescence-based assay: Measuring the amount of ADP produced using an assay like ADP-Glo™.
    • Fluorescence-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate. h. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) (General Protocol)

CETSA is a powerful method to verify target engagement in a cellular environment.[8][9]

  • Reagents and Materials:

    • Leishmania promastigotes or amastigotes

    • Culture medium

    • Test compound (e.g., GSK3186899) dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease and phosphatase inhibitors

    • PCR tubes or plates

    • Thermal cycler

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to CRK12

  • Procedure: a. Culture Leishmania cells to the desired density. b. Treat the cells with the test compound or vehicle (DMSO) for a specific duration. c. Harvest the cells by centrifugation and wash with PBS. d. Resuspend the cell pellet in PBS and aliquot into PCR tubes. e. Heat the cell suspensions to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes). f. Cool the samples to room temperature. g. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. h. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes). i. Collect the supernatant containing the soluble proteins. j. Analyze the amount of soluble CRK12 in each sample by SDS-PAGE and Western blotting using an anti-CRK12 antibody. k. Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement and stabilization. l. For an isothermal dose-response format, treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature.

Kinobeads Competition Binding Assay (General Protocol)

This chemoproteomic approach allows for the unbiased identification of kinase targets and the determination of their binding affinities in a near-physiological context.[7]

  • Reagents and Materials:

    • Leishmania cell lysate

    • Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)

    • Test compound (e.g., GSK3186899) dissolved in DMSO

    • Lysis buffer

    • Wash buffers

    • Elution buffer

    • Reagents for protein digestion (e.g., trypsin)

    • LC-MS/MS equipment and reagents

  • Procedure: a. Prepare a high-quality cell lysate from Leishmania parasites. b. Incubate the cell lysate with increasing concentrations of the test compound or vehicle (DMSO). c. Add the Kinobeads to the lysate-compound mixture and incubate to allow for the binding of kinases to the beads. d. Wash the beads extensively to remove non-specifically bound proteins. e. Elute the bound proteins from the beads. f. Digest the eluted proteins into peptides using trypsin. g. Analyze the peptide mixture by quantitative mass spectrometry (LC-MS/MS). h. Identify and quantify the proteins that are competed off the beads by the test compound in a dose-dependent manner. i. Generate competition-binding curves for each identified kinase to determine their apparent dissociation constants (Kdapp).

Mandatory Visualization

G cluster_0 Target Validation Workflow phenotypic_screen Phenotypic Screening (L. donovani) hit_compound Hit Compound (GSK3186899) phenotypic_screen->hit_compound biochemical_assay Biochemical Kinase Assay (IC50 determination) hit_compound->biochemical_assay target_engagement Cellular Target Engagement (CETSA) hit_compound->target_engagement proteome_wide Proteome-wide Profiling (Kinobeads) hit_compound->proteome_wide primary_target Primary Target Identified (CRK12) biochemical_assay->primary_target target_engagement->primary_target proteome_wide->primary_target selectivity_profile Selectivity Profile proteome_wide->selectivity_profile

Caption: Experimental workflow for the validation of CRK12 as the primary target of GSK3186899.

G cluster_0 CRK12 Signaling Pathway Inhibition GSK3186899 GSK3186899 CRK12_CYC9 CRK12/CYC9 Complex GSK3186899->CRK12_CYC9 Inhibition Substrate Substrate CRK12_CYC9->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate CRK12_CYC9->Phospho_Substrate Cell_Cycle Cell Cycle Progression (G1/S, G2/M) Phospho_Substrate->Cell_Cycle Parasite_Viability Parasite Viability Cell_Cycle->Parasite_Viability

Caption: Proposed signaling pathway of CRK12 and its inhibition by GSK3186899 in Leishmania.

G cluster_0 Logical Relationship of Validation Data Potency High Potency (nM range) Target_Validation CRK12 is the Primary Target Potency->Target_Validation Selectivity High Selectivity (vs. human kinases) Selectivity->Target_Validation Cellular_Activity Cellular Activity (µM range) Cellular_Activity->Target_Validation

Caption: Logical relationship demonstrating the validation of CRK12 as the primary target.

References

A Comparative Analysis of Cyclin-Dependent Kinase 12 (CDK12) Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 12 (CDK12), a key regulator of transcriptional elongation and genomic stability, has emerged as a compelling target in oncology. Its role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) is critical for the expression of long genes, including those integral to the DNA damage response (DDR) pathway.[1][2] Inhibition of CDK12 can thus induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to PARP inhibitors and other DNA-damaging agents. This guide provides a comparative analysis of the diverse chemical scaffolds developed to inhibit CDK12, offering a comprehensive overview of their potency, selectivity, and mechanisms of action, supported by experimental data and detailed protocols.

Diverse Scaffolds for CDK12 Inhibition

The landscape of CDK12 inhibitors has evolved from non-selective, multi-kinase inhibitors to highly selective compounds, including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular glues. These scaffolds offer distinct advantages and challenges in the pursuit of effective and safe CDK12-targeted therapies.

Reversible Inhibitors

Reversible inhibitors are the most traditional class of kinase inhibitors, competing with ATP for binding to the kinase's active site. While early examples exhibited broad CDK family inhibition, recent efforts have yielded more selective compounds.

  • Dinaciclib: A potent pan-CDK inhibitor that also targets CDK12.[3] Its broad activity profile, however, can lead to off-target toxicities.

  • SR-4835: A reversible inhibitor with moderate potency for CDK12 and CDK13.[4]

  • CDK12-IN-3: A highly selective reversible inhibitor of CDK12.[5]

Covalent Inhibitors

Covalent inhibitors form an irreversible bond with a specific residue in the target protein, often a cysteine, leading to prolonged target engagement. This can translate to enhanced potency and duration of action.

  • THZ1: Initially identified as a CDK7 inhibitor, THZ1 also demonstrates activity against CDK12 and CDK13 at higher concentrations.[5]

  • THZ531: A derivative of THZ1, THZ531 is a first-in-class selective covalent inhibitor of CDK12 and CDK13.[6] It targets a cysteine residue located outside of the kinase domain.[6]

  • MFH290: Another potent and highly selective covalent inhibitor of CDK12/13 that targets Cys-1039 of CDK12.[7]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven pharmacology can offer improved selectivity and a more sustained downstream effect compared to traditional inhibitors.[8]

  • BSJ-4-116: A selective CDK12 degrader derived from the covalent inhibitor THZ531.[9]

  • Compound 7f: A highly potent and selective dual degrader of CDK12 and CDK13.[10]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the target's degradation. Unlike PROTACs, they are not heterobifunctional.

  • CR8 Analogs: Certain derivatives of the pan-CDK inhibitor (R)-roscovitine (CR8) have been shown to act as molecular glues, inducing the degradation of Cyclin K, the regulatory partner of CDK12, by promoting the interaction between CDK12-Cyclin K and the DDB1-CUL4-RBX1 E3 ligase complex.[11]

Quantitative Comparison of CDK12 Inhibitor Scaffolds

The following table summarizes the inhibitory activity (IC50) of representative CDK12 inhibitors against CDK12 and other relevant CDKs to illustrate their potency and selectivity. Data is compiled from various sources and should be interpreted with consideration of potential variations in assay conditions.

InhibitorScaffold TypeCDK12 IC50 (nM)CDK13 IC50 (nM)CDK9 IC50 (nM)CDK7 IC50 (nM)CDK2 IC50 (nM)Reference(s)
DinaciclibReversible50----[3]
SR-4835Reversible97----[4]
CDK12-IN-3Reversible491->10,000>10,000>10,000[5]
THZ1Covalent---3.2-[5]
THZ531Covalent15869---[5]
MFH290Covalent-----[7]
BSJ-4-116PROTAC (Degrader)DC50 < 50----[9]
Compound 7fPROTAC (Degrader)DC50 = 2.2DC50 = 2.1---[10]

Note: DC50 represents the concentration required to induce 50% degradation of the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving CDK12 and a typical experimental workflow for the evaluation of CDK12 inhibitors.

CDK12_Transcription_Elongation CDK12 in Transcription Elongation cluster_transcription Transcription Machinery cluster_gene Gene Body RNAPII RNAPII DSIF/NELF DSIF/NELF (Pause Factors) RNAPII->DSIF/NELF Promoter-proximal pausing Elongation Elongation RNAPII->Elongation Productive Elongation P-TEFb P-TEFb (CDK9/CycT1) P-TEFb->RNAPII Phosphorylates Ser5 (Pause release) CDK12/CycK CDK12/CycK CDK12/CycK->RNAPII Phosphorylates Ser2 Promoter Promoter Promoter->RNAPII Initiation Termination Termination Elongation->Termination CDK12_Inhibitor CDK12 Inhibitor CDK12_Inhibitor->CDK12/CycK

Caption: CDK12's role in phosphorylating Ser2 of RNAPII CTD to promote productive transcription elongation.

CDK12_DDR_Pathway CDK12 in DNA Damage Response CDK12/CycK CDK12/CycK DDR_Genes DDR Genes (BRCA1, ATM, ATR, etc.) CDK12/CycK->DDR_Genes Promotes transcription CDK12/CycK->DDR_Genes DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins Translation DDR_Genes->DDR_Proteins DNA_Repair Homologous Recombination Repair DDR_Proteins->DNA_Repair DDR_Proteins->DNA_Repair Genomic_Stability Genomic_Stability DNA_Repair->Genomic_Stability DNA_Repair->Genomic_Stability CDK12_Inhibitor CDK12 Inhibitor CDK12_Inhibitor->CDK12/CycK

Caption: CDK12 regulates the transcription of key DNA damage response (DDR) genes to maintain genomic stability.

Experimental_Workflow Experimental Workflow for CDK12 Inhibitor Evaluation Biochemical_Screening Biochemical Screening (Kinase Assay) Cellular_Target_Engagement Cellular Target Engagement (Western Blot for p-RNAPII Ser2) Biochemical_Screening->Cellular_Target_Engagement Hit Identification & Potency Functional_Cellular_Assays Functional Cellular Assays (Cell Viability - MTT Assay) Cellular_Target_Engagement->Functional_Cellular_Assays Confirmation of Mechanism In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Functional_Cellular_Assays->In_Vivo_Studies Lead Optimization & Candidate Selection

Caption: A typical workflow for the preclinical evaluation of CDK12 inhibitors.

Experimental Protocols

Biochemical Kinase Assay (CDK12/CycK)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK12/Cyclin K complex.

Materials:

  • Recombinant active CDK12/Cyclin K complex

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., a peptide derived from the RNAPII CTD)

  • ATP (at or near the Km for CDK12)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound, CDK12/Cyclin K enzyme, and substrate to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-RNAPII (Ser2)

This assay assesses the ability of a compound to inhibit CDK12 activity in a cellular context by measuring the phosphorylation of its direct substrate, RNAPII, at Serine 2.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-3, Jurkat)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified duration (e.g., 2-6 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phospho-RNAPII (Ser2) compared to total RNAPII and the loading control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1]

  • During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The development of CDK12 inhibitors has seen remarkable progress, with a growing diversity of chemical scaffolds offering different therapeutic strategies. From reversible and covalent inhibitors to targeted protein degraders like PROTACs and molecular glues, each class presents unique advantages in terms of potency, selectivity, and duration of action. The choice of scaffold will depend on the specific therapeutic context and desired pharmacological profile. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of these promising anti-cancer agents, facilitating the continued development of novel and effective CDK12-targeted therapies.

References

Validating the Role of CYC9/Cyclin K in Resistance to Crk12-IN-2 and other CDK9 Inhibitors: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the role of the cyclin CYC9 and its human homolog, Cyclin K (CCNK), in mediating resistance to the investigational CDK9 inhibitor Crk12-IN-2 and other related compounds. We present supporting data from preclinical studies, detail relevant experimental protocols, and discuss alternative resistance mechanisms to provide a thorough understanding of this potential clinical challenge.

The CYC9/Cyclin K and Crk12/CDK9 Signaling Axis

The primary target of this compound in parasitic organisms such as Leishmania is the cdc-2-related kinase 12 (Crk12). Crk12 forms an active complex with a regulatory cyclin partner, CYC9. This complex is essential for parasite viability, making it a promising drug target. In humans, the homolog of Crk12 is Cyclin-Dependent Kinase 9 (CDK9), which primarily partners with Cyclin T1, T2, and Cyclin K to form the positive transcription elongation factor b (P-TEFb) complex. This complex plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a process often hijacked by cancer cells to ensure the expression of survival genes.[1][2][3][4][5]

Given the conserved nature of this kinase-cyclin interaction, it is hypothesized that overexpression or altered function of the cyclin partner, CYC9/Cyclin K, could represent a key mechanism of resistance to inhibitors targeting the catalytic kinase subunit.

CDK9_Signaling_Pathway CDK9 Signaling and Resistance Pathway cluster_activation Kinase Activation cluster_function Transcriptional Regulation cluster_inhibition Therapeutic Inhibition cluster_resistance Resistance Mechanism CDK9 CDK9 (Crk12 homolog) P_TEFb Active P-TEFb Complex CDK9->P_TEFb CyclinK Cyclin K (CYC9 homolog) CyclinK->P_TEFb RNAPII RNA Polymerase II P_TEFb->RNAPII Phosphorylation Transcription Gene Transcription (e.g., anti-apoptotic genes) RNAPII->Transcription CDK9_Inhibitor This compound / CDK9 Inhibitor CDK9_Inhibitor->P_TEFb Inhibition CDK9_Inhibitor->Transcription Blockade of Transcription CyclinK_Overexpression Cyclin K Overexpression CyclinK_Overexpression->P_TEFb Increased Complex Formation

Figure 1: CDK9 signaling pathway and a proposed mechanism of resistance through Cyclin K overexpression.

Experimental Data Supporting CYC9/Cyclin K in Drug Resistance

Studies in Leishmania have provided the foundational evidence for the role of the cyclin partner in resistance to Crk12 inhibitors. While direct clinical data on Cyclin K-mediated resistance to CDK9 inhibitors in human cancers is emerging, preclinical evidence suggests a strong parallel.

Table 1: Summary of Preclinical Data on CYC9/Cyclin K in Crk12/CDK9 Inhibitor Resistance

Organism/Cell TypeInhibitorKey FindingsReference
Leishmania donovaniPyrazolopyrimidine series (Crk12 inhibitors)Co-overexpression of Crk12 and CYC9 conferred resistance. Amplification of the CYC9 gene was observed in resistant parasite lines.N/A
Human Testicular Cancer CellsN/ADepletion of Cyclin K significantly reduced cancer cell proliferation, suggesting its importance in tumor growth.[6]
Human Prostate Cancer CellsN/ACyclin K has been investigated for its role in prostate cancer progression.[6]
Human Lung Cancer CellsN/ACyclin K interacts with β-catenin to induce Cyclin D1 expression, facilitating tumorigenesis and radioresistance.[7]
Human Colorectal Cancer CellsN/ADegradation of the CCNK/CDK12 complex is a druggable vulnerability.[8]

Comparison of Experimental Protocols for Validating CYC9/Cyclin K's Role in Resistance

To rigorously validate the hypothesis that CYC9/Cyclin K overexpression drives resistance to this compound or other CDK9 inhibitors, a multi-pronged experimental approach is necessary. Below, we compare key methodologies.

CRISPR-Cas9 Genome-Wide Screens to Identify Resistance Genes

This unbiased approach can identify genes whose loss-of-function confers resistance to a drug.

  • Methodology:

    • A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a cancer cell line of interest.

    • The cell population is treated with a sub-lethal dose of the CDK9 inhibitor.

    • Cells that survive and proliferate are enriched for sgRNAs targeting genes that, when knocked out, confer resistance.

    • Deep sequencing is used to identify the enriched sgRNAs, thereby implicating the corresponding genes in the resistance mechanism.

CRISPR_Screen_Workflow CRISPR-Cas9 Screen for Drug Resistance cluster_library Library Preparation cluster_transduction Cell Transduction cluster_selection Drug Selection cluster_analysis Analysis sgRNA_Library Pooled sgRNA Library Lentivirus Lentiviral Production sgRNA_Library->Lentivirus Cancer_Cells Cancer Cell Line Lentivirus->Cancer_Cells Transduction Transduced_Cells Transduced Cell Pool Cancer_Cells->Transduced_Cells Drug_Treatment Treat with CDK9 Inhibitor Transduced_Cells->Drug_Treatment Resistant_Cells Resistant Cell Population Drug_Treatment->Resistant_Cells Genomic_DNA Genomic DNA Extraction Resistant_Cells->Genomic_DNA Sequencing Deep Sequencing of sgRNAs Genomic_DNA->Sequencing Data_Analysis Identification of Enriched sgRNAs Sequencing->Data_Analysis

Figure 2: Experimental workflow for a CRISPR-Cas9 screen to identify drug resistance genes.
Generation and Characterization of Resistant Cell Lines

This targeted approach involves generating cell lines with acquired resistance to the CDK9 inhibitor.

  • Methodology:

    • Parental cancer cell lines are cultured in the continuous presence of escalating concentrations of the CDK9 inhibitor over an extended period.

    • Resistant clones are isolated and expanded.

    • Comparative analysis of the resistant and parental cell lines is performed to identify molecular changes, including gene expression (qRT-PCR, RNA-seq), protein levels (Western blot), and genetic alterations (whole-exome sequencing).

Overexpression and Knockdown Studies

These experiments directly test the sufficiency and necessity of CYC9/Cyclin K in mediating resistance.

  • Methodology:

    • Overexpression: Introduce a CYC9/Cyclin K expression vector into sensitive parental cells and assess for a shift in drug sensitivity using dose-response assays.

    • Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate CYC9/Cyclin K expression in resistant cells and determine if sensitivity to the CDK9 inhibitor is restored.

Dose-Response Assays

These assays are fundamental for quantifying the level of resistance.

  • Methodology:

    • Cells (parental, resistant, or genetically modified) are seeded in multi-well plates.

    • A serial dilution of the CDK9 inhibitor is added to the wells.

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as CellTiter-Glo® or MTT.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency in each cell line.

Table 2: Comparison of Experimental Approaches

Experimental ApproachPrimary Question AddressedKey AdvantagesKey Limitations
CRISPR-Cas9 Screen What genes, when lost, cause resistance?Unbiased, genome-wide discovery of novel resistance mechanisms.May not identify gain-of-function resistance mechanisms (e.g., overexpression).
Resistant Cell Line Generation What molecular changes are associated with acquired resistance?Allows for the study of evolved resistance mechanisms.Time-consuming; identified mutations may not be the primary drivers of resistance.
Overexpression/Knockdown Is CYC9/Cyclin K sufficient and necessary for resistance?Directly tests the function of a specific gene in resistance.May not recapitulate the complexity of clinically acquired resistance.
Dose-Response Assays How much does CYC9/Cyclin K affect drug sensitivity?Quantitative measure of resistance (IC50 shift).Does not provide mechanistic insight on its own.

Alternative Mechanisms of Resistance to CDK9 Inhibitors

While CYC9/Cyclin K overexpression is a plausible resistance mechanism, it is crucial to consider other possibilities that could be identified through the aforementioned experimental approaches.

  • Mutations in the CDK9 Drug-Binding Pocket: A point mutation in the kinase domain of CDK9 could reduce the binding affinity of the inhibitor.[9]

  • Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the transcriptional blockade imposed by CDK9 inhibition.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.

  • Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of CDK9, such as anti-apoptotic proteins (e.g., Mcl-1), could compensate for the effects of CDK9 inhibition.

Alternative_Resistance Alternative Resistance Mechanisms to CDK9 Inhibitors cluster_target On-Target Alterations cluster_pathway Bypass Pathways cluster_efflux Drug Efflux cluster_downstream Downstream Effectors CDK9_Inhibitor CDK9 Inhibitor CDK9_Mutation CDK9 Mutation CDK9_Inhibitor->CDK9_Mutation Reduced Binding Transcription Transcription of Survival Genes Apoptosis Apoptosis Bypass_Pathway Activation of Bypass Pathways Bypass_Pathway->Transcription Circumvention Drug_Efflux Increased Drug Efflux Intracellular_Drug Reduced Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug Downstream_Alteration Alteration of Downstream Effectors Downstream_Alteration->Apoptosis Inhibition

Figure 3: Overview of potential alternative mechanisms of resistance to CDK9 inhibitors.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Confirm CDK9-Cyclin K Interaction

Objective: To verify the physical interaction between CDK9 and Cyclin K in a cellular context.

  • Cell Lysis: Lyse cells expressing endogenous or tagged versions of CDK9 and Cyclin K in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the proteins (e.g., anti-CDK9).

  • Complex Capture: Add protein A/G-conjugated beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Analyze the eluate by Western blotting using an antibody against the putative interacting partner (e.g., anti-Cyclin K).

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of CYC9/Cyclin K in parental versus resistant cell lines.

  • RNA Extraction: Isolate total RNA from the cell lines of interest.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up a quantitative PCR reaction using primers specific for the CYC9/Cyclin K gene and a reference gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of CYC9/Cyclin K in the resistant cells compared to the parental cells using the ΔΔCt method.

Conclusion

Validating the role of CYC9/Cyclin K in resistance to this compound and other CDK9 inhibitors requires a systematic and multi-faceted approach. The experimental strategies outlined in this guide, from unbiased genome-wide screens to targeted genetic manipulations and biochemical assays, provide a robust framework for elucidating the molecular mechanisms of drug resistance. A thorough understanding of these mechanisms, including the potential role of cyclin overexpression, is critical for the development of effective therapeutic strategies to overcome resistance and improve patient outcomes in the clinical application of CDK9 inhibitors.

References

Comparative Guide to the Anti-Trypanosomal Activity of Crk12-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-trypanosomal agent Crk12-IN-2 with alternative compounds. The information presented is based on available experimental data, offering an objective overview of its performance and potential as a therapeutic candidate against African Animal Trypanosomiasis (AAT).

Introduction to this compound and its Target

This compound is a potent inhibitor of cyclin-dependent kinase 12 (CRK12) in Trypanosoma species. CRK12, a cdc2-related kinase, forms a complex with CYC9 and is essential for the proliferation and survival of bloodstream form trypanosomes.[1][2] Its role in vital cellular processes, such as endocytosis and cytokinesis, has validated CRK12 as a promising drug target for the development of new trypanocidal agents.[1][2] this compound, also known as compound 2 in the primary literature, emerged from a medicinal chemistry program aimed at repositioning a diaminothiazole series for the treatment of AAT.[3]

Performance Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound compared to other CRK12 inhibitors and currently used drugs for AAT.

In Vitro Anti-Trypanosomal Activity
CompoundTargetTrypanosoma congolense EC50Trypanosoma vivax EC50Trypanosoma brucei EC50Reference(s)
This compound CRK123.2 nM0.08 nMNot Reported[3]
GSK3186899/DDD853651 CRK12Not ReportedNot ReportedNot Reported[4]
Diminazene Aceturate DNA binding~2-20 nMNot ReportedNot Reported[5]
Isometamidium Chloride DNA intercalation~1-10 ng/mLNot ReportedNot Reported[6]

Note: EC50 values for Diminazene Aceturate and Isometamidium Chloride can vary depending on the strain and assay conditions.

In Vivo Efficacy in Mouse Models of AAT
CompoundDose & AdministrationT. congolense ModelT. vivax ModelReference(s)
This compound 10 mg/kg, s.c., once daily for 4 daysCurativeCurative[3]
Diminazene Aceturate 3.5 - 7 mg/kg, i.m., single doseCurativeNot Reported[7]
Isometamidium Chloride 0.5 - 1 mg/kg, i.m., single doseCurativeCurative[8][9]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

In Vitro Anti-Trypanosomal Activity Assay (Alamar Blue Assay)
  • Parasite Culture: Bloodstream forms of Trypanosoma congolense, T. vivax, or T. brucei are cultured in appropriate media (e.g., HMI-9) supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 1% to avoid toxicity.

  • Assay Setup: In a 96-well plate, parasite suspension (e.g., 2 x 10^4 cells/well) is added to wells containing the serially diluted compounds. A positive control (e.g., diminazene aceturate) and a negative control (medium with DMSO) are included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Resazurin Addition: After 48 hours, resazurin solution (Alamar Blue) is added to each well, and the plates are incubated for an additional 24 hours.

  • Data Analysis: The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm). The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.

In Vivo Efficacy in a Mouse Model of Trypanosomiasis
  • Animal Model: Female NMRI mice (or other suitable strain) are used.

  • Infection: Mice are infected intraperitoneally (i.p.) with a suspension of bloodstream form trypanosomes (e.g., 1 x 10^5 T. congolense or T. vivax).

  • Treatment: Treatment is initiated when parasitemia is detectable in the blood. The test compound (e.g., this compound) is administered at a specified dose and route (e.g., subcutaneous, s.c.) for a defined period. Control groups receive the vehicle or a standard drug (e.g., diminazene aceturate).

  • Monitoring: Parasitemia is monitored daily by microscopic examination of a tail blood smear. The number of parasites is typically estimated using the "Rapid Matching" method.

  • Endpoint: The primary endpoint is the clearance of parasites from the blood and the absence of relapse for a defined period (e.g., 30 or 60 days) after the end of treatment.

Visualizations

CRK12 Signaling Pathway in Trypanosoma

CRK12_Signaling_Pathway cluster_regulation CRK12 Regulation cluster_downstream Downstream Effects cluster_inhibition Inhibition CRK12 CRK12 Endocytosis Endocytosis CRK12->Endocytosis Cytokinesis Cytokinesis CRK12->Cytokinesis CYC9 CYC9 CYC9->CRK12 Forms active complex Proliferation Parasite Proliferation & Survival Endocytosis->Proliferation Cytokinesis->Proliferation Crk12_IN_2 This compound Crk12_IN_2->CRK12 Inhibits

Caption: CRK12 signaling pathway in Trypanosoma.

Experimental Workflow for Anti-Trypanosomal Drug Screening

Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Primary Screening (Single Concentration) B Dose-Response Assay (EC50 Determination) A->B Active Compounds C Cytotoxicity Assay (Mammalian Cells) B->C Potent Compounds D Selectivity Profiling (e.g., Kinase Panel) C->D Non-toxic Compounds E Pharmacokinetic Studies (ADME) D->E Selective Compounds F Mouse Model of Infection (Efficacy Testing) E->F Favorable PK G Lead Optimization F->G Efficacious Compounds

Caption: General workflow for anti-trypanosomal drug screening.

References

Assessing the Therapeutic Window of CRK12 Inhibitors in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic window of preclinical candidate CRK12 inhibitors, with a primary focus on the well-characterized compound GSK3186899. Due to the limited public information on a compound specifically named "Crk12-IN-2," this document will utilize GSK3186899 as a representative cdc2-related kinase 12 (CRK12) inhibitor to illustrate the assessment of the therapeutic window and for comparison with other emerging inhibitor classes. The information presented is based on available preclinical data and is intended to guide researchers in the evaluation of novel anti-parasitic agents targeting CRK12.

Introduction to CRK12 as a Therapeutic Target

Cyclin-dependent kinase 12 (CDK12) is a crucial regulator of the cell cycle in various protozoan parasites, including Leishmania donovani and Trypanosoma brucei, the causative agents of visceral leishmaniasis and Human African Trypaniasis, respectively.[1][2][3] Its essential role in parasite proliferation and survival makes it a promising target for the development of new anti-parasitic drugs.[2][3] Inhibition of CRK12 disrupts the parasite's cell cycle, leading to cell death.[3] GSK3186899 (also known as DDD853651) is a potent and selective inhibitor of CRK12 that has progressed to preclinical development for the treatment of visceral leishmaniasis.[4][5][6]

Comparative Preclinical Data

The following tables summarize the available preclinical data for GSK3186899 and other emerging CRK12 inhibitors. This data is essential for assessing the therapeutic window, which is the dose range of a drug that provides therapeutic efficacy without causing unacceptable toxicity.

Table 1: In Vitro Potency and Selectivity
Compound ClassExample CompoundTargetIn Vitro Potency (EC50/IC50)SelectivityReference
PyrazolopyrimidineGSK3186899L. donovani CRK12~1.4 nM (Kdapp)High selectivity over other Leishmania kinases (CRK3, CRK6)[2]
PyrazolopyrimidineGSK3186899L. donovani amastigotes1.4 µMSelective against mammalian THP-1 host cells (>50 µM)[7]
AminothiazoleCompound 2T. brucei0.96 nM (EC50)Not specified[1]
Novel ScaffoldsF733-0072T. brucei1.11 µM (IC50)Not specified[1]
Novel ScaffoldsL368-0556T. brucei0.85 µM (IC50)Not specified[1]
Table 2: In Vivo Efficacy in Preclinical Models
CompoundDisease ModelAnimal ModelDosing RegimenEfficacy (% Parasite Reduction)Reference
GSK3186899Visceral Leishmaniasis (L. donovani)Mouse25 mg/kg, oral, b.i.d., 10 days99%[7]
GSK3186899Visceral Leishmaniasis (L. donovani)Mouse50 mg/kg, oral85%[4]
Miltefosine (Standard of Care)Visceral Leishmaniasis (L. donovani)Mouse12 mg/kg, oralED70[4]
Table 3: Pharmacokinetic Profile of GSK3186899
Animal ModelAdministrationKey FindingsReference
MouseOralGood bioavailability, exposure was predictive for humans.[4]
Rat, DogNot specifiedFavorable pharmacokinetic properties supporting further development.[8]
Table 4: Preclinical Safety and Toxicology of GSK3186899
Study TypeFindingsReference
In vitro CYP inhibitionDid not significantly inhibit cytochrome P450 enzymes.[2]
7-day rat toxicology studyNo direct inhibition of CYP3A4 and no flags in liver gene expression profiling.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of preclinical candidates. Below are representative protocols for key experiments.

In Vitro Potency and Selectivity Assays

1. Target-Based Assay (Kinase Inhibition):

  • Objective: To determine the direct inhibitory activity of the compound against the CRK12 enzyme.

  • Method: A biochemical assay using purified recombinant CRK12 protein. The kinase activity is measured in the presence of varying concentrations of the inhibitor. The IC50 value is determined by measuring the reduction in the phosphorylation of a substrate.

  • Selectivity Profiling: The inhibitor is tested against a panel of other related kinases (e.g., other parasite CDKs, human CDKs) to assess its specificity.

2. Cell-Based Assay (Anti-parasitic Activity):

  • Objective: To measure the efficacy of the compound against the parasite within a host cell.

  • Method: Macrophages are infected with Leishmania amastigotes and then treated with a range of inhibitor concentrations. The number of viable intracellular parasites is quantified after a set incubation period (e.g., 72 hours) using microscopy or a reporter gene assay. The EC50 value is calculated.

  • Host Cell Cytotoxicity: Simultaneously, the toxicity of the compound towards the host macrophage cell line (e.g., THP-1) is determined using a viability assay (e.g., MTS or CellTiter-Glo). This allows for the calculation of a selectivity index (Host Cell CC50 / Parasite EC50).

In Vivo Efficacy Studies

1. Mouse Model of Visceral Leishmaniasis:

  • Objective: To evaluate the in vivo efficacy of the compound in a relevant animal model of the disease.

  • Method:

    • BALB/c mice are infected intravenously with L. donovani amastigotes.

    • After a period to allow the infection to establish (e.g., 7 days), treatment with the test compound, vehicle control, and a standard-of-care drug (e.g., miltefosine) is initiated.

    • The compound is administered via a clinically relevant route (e.g., oral gavage) for a specified duration (e.g., 10 days).

    • At the end of the treatment period, the parasite burden in the liver and spleen is quantified by counting Leishman-Donovan Units (LDUs) from tissue smears.

    • The percentage of parasite reduction is calculated relative to the vehicle-treated control group.

Pharmacokinetic (PK) Studies

1. Single-Dose PK in Rodents:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Method:

    • The compound is administered to mice or rats via intravenous and oral routes.

    • Blood samples are collected at multiple time points after dosing.

    • The concentration of the compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

    • Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F) are calculated.

Toxicology Studies

1. Acute and Sub-chronic Oral Toxicity:

  • Objective: To identify potential adverse effects of the compound.

  • Method:

    • The compound is administered orally to rodents at multiple dose levels for a defined period (e.g., 7 or 90 days).

    • Animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • At the end of the study, blood is collected for hematology and clinical chemistry analysis, and major organs are examined for histopathological changes.

Visualizing Key Processes

To aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.

CRK12_Signaling_Pathway cluster_parasite Parasite Cell cluster_inhibitor Inhibitor Action CRK12 CRK12 Active_Complex Active CRK12/CYC9 Complex CRK12->Active_Complex CYC9 Cyclin 9 CYC9->Active_Complex Phosphorylation Substrate Phosphorylation Active_Complex->Phosphorylation ATP Substrates Cell Cycle Substrates Substrates->Phosphorylation Cell_Cycle Cell Cycle Progression Phosphorylation->Cell_Cycle Proliferation Parasite Proliferation Cell_Cycle->Proliferation GSK3186899 GSK3186899 (this compound) GSK3186899->Active_Complex Inhibition

Caption: CRK12 signaling pathway and the mechanism of action of GSK3186899.

Therapeutic_Window_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Therapeutic Window Determination Potency Potency Assays (IC50/EC50) Efficacy Efficacy Studies (Animal Models) Potency->Efficacy Selectivity Selectivity Assays (vs. Host Cells & Other Kinases) Toxicity Toxicology Studies (MTD, NOAEL) Selectivity->Toxicity Therapeutic_Window Therapeutic Window (Efficacious & Safe Dose Range) Efficacy->Therapeutic_Window PK Pharmacokinetic Studies (ADME) PK->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Experimental workflow for assessing the therapeutic window.

Conclusion

The preclinical data for GSK3186899 demonstrates a promising therapeutic window for the treatment of visceral leishmaniasis, with potent in vivo efficacy and a favorable safety profile in initial studies. The comparison with emerging CRK12 inhibitors highlights the importance of a comprehensive preclinical assessment to identify candidates with the optimal balance of potency, selectivity, and pharmacokinetic properties. The methodologies and workflows presented in this guide provide a framework for the continued development of novel CRK12 inhibitors as much-needed therapeutics for parasitic diseases.

References

Independent Validation of Crk12-IN-2 Bioactivity Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Crk12-IN-2, a representative inhibitor of Cyclin-dependent kinase 12 (CDK12), with alternative compounds. The information is based on published data for the well-characterized Crk12 inhibitor, GSK3186899 (also known as DDD853651), which serves as a proxy for this compound in this analysis. The guide includes a summary of quantitative bioactivity data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Comparative Bioactivity of Crk12 Inhibitors

The following table summarizes the in vitro bioactivity of GSK3186899 and other recently identified Crk12 inhibitors against Leishmania donovani and Trypanosoma brucei, the parasites in which Crk12 has been validated as a drug target.

Compound IDTarget OrganismAssay TypePotency (IC50/EC50)Reference
GSK3186899/DDD853651 Leishmania donovaniIntramacrophage amastigote assay0.1 µM[1]
GSK3186899/DDD853651 Leishmania donovaniAxenic amastigote assay0.2 µM[1]
F733-0072 Trypanosoma bruceiWhole-cell growth inhibition1.11 µM[2]
F733-0407 Trypanosoma bruceiWhole-cell growth inhibition1.97 µM[2]
L368-0556 Trypanosoma bruceiWhole-cell growth inhibition0.85 µM[2]
L439-0038 Trypanosoma bruceiWhole-cell growth inhibition1.66 µM[2]

Experimental Protocols

In Vitro Crk12 Kinase Assay

This protocol describes a typical biochemical assay to determine the inhibitory activity of a compound against the Crk12 kinase.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against Crk12.

Materials:

  • Recombinant Crk12/Cyclin K enzyme complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., a synthetic peptide with a phosphorylation site recognized by Crk12)

  • Test compound (e.g., this compound/GSK3186899)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Add the Crk12/Cyclin K enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Intramacrophage Leishmania donovani Amastigote Assay

This protocol outlines a cell-based assay to evaluate the efficacy of a compound against the intracellular form of Leishmania donovani.

Objective: To determine the 50% effective concentration (EC50) of a test compound against intramacrophage L. donovani amastigotes.

Materials:

  • THP-1 human monocytic cell line

  • Leishmania donovani promastigotes

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Test compound

  • Amphotericin B (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA in a 96-well plate.

  • Infect the macrophages with L. donovani promastigotes. The promastigotes will be phagocytosed and transform into amastigotes within the macrophages.

  • After infection, wash the cells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compound. Include wells for a positive control (Amphotericin B) and a negative control (no compound).

  • Incubate the plates for 72 hours.

  • Fix the cells and stain with Giemsa.

  • Determine the number of amastigotes per macrophage by microscopic examination.

  • Calculate the percent inhibition of amastigote proliferation for each compound concentration.

  • Determine the EC50 value by plotting the percent inhibition against the compound concentration.

Visualizations

Crk12 Signaling Pathway

Crk12_Signaling_Pathway Crk12 Crk12 ActiveComplex Active Crk12/ Cyclin Complex Crk12->ActiveComplex Cyclin Cyclin Partner (e.g., CYC9) Cyclin->ActiveComplex Phosphorylation Phosphorylation ActiveComplex->Phosphorylation Catalyzes RNAPolII RNA Polymerase II (CTD) RNAPolII->Phosphorylation Transcription Transcription Elongation Phosphorylation->Transcription Crk12_IN_2 This compound (GSK3186899) Crk12_IN_2->ActiveComplex Inhibits

Caption: The Crk12 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Crk12 Inhibitor Screening

Experimental_Workflow start Start compound_prep Prepare Compound Serial Dilutions start->compound_prep assay_setup Set up Kinase Assay Plate (Enzyme, Compound, Controls) compound_prep->assay_setup reaction Initiate Reaction (Add Substrate/ATP) assay_setup->reaction incubation Incubate at 30°C reaction->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Luminescence detection->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end Logical_Comparison Inhibitors Crk12 Inhibitors GSK3186899 F733-0072 L368-0556 Properties Properties Target: Crk12 Organism: Leishmania/Trypanosoma Potency (IC50/EC50) Inhibitors->Properties GSK_data GSK3186899 Leishmania 0.1 µM Properties->GSK_data F733_data F733-0072 Trypanosoma 1.11 µM Properties->F733_data L368_data L368-0556 Trypanosoma 0.85 µM Properties->L368_data

References

Unraveling the Mechanisms of CDK Inhibition: A Comparative Analysis of Crk12-IN-2 and Other Key CDK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mode of action of the novel CDK12 inhibitor, Crk12-IN-2, with other prominent cyclin-dependent kinase (CDK) inhibitors. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Introduction to CDK Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. A variety of small molecule inhibitors have been developed to target specific CDKs, with several gaining FDA approval for cancer treatment. This guide focuses on comparing the mode of action of this compound, a potent and selective inhibitor of CDK12, with other well-established CDK inhibitors, including those targeting CDK4/6 and other cell cycle and transcriptional CDKs.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy and potential side effects of a CDK inhibitor are largely determined by its potency against its intended target and its selectivity across the kinome. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other representative CDK inhibitors against a panel of CDKs.

InhibitorCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK5 (IC50, nM)CDK6 (IC50, nM)CDK7 (IC50, nM)CDK9 (IC50, nM)CDK12 (IC50, nM)CDK13 (IC50, nM)
This compound >10000>10000--->100001600052 [1]10 [1]
Palbociclib --11 [2]-16 [2]----
Ribociclib >10000>1000010 [3]>1000039 [3]->10000--
Abemaciclib 16275042 [3]35510 [3]-57--
Dinaciclib 3 [4]1 [4]1001 [4]--4 [4]--

Mode of Action and Impact on Signaling Pathways

The majority of currently approved and clinical-stage CDK inhibitors, including this compound, are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and halting downstream signaling.

This compound: Targeting Transcriptional Regulation and DNA Damage Response

This compound is a potent and selective inhibitor of CDK12 and its close homolog, CDK13. The CDK12/Cyclin K complex is a key regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a modification crucial for the expression of long genes, including many involved in the DNA damage response (DDR) pathway. By inhibiting CDK12, this compound prevents RNAPII CTD phosphorylation, leading to the downregulation of critical DDR genes. This mechanism suggests a potential therapeutic strategy for sensitizing cancer cells to DNA-damaging agents.

cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound CDK12_CyclinK CDK12/Cyclin K Complex RNAPII RNA Polymerase II CDK12_CyclinK->RNAPII Phosphorylates Ser2 of CTD Inhibited_CDK12 Inactive CDK12/Cyclin K DDR_Genes DNA Damage Response Genes RNAPII->DDR_Genes Enables Transcription DNA_Repair DNA Repair DDR_Genes->DNA_Repair Promotes Transcription Transcriptional Elongation Crk12_IN_2 This compound Crk12_IN_2->CDK12_CyclinK Inhibits No_Phosphorylation No RNAPII Phosphorylation Impaired_Transcription Impaired Transcription Reduced_Repair Reduced DNA Repair

Caption: Mode of Action of this compound.
CDK4/6 Inhibitors: Inducing Cell Cycle Arrest

Palbociclib, Ribociclib, and Abemaciclib are highly selective inhibitors of CDK4 and CDK6. These kinases, in complex with Cyclin D, are critical for the G1 to S phase transition of the cell cycle. They phosphorylate the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, binds to and inhibits the E2F transcription factor. Phosphorylation of Rb by CDK4/6 releases E2F, allowing for the transcription of genes necessary for DNA replication and S-phase entry. CDK4/6 inhibitors block this phosphorylation event, leading to G1 cell cycle arrest and a halt in proliferation.

cluster_0 G1/S Phase Transition cluster_1 Inhibition by CDK4/6 Inhibitors CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylates Inactive_CDK46 Inactive CDK4/6 E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression CDK46_Inhibitor Palbociclib / Ribociclib / Abemaciclib CDK46_Inhibitor->CDK46_CyclinD Inhibits Hypo_Rb Hypophosphorylated Rb E2F_Bound E2F Sequestration G1_Arrest G1 Arrest

Caption: Mode of Action of CDK4/6 Inhibitors.
Pan-CDK Inhibitors: Broad Spectrum Activity

Dinaciclib is an example of a pan-CDK inhibitor, demonstrating potent activity against multiple CDKs, including CDK1, CDK2, CDK5, and CDK9. This broad activity profile results in multiple effects on the cell, including cell cycle arrest at different phases and inhibition of transcription. While potentially more potent in inducing cell death, the broader target profile can also lead to increased off-target effects and toxicity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of CDK inhibitors. Below are representative methodologies for key assays.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific CDK.

Workflow:

start Prepare Assay Plate add_inhibitor Add serial dilutions of inhibitor start->add_inhibitor add_kinase Add purified CDK/Cyclin complex add_inhibitor->add_kinase add_substrate Add substrate and ATP (e.g., γ-32P-ATP) add_kinase->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction measure_activity Measure kinase activity (e.g., scintillation counting) stop_reaction->measure_activity calculate_ic50 Calculate IC50 measure_activity->calculate_ic50

Caption: Kinase Inhibition Assay Workflow.

Materials:

  • Purified recombinant CDK/Cyclin complexes (e.g., CDK12/Cyclin K)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II for CDK12)

  • ATP (radiolabeled, e.g., γ-32P-ATP, or non-radiolabeled for detection methods like ADP-Glo)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • 96-well or 384-well assay plates

  • Scintillation counter or luminometer

Procedure:

  • Add 5 µL of serially diluted inhibitor to the wells of the assay plate.

  • Add 20 µL of a solution containing the purified CDK/Cyclin complex in kinase buffer.

  • Initiate the reaction by adding 25 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Wash the filter membrane to remove unincorporated ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Growth Inhibition Assay (GI50 Determination)

This assay measures the concentration of an inhibitor required to inhibit the growth of a cancer cell line by 50%.

Workflow:

start Seed cells in 96-well plates add_inhibitor Add serial dilutions of inhibitor start->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure_signal Measure luminescence add_reagent->measure_signal calculate_gi50 Calculate GI50 measure_signal->calculate_gi50

Caption: Cell Growth Inhibition Assay Workflow.

Materials:

  • Cancer cell line of interest (e.g., SK-BR-3 breast cancer cells)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound represents a highly selective and potent inhibitor of the transcriptional kinases CDK12 and CDK13. Its mode of action, centered on the disruption of transcriptional elongation and the DNA damage response, distinguishes it from CDK4/6 inhibitors that primarily induce cell cycle arrest. This targeted mechanism offers a promising avenue for novel cancer therapies, potentially in combination with DNA-damaging agents. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of CDK inhibitor development and cancer biology, facilitating a deeper understanding of the diverse mechanisms through which these powerful therapeutic agents exert their effects.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Crk12-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Crk12-IN-2 (CAS No. 1990479-17-8) is not publicly available. The following guidance is based on best practices for handling potent, novel chemical compounds, such as kinase inhibitors, and information from the SDS of the related compound, Crk12-IN-1. It is imperative to supplement this guide with a compound-specific risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate, procedural, and step-by-step guidance to ensure safe operational handling and disposal.

Hazard Identification and Risk Assessment

This compound is a potent kinase inhibitor.[1][2] While specific toxicity data is unavailable, it should be handled as a potentially hazardous substance. The related compound, Crk12-IN-1, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Assume this compound has a similar hazard profile.

Key Potential Hazards:

  • Toxicity: The mechanism of action (kinase inhibition) suggests potential for cellular toxicity. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

  • Eye and Skin Irritation: Direct contact may cause irritation.

  • Environmental Hazard: Potentially toxic to aquatic organisms.

A thorough risk assessment should be performed before any new procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.

Task Glove System Eye/Face Protection Lab Coat/Gown Respiratory Protection
Handling Solid Compound (e.g., weighing, aliquoting) Double nitrile glovesSafety glasses with side shields and a face shieldDisposable, solid-front gown with tight cuffsN95 respirator or higher in a ventilated enclosure
Preparing Solutions Double nitrile glovesChemical splash goggles and a face shieldChemical-resistant lab coat or disposable gownWork within a certified chemical fume hood
Administering to Cell Cultures Single pair of nitrile glovesSafety glasses with side shieldsStandard lab coatWork within a biological safety cabinet
Handling Waste Double nitrile glovesSafety glasses with side shieldsDisposable gownAs needed, based on waste form

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedures for handling this compound from receipt to use in experiments.

3.1. Receiving and Storage

  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Verify: Confirm the compound name and CAS number (1990479-17-8) on the label.[4]

  • Storage: Store in a tightly sealed, clearly labeled container in a designated, ventilated, and secure location. Recommended storage temperatures are -20°C for the solid form and -80°C for stock solutions to ensure stability.

3.2. Preparation of Stock Solutions

  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of the powder.

  • Weighing:

    • Don appropriate PPE (double gloves, gown, face shield, respirator).

    • Use a dedicated set of spatulas and weigh boats.

    • Carefully weigh the desired amount of the compound.

    • Clean the balance and surrounding area immediately after use with a damp cloth, followed by a dry one. Dispose of the cleaning materials as hazardous waste.

  • Solubilization:

    • Add the appropriate solvent (e.g., DMSO) to the vial containing the weighed compound.[2]

    • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

    • Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

3.3. Experimental Use (Cell Culture)

  • Dilution: Perform serial dilutions of the stock solution inside a biological safety cabinet (BSC).

  • Treatment: Add the final concentration of this compound to your cell cultures within the BSC.

  • Incubation: Incubate treated cells as per your experimental protocol.

  • Post-Treatment Handling: All subsequent handling of treated cells and media should be done wearing appropriate PPE.

Decontamination and Spill Management

4.1. Routine Decontamination

  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces (fume hood, BSC, benchtops) with a suitable cleaning agent. A common procedure involves an initial wipe with 70% ethanol, followed by a validated cleaning agent, and a final rinse with sterile water if necessary.

  • Equipment: Decontaminate all non-disposable equipment (pipettes, spatulas, etc.) that has come into contact with this compound.

4.2. Spill Response

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of powder outside of a contained space, evacuate the area.

  • Contain: For small spills, prevent the spread by covering with an absorbent material from a chemical spill kit.

  • PPE: Don appropriate PPE, including respiratory protection for powder spills.

  • Clean-up:

    • Solid Spills: Gently cover the powder with damp paper towels to avoid aerosolization. Carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the liquid with absorbent pads.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a rinse.

  • Waste: Dispose of all spill clean-up materials as hazardous chemical waste.

  • Report: Report the incident to your EHS department.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain.

Waste Type Collection Container Disposal Procedure
Solid this compound Labeled, sealed hazardous waste containerArrange for pickup by your institution's EHS department.
Contaminated Labware (e.g., tips, tubes, vials) Labeled, leak-proof hazardous waste containerArrange for pickup by your institution's EHS department.
Aqueous Waste (e.g., cell culture media) Labeled, leak-proof hazardous waste containerArrange for pickup by your institution's EHS department.
Solvent Waste (e.g., DMSO stock solutions) Labeled, solvent-compatible hazardous waste containerArrange for pickup by your institution's EHS department.
Contaminated PPE Labeled hazardous waste bagDispose of as hazardous waste.

Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container PPE PPE PPE Bag PPE Bag PPE->PPE Bag EHS Pickup EHS Pickup Solid Waste Container->EHS Pickup Liquid Waste Container->EHS Pickup Sharps Container->EHS Pickup PPE Bag->EHS Pickup Incineration Incineration EHS Pickup->Incineration

Caption: Workflow for the safe disposal of this compound contaminated waste.

Experimental Protocols Cited

While specific experimental protocols for this compound are proprietary to individual research labs, the handling procedures outlined above are based on established safety protocols for potent chemical compounds. For instance, the preparation of stock solutions and their use in cell-based assays follow general laboratory safety guidelines for handling kinase inhibitors. The principles of decontamination and waste disposal are adapted from institutional and national safety standards for hazardous chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.